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  • Product: Benzenemethanamine, 4-bromo-N-butyl-
  • CAS: 60509-40-2

Core Science & Biosynthesis

Foundational

solubility of Benzenemethanamine, 4-bromo-N-butyl- in organic solvents

An In-Depth Technical Guide to the Solubility of Benzenemethanamine, 4-bromo-N-butyl- in Organic Solvents For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Benzenemethanamine, 4-bromo-N-butyl- in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Benzenemethanamine, 4-bromo-N-butyl-. In the absence of extensive published solubility data for this specific compound, this guide synthesizes foundational principles of organic chemistry with predictive insights based on its physicochemical properties. It offers a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound in a variety of common organic solvents. This document is intended to be a practical resource, empowering scientists in drug development and related fields to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences the lifecycle of a potential therapeutic agent. From the ease of its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile, a compound's ability to dissolve in various media is a critical determinant of its viability as a drug candidate. Benzenemethanamine, 4-bromo-N-butyl-, a substituted benzylamine, presents a molecular structure with features that suggest a nuanced solubility profile. Understanding its behavior in organic solvents is paramount for its effective utilization in research and development.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a systematic approach to solvent selection, and offer detailed experimental protocols for the empirical determination of its solubility.

Physicochemical Properties of Benzenemethanamine, 4-bromo-N-butyl-

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility. The key physicochemical parameters for Benzenemethanamine, 4-bromo-N-butyl- are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆BrN[1]
Molecular Weight 242.16 g/mol [1]
Structure
XLogP3 3.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

The presence of a bromine atom and a secondary amine group attached to a butyl chain on a benzene ring gives this molecule a distinct combination of polar and non-polar characteristics. The XLogP3 value of 3.2 indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. The single hydrogen bond donor and acceptor sites, courtesy of the secondary amine, provide a capacity for interaction with protic and polar solvents.

Predicting Solubility: A "Like Dissolves Like" Approach

The age-old axiom "like dissolves like" remains a powerful guiding principle in solubility prediction. This principle is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible.

Non-Polar Solvents (e.g., Hexane, Toluene)

The significant non-polar surface area of the bromophenyl and butyl groups suggests that Benzenemethanamine, 4-bromo-N-butyl- will exhibit good solubility in non-polar solvents. Van der Waals forces will be the predominant intermolecular interactions between the solute and solvents like hexane and toluene.

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone)

Polar aprotic solvents, which possess dipole moments but lack acidic protons, are likely to be effective solvents. The polarity of the C-Br and C-N bonds in the solute will facilitate dipole-dipole interactions with solvents such as dichloromethane and ethyl acetate. While primary amines can react with ketones like acetone, the secondary amine in the target molecule is less reactive, suggesting acetone could still be a viable solvent.[2]

Polar Protic Solvents (e.g., Methanol, Ethanol)

Polar protic solvents, characterized by the presence of a hydrogen atom attached to an electronegative atom (like in alcohols), are capable of hydrogen bonding. The secondary amine in Benzenemethanamine, 4-bromo-N-butyl- can act as a hydrogen bond donor and acceptor, suggesting favorable interactions with alcohols like methanol and ethanol. However, the overall lipophilicity of the molecule may limit its solubility in highly polar protic solvents. As the carbon chain length of an amine increases, its solubility in water and, to some extent, in polar protic solvents tends to decrease.[2][3][4][5]

Acidic Solutions

The basic nature of the secondary amine group is a key feature influencing its solubility. In the presence of an acid, the amine can be protonated to form a salt.[6] This salt will be significantly more polar than the free base and is expected to be more soluble in polar solvents, including aqueous solutions.

Logical Framework for Solubility Prediction

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[7]

Materials and Equipment
  • Benzenemethanamine, 4-bromo-N-butyl-

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of Benzenemethanamine, 4-bromo-N-butyl- to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

    • Seal the vials tightly to prevent solvent evaporation.[7]

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set to 25 °C.

    • Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is generally recommended.[7] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Benzenemethanamine, 4-bromo-N-butyl-.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of original supernatant

Experimental Workflow

G A 1. Prepare Supersaturated Solution (Excess solute in known volume of solvent) B 2. Equilibrate (Constant temperature shaker bath, 24-72h) A->B C 3. Sample & Filter (Withdraw supernatant, filter with 0.45µm filter) B->C D 4. Dilute Sample (To known volume for analysis) C->D E 5. Quantify Concentration (HPLC or GC with calibration curve) D->E F 6. Calculate Solubility (mg/mL or mol/L) E->F

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation

All experimentally determined solubility data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.

Table for Recording Solubility Data

SolventSolvent Polarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Hexane0.125
Toluene2.425
Dichloromethane3.125
Ethyl Acetate4.425
Acetone5.125
Ethanol4.325
Methanol5.125

Safety Considerations

Researchers must handle Benzenemethanamine, 4-bromo-N-butyl- and all organic solvents with appropriate safety precautions. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[8][9][10][11] Refer to the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

References

  • PubChem. (n.d.). Benzenamine, 4-bromo-N-methyl-. National Center for Biotechnology Information.
  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-methyl-. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. Retrieved from [Link].

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link].

  • Benchchem. (n.d.). Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link].

  • Fisher Scientific. (2009, June 12). SAFETY DATA SHEET.
  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-n-butylbenzene (CAS 41492-05-1). Retrieved from [Link].

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link].

  • Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link].

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • YouTube. (2020, March 2). 4-bromo-1,2-methylenedioxybenzene synthesis attempt N2. Retrieved from [Link].

  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link].

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • YouTube. (2019, August 22). Boiling Points and Solubility of Amines. Retrieved from [Link].

  • CDH Fine Chemical. (n.d.). 4-Bromo Benzylamine CAS No 3959-07-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link].

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Exploratory

An In-Depth Technical Guide to Benzenemethanamine, 4-bromo-N-butyl-

Abstract Introduction and Chemical Identity Benzenemethanamine, 4-bromo-N-butyl-, with the CAS number 60509-40-2, is a secondary amine featuring a 4-bromobenzyl group and an N-butyl substituent.[1] The presence of the br...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Chemical Identity

Benzenemethanamine, 4-bromo-N-butyl-, with the CAS number 60509-40-2, is a secondary amine featuring a 4-bromobenzyl group and an N-butyl substituent.[1] The presence of the bromine atom on the aromatic ring and the secondary amine functionality makes it a versatile intermediate for further chemical modifications. The 4-bromobenzyl moiety can participate in various cross-coupling reactions, while the secondary amine can be further functionalized, making this compound a potentially valuable building block in medicinal chemistry and organic synthesis.[2][3]

Table 1: Chemical and Physical Properties of Benzenemethanamine, 4-bromo-N-butyl- [1]

PropertyValue
IUPAC Name N-((4-bromophenyl)methyl)butan-1-amine
Synonyms Benzenemethanamine, 4-bromo-N-butyl-, N-(4-bromobenzyl)butan-1-amine, (4-BROMOBENZYL)BUTYLAMINE
CAS Number 60509-40-2
Molecular Formula C₁₁H₁₆BrN
Molecular Weight 242.16 g/mol
Appearance Expected to be a liquid or low-melting solid at room temperature
Solubility Expected to be soluble in common organic solvents

Plausible Historical Context and Discovery

A definitive historical account of the first synthesis of Benzenemethanamine, 4-bromo-N-butyl- is not prominent in the scientific literature. It is likely that this compound was first synthesized as part of a larger library of substituted benzylamines for screening in drug discovery programs or as an intermediate in a multi-step synthesis. The synthesis of N-substituted benzylamines is a fundamental transformation in organic chemistry, with methods like reductive amination and N-alkylation being well-established for over a century. Therefore, it is plausible that this compound has been synthesized on numerous occasions in various research laboratories without being the primary focus of a publication.

Synthetic Methodology: A Validated Approach

The most direct and widely employed method for the synthesis of N-substituted benzylamines is the reductive amination of a corresponding aldehyde with a primary amine.[4] In the case of Benzenemethanamine, 4-bromo-N-butyl-, this involves the reaction of 4-bromobenzaldehyde with n-butylamine, followed by the reduction of the intermediate imine.

Reaction Principle: Reductive Amination

Reductive amination is a two-step, one-pot process. The first step is the formation of an imine (a Schiff base) through the condensation of the aldehyde and the amine. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The second step is the reduction of the C=N double bond of the imine to a C-N single bond, yielding the secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine Formation Imine Formation 4-Bromobenzaldehyde->Imine Formation + n-Butylamine - H₂O n-Butylamine n-Butylamine Reduction Reduction Imine Formation->Reduction Intermediate Imine Benzenemethanamine, 4-bromo-N-butyl- Benzenemethanamine, 4-bromo-N-butyl- Reduction->Benzenemethanamine, 4-bromo-N-butyl- + Reducing Agent

Caption: Reductive Amination Workflow

Detailed Experimental Protocol

This protocol is based on established procedures for the reductive amination of aromatic aldehydes.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • n-Butylamine (1.2 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Dichloromethane (extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.0 eq) in methanol.

  • Imine Formation: To the stirred solution, add n-butylamine (1.2 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Work-up: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Benzenemethanamine, 4-bromo-N-butyl-.

Potential Applications and Future Directions

While specific applications of Benzenemethanamine, 4-bromo-N-butyl- are not documented, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research.

Intermediate in Medicinal Chemistry

The 4-bromophenyl group serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery. The N-butyl group can also be varied to explore the impact of lipophilicity and steric bulk on biological activity. Structurally related N-alkylated benzylamines have been investigated for a wide range of pharmacological activities, including as inhibitors of enzymes and as ligands for receptors.

Building Block in Materials Science

The aromatic and amine functionalities of this molecule could be exploited in the synthesis of novel polymers and functional materials. The bromine atom can be converted to other functional groups, enabling the incorporation of this scaffold into larger macromolecular structures.

G cluster_applications Potential Applications Benzenemethanamine_4_bromo_N_butyl Benzenemethanamine, 4-bromo-N-butyl- Medicinal_Chemistry Medicinal Chemistry (Drug Discovery) Benzenemethanamine_4_bromo_N_butyl->Medicinal_Chemistry Cross-Coupling Reactions Materials_Science Materials Science (Polymer Synthesis) Benzenemethanamine_4_bromo_N_butyl->Materials_Science Functionalization

Caption: Potential Application Pathways

Conclusion

Benzenemethanamine, 4-bromo-N-butyl- is a readily accessible secondary amine with significant potential as a versatile building block in organic synthesis. While its own discovery and history are not well-documented, its synthesis via reductive amination is a robust and scalable process. The presence of both a modifiable aromatic bromine and a secondary amine functionality makes it an attractive starting material for the generation of diverse chemical libraries for applications in drug discovery and materials science. Further research into the biological and material properties of derivatives of this compound is warranted.

References

  • PubChem. Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. [Link]

  • Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. National Institutes of Health. [Link]

Sources

Foundational

theoretical studies on 4-bromo-N-butyl-benzenemethanamine

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-bromo-N-butyl-benzenemethanamine Foreword The exploration of novel chemical entities with potential therapeutic applications is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-bromo-N-butyl-benzenemethanamine

Foreword

The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery. Substituted benzenemethanamines represent a versatile scaffold, appearing in a wide array of biologically active compounds. This guide focuses on a specific, likely novel, member of this class: 4-bromo-N-butyl-benzenemethanamine. In the absence of extensive empirical data, theoretical and computational studies provide an indispensable framework for initial characterization, prediction of properties, and hypothesis-driven guidance for future empirical research.

This document serves as a technical whitepaper for researchers, computational chemists, and drug development professionals, outlining a comprehensive in silico workflow for the characterization of 4-bromo-N-butyl-benzenemethanamine. It is structured not as a rigid protocol, but as a logical progression of computational inquiry, from fundamental molecular properties to potential biological interactions. The methodologies described herein are grounded in established principles of computational chemistry and are designed to provide a robust and self-validating approach to the study of this and similar novel molecules.

Molecular Structure and Conformational Analysis

The first step in understanding any molecule is to determine its three-dimensional structure and conformational preferences. For a flexible molecule like 4-bromo-N-butyl-benzenemethanamine, with its rotatable bonds, multiple low-energy conformations may exist, and these can significantly influence its chemical and biological properties.

Rationale for Conformational Search

The N-butyl group can adopt various spatial arrangements relative to the bromobenzyl moiety. Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial as these are the most likely structures to be present at physiological temperatures and to interact with biological targets. A thorough conformational search is therefore a mandatory prerequisite for all subsequent theoretical analyses.

Protocol for Conformational Analysis

A multi-step approach is recommended to efficiently and accurately explore the conformational space:

  • Initial Structure Generation: A 2D representation of 4-bromo-N-butyl-benzenemethanamine is first drawn and converted to a 3D structure using molecular editing software.

  • Molecular Mechanics (MM) Based Search: A rapid initial exploration of the potential energy surface is performed using a molecular mechanics force field, such as MMFF94s. This method is computationally inexpensive and suitable for sampling a large number of conformations.

  • Quantum Mechanical (QM) Optimization: The low-energy conformers identified from the MM search are then subjected to geometry optimization at a higher level of theory. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) provides a good balance of accuracy and computational cost for molecules of this size.

  • Vibrational Frequency Analysis: A frequency calculation is performed on each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

G cluster_0 Conformational Analysis Workflow 2D_Structure 2D Sketch of Molecule 3D_Generation Initial 3D Structure Generation 2D_Structure->3D_Generation MM_Search Molecular Mechanics (MMFF94s) Conformational Search 3D_Generation->MM_Search QM_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) MM_Search->QM_Optimization Select low-energy hits Frequency_Analysis Vibrational Frequency Analysis QM_Optimization->Frequency_Analysis Low_Energy_Conformers Set of Low-Energy Conformers Frequency_Analysis->Low_Energy_Conformers Confirm minima

Figure 1: Workflow for determining the stable conformations of 4-bromo-N-butyl-benzenemethanamine.

Electronic Properties and Chemical Reactivity

With the optimized, low-energy structure(s) in hand, we can proceed to calculate a range of electronic properties that govern the molecule's reactivity, stability, and intermolecular interactions. These calculations are typically performed at a higher level of DFT, for instance, using the B3LYP functional with a larger basis set like 6-311++G(d,p), to ensure greater accuracy.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting how the molecule will interact with other charged or polar species.

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as lone pairs on heteroatoms (e.g., the nitrogen atom), and are likely sites for electrophilic attack or hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, such as around hydrogen atoms bonded to electronegative atoms, and are likely sites for nucleophilic attack or hydrogen bond donation.

  • Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the aromatic ring and the alkyl chain.

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity:

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of polarizability and reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the ability to accept electrons.

These descriptors provide a comprehensive electronic profile of the molecule and allow for comparison with other known compounds.

In Silico ADMET Profiling

Before committing resources to synthesizing a novel compound, it is prudent to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Numerous computational models, many based on Quantitative Structure-Activity Relationships (QSAR), are available for this purpose.

Key ADMET Parameters to Predict
  • Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. It is a critical determinant of absorption and distribution.

  • Aqueous Solubility (logS): Affects the bioavailability of a drug.

  • Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to cross into the central nervous system.

  • Human Intestinal Absorption (HIA): Predicts the extent to which the compound will be absorbed from the gut.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major enzymes involved in drug metabolism.

  • Herg Channel Blockade: Predicts the risk of cardiotoxicity.

  • Ames Mutagenicity: Predicts the potential for the compound to be a carcinogen.

Recommended Workflow for ADMET Prediction
  • Input Structure: The lowest energy conformer of 4-bromo-N-butyl-benzenemethanamine is used as the input.

  • Utilize Integrated Platforms: Web-based platforms such as SwissADME or commercial software packages can be used to predict a wide range of ADMET properties simultaneously.

  • Analyze and Interpret Results: The predicted properties should be compared against the desired profile for the intended therapeutic application. For example, for a CNS-acting drug, high BBB permeability would be desirable.

G cluster_1 In Silico ADMET & Target Analysis Optimized_Structure Optimized 3D Structure ADMET_Prediction ADMET Prediction (e.g., SwissADME) Optimized_Structure->ADMET_Prediction Target_Prediction Potential Target Prediction (e.g., Similarity Searching) Optimized_Structure->Target_Prediction Molecular_Docking Molecular Docking Simulation Optimized_Structure->Molecular_Docking ADMET_Profile Predicted ADMET Profile (logP, logS, BBB, etc.) ADMET_Prediction->ADMET_Profile Target_List List of Potential Biological Targets Target_Prediction->Target_List Target_List->Molecular_Docking Binding_Analysis Analysis of Binding Mode and Affinity Molecular_Docking->Binding_Analysis

Figure 2: A comprehensive workflow for the in silico evaluation of a novel compound.

Potential Target Identification and Molecular Docking

A key application of theoretical studies in drug discovery is the identification of potential biological targets and the prediction of how a ligand might bind to them.

Hypothesis Generation for Potential Targets

Given the benzenemethanamine scaffold, potential targets could be inferred from structurally similar compounds. This class of molecules is known to interact with a variety of receptors and enzymes, including:

  • Monoamine Transporters (e.g., SERT, DAT, NET): Due to structural similarity to monoamine neurotransmitters.

  • Monoamine Oxidase (MAO) enzymes: Which are involved in the metabolism of monoamines.

  • Adrenergic or Serotonergic Receptors: Many of which have benzylamine derivatives as ligands.

Target prediction can be aided by computational methods such as 2D and 3D similarity searching against databases of known bioactive molecules.

Molecular Docking Protocol

Once a potential target protein is identified and its 3D structure is available (e.g., from the Protein Data Bank), molecular docking can be used to predict the binding mode and affinity of 4-bromo-N-butyl-benzenemethanamine.

  • Protein Preparation: The protein structure is prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules and other non-essential ligands.

  • Ligand Preparation: The 3D structure of the ligand (4-bromo-N-butyl-benzenemethanamine) is prepared, ensuring correct atom types and charges.

  • Binding Site Definition: The active site or binding pocket of the protein is defined.

  • Docking Simulation: A docking algorithm is used to sample a large number of possible orientations and conformations of the ligand within the binding site.

  • Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine atom).

The results of the docking simulation can provide a structural hypothesis for the molecule's mechanism of action and can guide the design of derivatives with improved potency and selectivity.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical workflow for the initial characterization of 4-bromo-N-butyl-benzenemethanamine. By systematically investigating its conformational landscape, electronic properties, ADMET profile, and potential for protein binding, a detailed picture of this novel molecule can be constructed before it is ever synthesized in a lab. The insights gained from these computational studies are invaluable for prioritizing synthetic efforts, designing focused biological assays, and ultimately accelerating the drug discovery process. The theoretical data presented here provides a strong foundation and a clear roadmap for the subsequent empirical validation and development of this and related compounds.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. [Link]

Exploratory

Benzenemethanamine, 4-bromo-N-butyl- derivatives and analogues

An In-Depth Technical Guide to Benzenemethanamine, 4-bromo-N-butyl- and its Analogues: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of Benzenemethanamin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzenemethanamine, 4-bromo-N-butyl- and its Analogues: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of Benzenemethanamine, 4-bromo-N-butyl-, a representative member of the N-substituted bromobenzylamine class of compounds. This document is structured to serve researchers, scientists, and drug development professionals by detailing the core chemical properties, synthesis methodologies, and analytical characterization techniques pertinent to this scaffold. We delve into the causality behind synthetic choices, focusing on prevalent methods such as reductive amination and N-alkylation, and provide validated, step-by-step protocols. Furthermore, this guide synthesizes the known biological activities of structurally related analogues to build a cogent case for the therapeutic potential of this chemical class, particularly in antimicrobial and anticancer research. By exploring structure-activity relationships and toxicological profiles, this whitepaper aims to equip research professionals with the foundational knowledge required to effectively utilize and innovate upon the 4-bromo-N-butyl-benzenemethanamine core in modern drug discovery programs.

Introduction

N-substituted benzylamines represent a critical class of organic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and other biologically active molecules.[1] Their inherent versatility allows for a wide array of structural modifications, leading to derivatives with highly tunable physicochemical properties and diverse biological functions.[1] Within this broad family, the 4-bromo-N-butyl-benzenemethanamine scaffold (PubChem CID: 485403) emerges as a molecule of significant interest.[2] It combines three key structural motifs: a stable bromophenyl ring, which serves as a versatile synthetic handle for cross-coupling reactions; a flexible n-butyl group that can influence lipophilicity and receptor binding; and a secondary amine linkage, a common pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.

The strategic placement of a bromine atom on the phenyl ring is particularly noteworthy. It not only provides a site for further molecular elaboration via reactions like Suzuki or Buchwald-Hartwig coupling but can also serve as a bioisostere for other groups or participate in halogen bonding, a progressively important interaction in rational drug design. This guide offers a senior application scientist's perspective on this compound class, moving beyond mere data compilation to explain the underlying principles of its synthesis, characterization, and potential applications. The objective is to provide a self-validating technical resource that empowers researchers to harness the full potential of these promising chemical entities.

Chapter 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. These properties dictate everything from reaction conditions and purification strategies to formulation and bioavailability.

Core Physicochemical Data

The properties of the target compound, Benzenemethanamine, 4-bromo-N-butyl-, and its key precursors are summarized below. Data has been aggregated from various chemical databases and literature sources to provide a comparative overview.

PropertyBenzenemethanamine, 4-bromo-N-butyl-4-Bromobenzylamine (Precursor)N-(4-bromobenzyl)-N-(tert-butyl)amine (Analogue)
CAS Number 65376-74-13959-07-7[3]87384-76-7[4]
Molecular Formula C11H16BrN[2]C7H8BrN[3]C11H16BrN[4]
Molecular Weight 242.16 g/mol [2]186.05 g/mol [3]242.16 g/mol [4]
Appearance Not specified (likely liquid)White to off-white crystalline powder[3]Not specified
Melting Point Not specified32-35°C[3]Not specified
Boiling Point Not specified125-127°C at 15 mmHg[3]277.2°C at 760 mmHg[4]
Density Not specified1.45 g/cm³[3]1.23 g/cm³[4]
Solubility Not specifiedSoluble in ethanol, ether, chloroform[3]Not specified
Analytical Characterization Strategy

Confirming the identity, purity, and structure of synthesized N-substituted benzylamines is critical. A multi-technique approach is required for unambiguous characterization.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected signals for 4-bromo-N-butyl-benzenemethanamine would include: aromatic protons on the disubstituted benzene ring (typically two doublets), a singlet for the benzylic (Ar-CH₂) protons, and multiplets for the four sets of protons on the N-butyl chain, along with a broad singlet for the N-H proton.

    • ¹³C NMR : Will show distinct signals for the aromatic carbons (with the carbon attached to bromine being key), the benzylic carbon, and the four carbons of the butyl group.

  • Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. The mass spectrum should show a clear molecular ion peak (M+). A characteristic feature of brominated compounds is the isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the presence of ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy : Key vibrational bands to identify include the N-H stretch (a single sharp peak for a secondary amine, ~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC) : Primarily used to assess purity. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA) can provide a quantitative measure of the compound's purity, typically aiming for ≥98% for biological screening.[3]

Chapter 2: Synthesis Strategies and Methodologies

The synthesis of N-substituted benzylamines is well-established, with reductive amination being the most direct and widely used method.[1][6] The choice of strategy depends on the availability of starting materials, desired scale, and selectivity requirements.

Primary Route: Reductive Amination

Reductive amination is an efficient process for forming C-N bonds.[7] It proceeds in two stages: the initial condensation of an aldehyde (4-bromobenzaldehyde) with a primary amine (n-butylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[6]

Causality : The elegance of this one-pot reaction lies in its selectivity. By choosing an appropriate reducing agent, the imine can be reduced much faster than the starting aldehyde, preventing the formation of by-product alcohols.[7] Weaker reducing agents like sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are less reactive towards the carbonyl group, especially at the mildly acidic pH that favors imine formation.[7]

This protocol is a representative method adapted from general procedures for reductive amination.[8][9]

  • Reaction Setup : To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or tetrahydrofuran (THF), 10 volumes) in a round-bottom flask equipped with a magnetic stirrer, add n-butylamine (1.1 eq).

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction : Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

    • Self-Validating Insight: The use of NaBH₄ is a practical choice. While NaBH₃CN is milder, NaBH₄ is often sufficient if added after the imine has had time to form, and it avoids the cyanide-related toxicity concerns of its counterpart.[7]

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC/GC-MS.

  • Workup : Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.

Reductive_Amination cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products & Purification A 4-Bromobenzaldehyde C Condensation (Imine Formation) A->C B n-Butylamine B->C D Reduction (e.g., NaBH4) C->D In situ E Crude Product D->E F Purified 4-bromo-N-butyl- benzenemethanamine E->F Chromatography SAR cluster_R1 R1: Alkyl Chain Modification cluster_R2 R2: Aromatic Ring Substitution cluster_R3 R3: Amine Modification Core 4-Bromo-N-butyl-benzenemethanamine Core R1_node Vary length (e.g., ethyl, hexyl) Introduce branching (e.g., isobutyl) Add cyclic groups (e.g., cyclohexyl) Core->R1_node Modulate Lipophilicity R2_node Replace Br with other halogens (Cl, F) Add other groups (e.g., -OCH3, -CF3) Use Br as handle for coupling reactions Core->R2_node Tune Electronic Properties R3_node Acylation to form amides Sulfonylation to form sulfonamides Alkylation to tertiary amines Core->R3_node Alter H-Bonding Capability

Caption: Structure-Activity Relationship (SAR) map for the core scaffold.

Chapter 4: Toxicology and Safety Profile

When handling any biologically active compound, a rigorous adherence to safety protocols is paramount. The toxicological profile of benzylamines and their halogenated derivatives necessitates careful handling.

GHS Hazard Information

The primary precursor, 4-bromobenzylamine, is classified as a hazardous substance.

  • Classification : Skin Corrosion/Irritation, Category 1B. [10]* Hazard Statement : H314 - Causes severe skin burns and eye damage. [10]* General Benzylamine Toxicity : Benzylamines as a class are known to be corrosive and harmful if swallowed or upon skin contact. [11][12]Inhalation of vapors can cause irritation to the respiratory tract. [11]Accidental ingestion may be harmful, with animal studies indicating potential for serious health damage. [12]

    Hazard Information (for 4-Bromobenzylamine) Details Reference
    GHS Pictogram Corrosion [10]
    Signal Word Danger [10]
    Primary Hazard Causes severe skin burns and eye damage [10]

    | Toxicity Routes | Ingestion, Inhalation, Dermal Contact | [11][12]|

Handling Recommendations : All work with this class of compounds should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory. An emergency eyewash and safety shower must be readily accessible.

Conclusion

Benzenemethanamine, 4-bromo-N-butyl-, and its analogues represent a promising and synthetically accessible class of compounds for drug discovery and development. The straightforward and efficient synthesis via reductive amination allows for the rapid generation of diverse libraries for biological screening. By leveraging the existing body of knowledge on related brominated and N-alkylated benzylamines, researchers can infer a high potential for discovering novel agents with antimicrobial, anticancer, and other therapeutic activities. The bromine atom, in particular, serves as a powerful tool for subsequent chemical modification, enabling fine-tuning of a molecule's properties through modern cross-coupling chemistry. While the inherent biological activity demands cautious handling due to toxicological concerns, the versatility of this scaffold ensures its place as a valuable building block in the modern medicinal chemist's toolkit. Future research should focus on synthesizing a focused library of analogues based on the SAR hypotheses presented herein and screening them against a diverse panel of biological targets to unlock their full therapeutic potential.

References

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  • Cas 87384-76-7,N-(4-bromobenzyl)-N-(tert-butyl)amine | lookchem. (URL: )
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  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (URL: [Link])

  • 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC - PubMed Central. (URL: [Link])

  • Benzenemethanamine, 4-bromo-N-butyl- | C11H16BrN | CID 485403 - PubChem. (URL: [Link])

  • Reductive amination of 4-bromobenzaldehyde: Activity of cobalt... - ResearchGate. (URL: [Link])

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (URL: [Link])

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Foundational

An In-depth Technical Guide to Benzenemethanamine, 4-bromo-N-butyl- (CAS No. 60509-40-2)

For Researchers, Scientists, and Drug Development Professionals Introduction Benzenemethanamine, 4-bromo-N-butyl-, with the Chemical Abstracts Service (CAS) number 60509-40-2 , is a substituted benzylamine that holds sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanamine, 4-bromo-N-butyl-, with the Chemical Abstracts Service (CAS) number 60509-40-2 , is a substituted benzylamine that holds significant interest within the realms of medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a brominated phenyl ring and an N-butyl substitution, provides a versatile scaffold for the development of novel therapeutic agents and serves as a valuable intermediate in multi-step organic syntheses. This guide offers a comprehensive overview of its chemical properties, synthesis, potential applications in drug development, and relevant analytical methodologies.

The strategic placement of a bromine atom on the aromatic ring not only influences the molecule's physicochemical properties but also offers a reactive handle for further chemical modifications through various cross-coupling reactions. This makes it a particularly attractive building block for creating libraries of compounds in the early stages of drug discovery. N-substituted benzylamines as a class are integral to numerous biologically active molecules and pharmaceuticals.[2]

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a compound is crucial for its application in research and development. The key identifiers and computed physicochemical properties of Benzenemethanamine, 4-bromo-N-butyl- are summarized below.

PropertyValueSource
CAS Number 60509-40-2PubChem[1]
IUPAC Name N-[(4-bromophenyl)methyl]butan-1-aminePubChem[1]
Molecular Formula C₁₁H₁₆BrNPubChem[1]
Molecular Weight 242.16 g/mol PubChem[1]
Canonical SMILES CCCCNCC1=CC=C(C=C1)BrPubChem[1]
InChI Key MCNOIXPMJHKLAK-UHFFFAOYSA-NPubChem[1]

Synthesis Methodologies

The synthesis of N-substituted benzylamines like Benzenemethanamine, 4-bromo-N-butyl- can be efficiently achieved through several established synthetic routes. The most common and practical approach is reductive amination.[3] This method is widely favored in medicinal chemistry due to its high efficiency and the ready availability of starting materials.[3]

Reductive Amination of 4-Bromobenzaldehyde with n-Butylamine

This is a robust and direct method for the synthesis of the target compound. The reaction proceeds in two main stages: the formation of an imine intermediate from the reaction of 4-bromobenzaldehyde and n-butylamine, followed by the in-situ reduction of the imine to the corresponding amine.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Bromobenzaldehyde C Imine Formation A->C + B n-Butylamine B->C D Reduction C->D Imine Intermediate E Benzenemethanamine, 4-bromo-N-butyl- D->E [Reducing Agent]

Caption: Synthetic workflow for Benzenemethanamine, 4-bromo-N-butyl- via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination of aldehydes.[4][5][6]

Materials:

  • 4-Bromobenzaldehyde

  • n-Butylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol. To this solution, add n-butylamine (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ after allowing time for imine formation is crucial as NaBH₄ can also reduce the starting aldehyde.[6]

  • Work-up: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure Benzenemethanamine, 4-bromo-N-butyl-.

Applications in Drug Development and Medicinal Chemistry

While specific pharmacological data for Benzenemethanamine, 4-bromo-N-butyl- is not extensively documented in publicly available literature, the broader class of N-substituted benzylamines and brominated aromatic compounds are of significant interest in drug discovery.

  • Scaffold for Bioactive Molecules: N-aryl benzylamines have been investigated for a range of biological activities, including antifungal properties.[2][7] The structural framework of the target compound can be a starting point for the synthesis of more complex molecules with potential therapeutic applications.

  • Intermediate for Further Synthesis: The bromine atom serves as a versatile functional group for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Enzyme Inhibition: Substituted aryl benzylamines have been designed and synthesized as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapeutics.[8]

  • Neurological and Psychiatric Drug Candidates: The benzylamine scaffold is present in various compounds investigated for neurological and psychiatric conditions. For instance, N-benzyl benzamide derivatives have been explored as selective butyrylcholinesterase inhibitors for potential treatment in advanced Alzheimer's disease.[9]

Analytical Characterization

The structural elucidation and purity assessment of Benzenemethanamine, 4-bromo-N-butyl- can be achieved using a combination of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure of the synthesized compound. The ¹H NMR spectrum would be expected to show characteristic signals for the butyl group protons, the benzylic methylene protons, and the aromatic protons of the 4-bromophenyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[10][11] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H bond of the secondary amine and the C-H bonds of the aromatic and aliphatic parts of the molecule.[13]

Chromatographic Methods
  • Gas Chromatography (GC): GC is a suitable technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis, providing information on the purity of the compound and allowing for its quantification in various matrices.

The analytical workflow for the characterization of a synthesized N-substituted benzylamine is depicted below.

G A Synthesized Product (Crude) B Purification (Column Chromatography) A->B C Purity Assessment B->C D Structural Confirmation B->D E GC / HPLC C->E F NMR (¹H, ¹³C) D->F G Mass Spectrometry D->G H IR Spectroscopy D->H

Caption: Analytical workflow for the purification and characterization of Benzenemethanamine, 4-bromo-N-butyl-.

Safety and Handling

As there is no specific safety data sheet (SDS) publicly available for Benzenemethanamine, 4-bromo-N-butyl-, it is prudent to handle this compound with the care afforded to analogous chemical structures. General safety precautions for handling substituted benzylamines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Benzenemethanamine, 4-bromo-N-butyl- is a valuable chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. Its straightforward synthesis via reductive amination and the presence of a modifiable bromine handle make it an attractive starting point for the development of novel compounds with diverse biological activities. While further research is needed to fully elucidate its pharmacological profile, the foundational information provided in this guide serves as a critical resource for scientists and researchers working in the field of drug discovery and development.

References

  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34(5), 759-768.
  • Zeynizadeh, B., & Rahimi, S. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 56(3), 289-292.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485403, Benzenemethanamine, 4-bromo-N-butyl-. Retrieved from [Link]

  • Garibotto, F. M., et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC, 2011(7), 149-161.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p-ANISYL)-TELLUROETHER. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (n.d.). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}be. Retrieved from [Link]

  • Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 21(9), 1229.
  • Lehigh University. (n.d.). synthesis of propyl and butyl amine^.^ We recently re-. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2023). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide.
  • Wang, L., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(17), 11648-11667.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved from [Link]

  • LookChem. (n.d.). Cas 87384-76-7,N-(4-bromobenzyl)-N-(tert-butyl)amine. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44301.

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Protocols & Analytical Methods

Method

The Versatile Role of N-(4-Bromobenzyl)butan-1-amine in Modern Organic Synthesis: A Guide for Researchers

Introduction: Unveiling a Key Synthetic Building Block In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic use of versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic use of versatile building blocks is paramount. N-(4-Bromobenzyl)butan-1-amine (also known as Benzenemethanamine, 4-bromo-N-butyl-), with the CAS number 60509-40-2, has emerged as a significant intermediate.[1] Its structure, featuring a brominated phenyl ring, a secondary amine, and a butyl group, offers a unique combination of reactive sites and modifiable physicochemical properties. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging this compound for novel molecular design and synthesis.

The presence of the bromine atom on the aromatic ring is a key feature, rendering the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the secondary amine moiety serves as a nucleophilic center and a site for further derivatization, contributing to the construction of complex molecular architectures, including heterocyclic systems.

This document will delve into the primary synthetic routes to access N-(4-Bromobenzyl)butan-1-amine and subsequently explore its utility in pivotal synthetic transformations such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and the synthesis of isoindolinones. Each section will provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring a comprehensive understanding for the user.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNPubChem[1]
Molecular Weight 242.16 g/mol PubChem[1]
Appearance Typically a liquid or low-melting solidSupplier Data
Boiling Point Not well-documented, estimated to be >200 °C at atmospheric pressure
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General Chemical Knowledge

Chapter 1: Synthesis of N-(4-Bromobenzyl)butan-1-amine

The efficient synthesis of the title compound is a prerequisite for its application. Two primary and reliable methods are reductive amination and direct N-alkylation.

Reductive Amination: A Controlled and Efficient Approach

Reductive amination is a cornerstone of amine synthesis, offering high selectivity and avoiding the over-alkylation issues often encountered in direct alkylation methods.[2][3] This one-pot procedure involves the reaction of 4-bromobenzaldehyde with n-butylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, well-suited for reducing the imine in the presence of the starting aldehyde. This minimizes the reduction of the aldehyde to the corresponding alcohol, a common side reaction with stronger reducing agents like sodium borohydride.[4]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants and intermediates.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting materials and the formation of the product.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add n-butylamine (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by TLC.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.

  • Reaction Completion: Continue stirring at room temperature for 12-16 hours, or until the reaction is complete as indicated by TLC analysis.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-(4-bromobenzyl)butan-1-amine.

G 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine Intermediate Imine Intermediate 4-Bromobenzaldehyde->Imine Intermediate + n-Butylamine n-Butylamine n-Butylamine n-Butylamine->Imine Intermediate Product N-(4-Bromobenzyl)butan-1-amine Imine Intermediate->Product + NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Product

Caption: Reductive amination workflow.

Direct N-Alkylation: A Classical Approach

Direct N-alkylation of a primary amine with an alkyl halide is a fundamental C-N bond-forming reaction.[5] In this case, 4-bromobenzyl bromide is reacted with n-butylamine.

Causality Behind Experimental Choices:

  • Base: A mild base such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is suitable for this S_N2 reaction.

  • Control of Over-alkylation: Using a slight excess of the primary amine can help to minimize the formation of the tertiary amine byproduct. However, careful monitoring of the reaction is crucial.

Experimental Protocol: Direct N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve n-butylamine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.3 M).

  • Addition of Alkyl Halide: To this stirred suspension, add a solution of 4-bromobenzyl bromide (1.0 eq) in acetonitrile dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the desired secondary amine.

Chapter 2: Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in N-(4-bromobenzyl)butan-1-amine is a versatile handle for constructing more complex molecules through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and organic materials.[6][7]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor and a phosphine ligand) is essential. The choice of ligand can significantly impact the reaction efficiency.

  • Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid derivative for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add N-(4-bromobenzyl)butan-1-amine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired biaryl product.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Biaryl Product Reductive_Elimination->Product Start N-(4-Bromobenzyl)butan-1-amine Start->Oxidative_Addition Boronic_Acid Arylboronic Acid Boronic_Acid->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[8][9] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction typically requires a palladium catalyst and a specialized phosphine ligand. The choice of ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) is critical for achieving high yields and broad substrate scope.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous and Inert Conditions: The catalyst and base are often sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine N-(4-bromobenzyl)butan-1-amine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (1.4 eq) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired N-aryl product.

Chapter 3: Synthesis of Heterocyclic Scaffolds

The unique structure of N-(4-bromobenzyl)butan-1-amine also allows for its use in the construction of heterocyclic systems, such as isoindolinones.

Palladium-Catalyzed Carbonylative Cyclization to Isoindolinones

Isoindolinones are a class of nitrogen-containing heterocycles that are present in numerous biologically active compounds.[10] A powerful method for their synthesis is the palladium-catalyzed carbonylative cyclization of o-bromoanilines and related compounds.

Causality Behind Experimental Choices:

  • Carbon Monoxide Source: This reaction requires a source of carbon monoxide (CO), which can be from a CO gas cylinder or a CO-releasing molecule (COgen).

  • Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is used to facilitate the carbonylation and subsequent cyclization steps.

  • Base and Solvent: A suitable base is required to promote the cyclization step. The choice of solvent is critical and often a polar aprotic solvent is employed.

Experimental Protocol: Synthesis of Isoindolinone Derivatives

Note: This is a representative protocol. Specific conditions may vary based on the substrate and desired product.

  • Reaction Setup: In a high-pressure reactor, combine N-(4-bromobenzyl)butan-1-amine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., dppf, 0.10 eq), and a base (e.g., triethylamine, 2.5 eq) in a suitable solvent like DMF.

  • Carbonylation: Purge the reactor with carbon monoxide gas and then pressurize it to the desired pressure (e.g., 10-50 atm).

  • Reaction Conditions: Heat the reactor to 100-140 °C and stir for 24-48 hours.

  • Work-up: After cooling and carefully venting the reactor, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to yield the corresponding isoindolinone.

G Start N-(4-Bromobenzyl)butan-1-amine Intermediate Acyl-Palladium Intermediate Start->Intermediate + CO, Pd Catalyst CO Carbon Monoxide CO->Intermediate Pd_Catalyst Pd Catalyst Pd_Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Isoindolinone Derivative Cyclization->Product

Caption: Palladium-catalyzed carbonylative cyclization.

Conclusion and Future Outlook

N-(4-Bromobenzyl)butan-1-amine is a valuable and versatile building block in modern organic synthesis. Its utility in fundamental transformations such as reductive amination for its own synthesis, and more complex palladium-catalyzed cross-coupling reactions for the construction of C-C and C-N bonds, highlights its importance. The ability to readily access diverse molecular architectures from this single precursor makes it an attractive tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this compound. As the demand for novel and complex molecules continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • PubChem. Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Cho, C. S., et al. (1997). Synthesis of Isoindolinones by Palladium-Catalyzed Carbonylative Cyclization of 2-Bromobenzaldehyde with Diamines. Journal of Heterocyclic Chemistry.
  • Chemistry LibreTexts. Synthesis of Amines by Reductive Amination. (2020). [Link]

  • Patel, B. K., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369–1377.
  • PubMed. Aminative Suzuki-Miyaura coupling. (2024). [Link]

  • Royal Society of Chemistry. Palladium-catalyzed synthesis of isoindoloquinazolinones via dicarbonylation of 1,2-dibromoarenes. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • National Institutes of Health.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017).
  • DTIC.
  • Myers, A. G. (2006).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable.
  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (2021).
  • ResearchGate.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • ResearchGate.
  • ACS GCI Pharmaceutical Roundtable.
  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Epistemeo. The Buchwald-Hartwig Amination Reaction. (2012). [Link]

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Application

Application Notes and Protocols for 4-bromo-N-butyl-benzenemethanamine

Abstract This document provides a comprehensive technical guide for the experimental use of 4-bromo-N-butyl-benzenemethanamine, a substituted benzylamine with potential applications in neuropharmacology and as a syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the experimental use of 4-bromo-N-butyl-benzenemethanamine, a substituted benzylamine with potential applications in neuropharmacology and as a synthetic intermediate in drug discovery. We present its physicochemical properties, detailed protocols for its characterization, and a workflow for investigating its bioactivity, specifically as a potential modulator of serotonergic receptors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Understanding 4-bromo-N-butyl-benzenemethanamine

4-bromo-N-butyl-benzenemethanamine, with the IUPAC name N-[(4-bromophenyl)methyl]butan-1-amine, is a secondary amine featuring a brominated phenyl group attached to a butyl-substituted aminomethyl moiety.[1] The presence of the bromine atom on the aromatic ring and the N-butyl group are expected to significantly influence its lipophilicity, metabolic stability, and interaction with biological targets compared to unsubstituted benzylamine.

Substituted benzylamines are a versatile class of compounds used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] Furthermore, N-benzylphenethylamine derivatives are known to exhibit high affinity and potency for serotonin 5-HT2A receptors, often leading to psychoactive effects.[4] Given this precedent, 4-bromo-N-butyl-benzenemethanamine is a compound of interest for investigating novel structure-activity relationships (SAR) at serotonergic and other monoamine receptors.

This guide will outline the necessary steps for the initial characterization and a primary in vitro screening of this compound.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is critical for safe handling and experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNPubChem[1]
Molecular Weight 242.16 g/mol PubChem[1]
IUPAC Name N-[(4-bromophenyl)methyl]butan-1-aminePubChem[1]
CAS Number 60509-40-2PubChem[1]
Appearance (Predicted) Colorless to pale yellow liquidInferred from similar compounds[2]
Solubility Predicted to be soluble in organic solvents and sparingly soluble in waterInferred from similar compounds[2]

Safety Precautions:

  • Harmful if swallowed. [5]

  • May cause skin and serious eye irritation. [5][7]

  • May cause respiratory irritation.

  • Handle in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a tightly closed container in a cool, dry place.

Experimental Protocols

Synthesis and Purification (Hypothetical Route)

A plausible synthetic route for 4-bromo-N-butyl-benzenemethanamine is reductive amination of 4-bromobenzaldehyde with n-butylamine.

Diagram of a Hypothetical Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 4-Bromobenzaldehyde C Reductive Amination (e.g., NaBH(OAc)₃, CH₂Cl₂) A->C B n-Butylamine B->C D 4-bromo-N-butyl-benzenemethanamine C->D

Caption: Hypothetical synthesis of 4-bromo-N-butyl-benzenemethanamine.

Step-by-Step Protocol:

  • To a solution of 4-bromobenzaldehyde (1 equivalent) in dichloromethane (CH₂Cl₂), add n-butylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

Workflow for Analytical Characterization:

G A Synthesized Compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (e.g., GC-MS or LC-MS) A->C D Purity Assessment (e.g., HPLC or GC) A->D E Confirmed Structure and Purity B->E C->E D->E

Caption: Workflow for the analytical characterization of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[1]

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector to assess the purity of the synthesized compound. A purity of >95% is generally recommended for biological assays.

In Vitro Serotonin 5-HT₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 4-bromo-N-butyl-benzenemethanamine for the serotonin 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • [³H]Ketanserin (radioligand).

  • 4-bromo-N-butyl-benzenemethanamine (test compound).

  • Serotonin (5-HT) or a known 5-HT₂A antagonist (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

  • Scintillation cocktail and vials.

  • Microplate reader or liquid scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation: Culture HEK293-5-HT₂A cells and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • [³H]Ketanserin at a concentration near its Kd.

    • Varying concentrations of 4-bromo-N-butyl-benzenemethanamine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Potential Applications and Future Directions

The data obtained from these initial studies will provide valuable insights into the properties and potential bioactivity of 4-bromo-N-butyl-benzenemethanamine.

  • Drug Discovery: If the compound exhibits significant affinity for a specific receptor, it could serve as a lead compound for the development of novel therapeutics. For instance, modulation of serotonergic receptors is a key strategy in treating depression, anxiety, and other neuropsychiatric disorders.

  • Chemical Probe: A compound with high affinity and selectivity for a particular target can be a valuable tool for studying the physiological roles of that target.

  • Synthetic Intermediate: The functional groups present in 4-bromo-N-butyl-benzenemethanamine make it a versatile intermediate for the synthesis of more complex molecules.[8][9]

Future research could involve functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor. Further modifications to the chemical structure could be explored to optimize its potency, selectivity, and pharmacokinetic properties.

References

  • Poklis, J. L., Nanco, C. R., Troendle, M. M., Wolf, C. E., & Poklis, A. (2014). Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Drug testing and analysis, 6(7-8), 764–769. [Link]

  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-methyl-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current topics in behavioral neurosciences, 32, 283–311. [Link]

Sources

Method

applications of Benzenemethanamine, 4-bromo-N-butyl- in medicinal chemistry

An in-depth analysis of the existing literature reveals that Benzenemethanamine, 4-bromo-N-butyl- is not a widely studied compound with extensive, publicly documented applications as a standalone therapeutic agent. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the existing literature reveals that Benzenemethanamine, 4-bromo-N-butyl- is not a widely studied compound with extensive, publicly documented applications as a standalone therapeutic agent. However, its structural motifs—the 4-bromobenzylamine core and the N-butyl substituent—are of significant interest in medicinal chemistry. This guide, therefore, focuses on the potential applications of this molecule as a chemical probe and a scaffold for drug discovery, contextualized within the broader class of substituted benzylamines. We will explore its plausible roles and provide detailed protocols for its synthesis and evaluation.

PART 1: Conceptual Framework for Application

Benzenemethanamine, 4-bromo-N-butyl- can be viewed from two primary perspectives in a drug discovery campaign:

  • As a Chemical Intermediate: Its primary utility lies in its role as a versatile building block. The bromine atom at the para-position serves as a key functional handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The secondary amine provides a site for further derivatization to build out libraries of compounds for screening.

  • As a Fragment or Lead Compound: The N-butyl-4-bromobenzylamine scaffold itself may possess biological activity. Substituted benzylamines are known to interact with a variety of biological targets, particularly monoamine transporters and G-protein coupled receptors (GPCRs). The specific combination of the lipophilic N-butyl group and the electron-withdrawing bromo group fine-tunes the molecule's physicochemical properties (lipophilicity, pKa, metabolic stability), which are critical for target engagement and pharmacokinetic behavior.

Hypothetical Signaling Pathway Interaction

Substituted benzylamines are known modulators of monoamine transporters, such as the Serotonin Transporter (SERT). A compound like Benzenemethanamine, 4-bromo-N-butyl- could potentially act as an inhibitor, blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission. This mechanism is central to the action of many antidepressant drugs.

signaling_pathway cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Release Release SERT SERT Transporter Synapse Synaptic Cleft (High [5-HT]) Release->Synapse Release Synapse->SERT Reuptake Receptor 5-HT Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Drug Benzenemethanamine, 4-bromo-N-butyl- Drug->SERT Inhibition

Caption: Hypothetical mechanism of SERT inhibition.

PART 2: Synthetic and Analytical Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of the title compound from commercially available starting materials. The core of this synthesis is the reductive amination between an aldehyde and a primary amine.

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The use of sodium triacetoxyborohydride (STAB) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure without the need to isolate the intermediate imine, leading to high yields and operational simplicity.

Experimental Workflow Diagram

workflow Reactants 1. Combine: - 4-Bromobenzaldehyde - Butylamine - Dichloromethane (DCM) Stir 2. Stir at RT (30 min) Reactants->Stir Add_STAB 3. Add NaBH(OAc)3 (Portion-wise) Stir->Add_STAB Reaction 4. Reaction at RT (12-18 hours) Add_STAB->Reaction Quench 5. Quench with sat. NaHCO3 Reaction->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry (Na2SO4), Filter, Concentrate Extract->Dry Purify 8. Purify via Flash Chromatography Dry->Purify Analyze 9. Characterize: - NMR (1H, 13C) - Mass Spectrometry Purify->Analyze

Application

The Versatile Building Block: 4-bromo-N-butyl-benzenemethanamine in Synthetic Chemistry

Introduction: Unlocking Molecular Complexity In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules with desired functionalities. Among these, 4-bromo-N-butyl-benzenemethanamine emerges as a highly versatile and valuable scaffold. Its unique bifunctional nature, featuring a reactive aryl bromide and a secondary amine, provides two distinct points for molecular elaboration. The brominated phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the N-butyl-benzenemethanamine moiety can participate in a variety of transformations or be incorporated as a key pharmacophore in biologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-bromo-N-butyl-benzenemethanamine, complete with detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for reaction design and optimization. The key properties of 4-bromo-N-butyl-benzenemethanamine are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNPubChem[1]
Molecular Weight 242.16 g/mol PubChem[1]
CAS Number 60509-40-2PubChem[1]
Appearance Not specified (typically a liquid or low-melting solid)General Knowledge
Boiling Point Not experimentally determined
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)General Knowledge

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[2][3] 4-bromo-N-butyl-benzenemethanamine serves as an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring. These biaryl structures are prevalent in many pharmaceuticals and functional materials.

Causality Behind Experimental Choices:

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

  • Catalyst and Ligand: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ is used in combination with a phosphine ligand (e.g., PPh₃ or a more electron-rich and bulky ligand like SPhos) which facilitates the in-situ reduction to Pd(0) and stabilizes the catalytic species throughout the cycle. The ligand choice influences the rate of oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[2] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in an aqueous/organic solvent mixture.

  • Solvent: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is often employed to dissolve both the organic-soluble starting materials and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-N-butyl-benzenemethanamine with Phenylboronic Acid

This protocol details the synthesis of N-butyl-4-phenyl-benzenemethanamine.

Materials:

  • 4-bromo-N-butyl-benzenemethanamine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-bromo-N-butyl-benzenemethanamine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.

  • Solvent Addition: To the reaction flask, add a degassed 2:1:1 mixture of toluene:ethanol:water.

  • Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-butyl-4-phenyl-benzenemethanamine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: 4-bromo-N-butyl-benzenemethanamine Phenylboronic Acid K₂CO₃ inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent Mixture inert->solvent catalyst Add Pd(OAc)₂/PPh₃ Catalyst Solution solvent->catalyst heat Heat to 80-90°C with Stirring catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-butyl-4-phenyl- benzenemethanamine purify->product Pure Product

Caption: Suzuki-Miyaura Coupling Workflow.

Application 2: Buchwald-Hartwig Amination for the Synthesis of Diaryl- and Alkyl-Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds.[4][5] This reaction is exceptionally useful for the synthesis of arylamines from aryl halides. Using 4-bromo-N-butyl-benzenemethanamine as the aryl bromide component, a wide variety of primary and secondary amines can be coupled to introduce diverse functionalities, which is a common strategy in the synthesis of pharmacologically active compounds. For instance, the synthesis of N,N-bis(4-bromobenzyl)-4-morpholinyl amine, a related scaffold, has been reported for the development of potential anti-seizure agents.[6]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is crucial in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos), are highly effective. These ligands promote the oxidative addition of the aryl bromide and the reductive elimination of the product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for the palladium complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions and to ensure the solubility of the reactants and catalyst. As with the Suzuki coupling, maintaining an inert atmosphere is critical.

Experimental Protocol: Buchwald-Hartwig Amination of 4-bromo-N-butyl-benzenemethanamine with Morpholine

This protocol details the synthesis of 4-(morpholino)-N-butyl-benzenemethanamine.

Materials:

  • 4-bromo-N-butyl-benzenemethanamine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or glovebox

  • Magnetic stirrer and stir bar

  • Oil bath

  • Syringes and needles for transfer under inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere): To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.03 eq). Add 4-bromo-N-butyl-benzenemethanamine (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the Schlenk tube, followed by the addition of morpholine (1.2 eq) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is usually complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-(morpholino)-N-butyl-benzenemethanamine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification catalyst Combine Pd₂(dba)₃, XPhos, 4-bromo-N-butyl-benzenemethanamine, and NaOtBu solvent Add Anhydrous Toluene catalyst->solvent amine Add Morpholine solvent->amine heat Heat to 100°C with Stirring amine->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with aq. NH₄Cl cool->quench extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 4-(morpholino)-N-butyl- benzenemethanamine purify->product Pure Product

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

4-bromo-N-butyl-benzenemethanamine is a powerful and versatile building block for the synthesis of a wide array of complex organic molecules. Its ability to readily participate in cornerstone synthetic transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an invaluable tool for researchers in drug discovery and materials science. The detailed protocols provided herein offer a solid foundation for the application of this building block in the synthesis of novel compounds with potential biological activity or advanced material properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024). Arabian Journal of Chemistry.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chem LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Leveraging Benzenemethanamine, 4-bromo-N-butyl- for the Development of Novel Bioactive Compounds

Introduction: A Scaffold of Opportunity In the landscape of modern drug discovery and medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount.[1] Benzenemethanamine, 4-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Opportunity

In the landscape of modern drug discovery and medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount.[1] Benzenemethanamine, 4-bromo-N-butyl- (hereafter referred to as 4-Br-N-Bu-BzA ), represents a strategic starting point for the synthesis of novel compound libraries. Its structure is elegantly simple yet potent in its synthetic potential, featuring two key reactive handles: a nucleophilic secondary amine and an aryl bromide poised for a variety of powerful cross-coupling reactions. This combination allows for rapid and divergent derivatization, enabling the exploration of vast chemical space to identify new therapeutic agents.[2]

The 4-bromobenzyl moiety is a well-established pharmacophore found in a range of bioactive molecules, contributing to enhanced therapeutic activity and favorable metabolic profiles.[3][4] The N-butyl group provides a lipophilic anchor, which can be crucial for membrane permeability and target engagement. These application notes provide a comprehensive guide for researchers, offering detailed protocols for the synthesis of the 4-Br-N-Bu-BzA core and its subsequent elaboration into diverse, novel chemical entities. We will delve into the causality behind experimental choices, provide self-validating protocols, and illustrate key workflows for practical application in a research setting.

Section 1: Physicochemical Properties and Safety Profile

Before commencing any synthetic work, a thorough understanding of the reagent's properties and handling requirements is essential.

Table 1: Physicochemical Properties of Benzenemethanamine, 4-bromo-N-butyl-

PropertyValueSource
IUPAC Name N-[(4-bromophenyl)methyl]butan-1-aminePubChem[5]
CAS Number 60509-40-2PubChem[5]
Molecular Formula C₁₁H₁₆BrNPubChem[5]
Molecular Weight 242.16 g/mol PubChem[5]
Appearance (Predicted) Liquid-
Boiling Point (Predicted) ~250-280 °C-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)-

Safety & Handling: The precursor, 4-bromobenzylamine, is classified as corrosive and can cause severe skin burns and eye damage. It is imperative to handle 4-Br-N-Bu-BzA and its precursors with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.

Section 2: Synthesis of the Core Scaffold (4-Br-N-Bu-BzA)

The most efficient and widely used method for synthesizing secondary amines like 4-Br-N-Bu-BzA is through reductive amination. This "one-pot" method involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired amine.[6] This approach is often preferred over direct N-alkylation with butyl bromide, as it can minimize the risk of over-alkylation to form a tertiary amine.[7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup R1 4-Bromobenzaldehyde P1 Combine in Methanol (Solvent) R1->P1 R2 n-Butylamine R2->P1 P2 Imine Formation (Mildly Acidic, RT) P1->P2 P3 In-situ Reduction (Add NaBH4, 0°C to RT) P2->P3 P4 Aqueous Workup (Quench, Extract with EtOAc) P3->P4 P5 Purification (Column Chromatography) P4->P5 Product Product: Benzenemethanamine, 4-bromo-N-butyl- P5->Product

Figure 1. Workflow for the synthesis of the core scaffold via reductive amination.
Protocol 2.1: Synthesis via Reductive Amination

This protocol is adapted from established methodologies for reductive amination of aldehydes.[5][8]

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • n-Butylamine (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Imine Formation:

    • To a round-bottom flask charged with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

    • Add n-butylamine (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

    • Expert Insight: The reaction is typically self-catalyzing or benefits from trace acid. Methanol is an excellent solvent as it solubilizes the reactants and the reducing agent. Running this step for an adequate time ensures complete conversion to the imine before reduction, maximizing yield.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise.

    • Expert Insight: The addition of NaBH₄ must be slow and at 0 °C to control the exothermic reaction and prevent the reduction of any unreacted aldehyde.[8] Using a milder reducing agent like sodium triacetoxyborohydride (STAB) is also an excellent alternative that can be done as a true one-pot reaction without isolating the imine.

  • Reaction Completion & Workup:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until completion is confirmed by TLC/LC-MS.

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water and extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM, 3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification & Validation:

    • Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 3: Application in Novel Compound Development - Derivatization Strategies

The power of 4-Br-N-Bu-BzA lies in its two orthogonal reactive sites, allowing for systematic and diverse modifications.

Derivatization cluster_amine Amine Modifications (N-site) cluster_bromide Aryl Bromide Modifications (Br-site) Core 4-Br-N-Bu-BzA Scaffold Acyl Acylation (Amides) Core->Acyl R-COCl, Base Sulfonyl Sulfonylation (Sulfonamides) Core->Sulfonyl R-SO2Cl, Base Alkyl Further Alkylation (Tertiary Amines) Core->Alkyl R'-X, Base Suzuki Suzuki Coupling (C-C Bond) Core->Suzuki Ar-B(OH)2 Pd Catalyst Sonogashira Sonogashira Coupling (C-C Bond) Core->Sonogashira Alkyne, Pd/Cu Cat. Buchwald Buchwald-Hartwig (C-N, C-O Bond) Core->Buchwald Amine/Alcohol Pd Catalyst

Figure 2. Key derivatization pathways for the 4-Br-N-Bu-BzA scaffold.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Site

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the aryl bromide and a boronic acid.[9][10] This allows for the introduction of a vast array of aryl or heteroaryl groups, profoundly altering the compound's steric and electronic properties.

Materials:

  • 4-Br-N-Bu-BzA (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup:

    • To a Schlenk flask or microwave vial, add 4-Br-N-Bu-BzA (1.0 eq), the chosen arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Expert Insight: The exclusion of oxygen is critical as Pd(0) catalysts are oxygen-sensitive. Using a robust ligand like SPhos or XPhos with a Pd(OAc)₂ precursor can improve reaction efficiency, especially with challenging substrates.[10]

  • Solvent Addition and Reaction:

    • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

    • Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir vigorously.[10]

    • Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify via flash column chromatography to yield the biaryl product.

Protocol 3.2: Acylation at the Secondary Amine Site

Formation of an amide bond via acylation is a fundamental transformation in medicinal chemistry. Amides are stable, can act as hydrogen bond donors and acceptors, and are present in a vast number of approved drugs.

Materials:

  • 4-Br-N-Bu-BzA (1.0 eq)

  • Acid chloride or Carboxylic acid (1.1 eq)

  • Base (e.g., Triethylamine (TEA) or DIPEA, 1.5 eq for acid chloride; HATU/DIPEA for carboxylic acid)

  • Solvent (e.g., DCM or DMF)

Procedure:

  • Reaction Setup:

    • Dissolve 4-Br-N-Bu-BzA (1.0 eq) in anhydrous DCM in a round-bottom flask at 0 °C.

    • Add the base (e.g., TEA, 1.5 eq).

    • Slowly add a solution of the desired acid chloride (1.1 eq) in DCM.

    • Expert Insight: Running the reaction at 0 °C helps to control the exothermic nature of the acylation. If starting from a carboxylic acid, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are required to form the active ester in situ before amine addition.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide.

  • Purification:

    • Purify by flash column chromatography or recrystallization.

Section 4: Hypothetical Application - Workflow for a Novel Inhibitor Series

To illustrate the practical application of these protocols, we propose a workflow for the development of a small library of novel compounds targeting a hypothetical protein, "Kinase X." The strategy involves generating diversity around the 4-Br-N-Bu-BzA core.

Drug_Discovery_Workflow cluster_synthesis Parallel Synthesis cluster_suzuki Suzuki Coupling (Protocol 3.1) cluster_acyl Acylation (Protocol 3.2) Start Start with 4-Br-N-Bu-BzA S1 Couple with Pyridine-3-boronic acid Start->S1 S2 Couple with 4-Methoxyphenylboronic acid Start->S2 A1 Acylate with Acetyl Chloride Start->A1 A2 Acylate with Cyclopropanecarbonyl chloride Start->A2 Library Generate Focused Library (4 Compounds) S1->Library S2->Library A1->Library A2->Library Screening Biochemical Screening (Kinase X Assay) Library->Screening SAR Analyze SAR Identify Hits Screening->SAR

Figure 3. A hypothetical workflow for generating a focused library for biochemical screening.

Table 2: Example Focused Library Targeting "Kinase X"

Compound IDModification ProtocolR¹ Group (from Suzuki)R² Group (from Acylation)
LIB-001 Acylation (3.2)4-BromophenylAcetyl
LIB-002 Acylation (3.2)4-BromophenylCyclopropylcarbonyl
LIB-003 Suzuki (3.1)3-PyridylH
LIB-004 Suzuki (3.1)4-MethoxyphenylH

This small, focused library can be synthesized in parallel using the protocols described above. Subsequent screening against Kinase X would provide initial structure-activity relationship (SAR) data, guiding the design of a second, more refined generation of compounds.

Conclusion

Benzenemethanamine, 4-bromo-N-butyl- is a highly valuable and underutilized starting material for the synthesis of novel compounds. Its dual reactive sites provide a robust platform for creating chemical diversity through well-established, high-yielding reactions. The protocols and strategies outlined in these application notes offer a clear and practical guide for researchers in medicinal chemistry and drug discovery to unlock the potential of this versatile scaffold.

References

  • ResearchGate. (n.d.). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, R., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.

  • The Suzuki Reaction. (2014). Harvard University. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Hilaris Publisher. (2023). Medicinal Chemistry Advancement: Innovations and Discoveries. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

Sources

Application

Mastering the Purification of Benzenemethanamine, 4-bromo-N-butyl-: An Application Guide for Researchers

Abstract This comprehensive application note provides detailed protocols and technical insights for the purification of Benzenemethanamine, 4-bromo-N-butyl-, a key intermediate in pharmaceutical and materials science res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols and technical insights for the purification of Benzenemethanamine, 4-bromo-N-butyl-, a key intermediate in pharmaceutical and materials science research. Addressing the common challenges associated with the purification of substituted benzylamines, this guide presents field-proven techniques, including optimized column chromatography, strategic recrystallization, and efficient liquid-liquid extraction. The methodologies are designed to ensure high purity and yield, critical for downstream applications in drug development and scientific research. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, empowering researchers to adapt and troubleshoot their purification strategies effectively.

Introduction: The Significance of Purity for Benzenemethanamine, 4-bromo-N-butyl-

The inherent basicity of the secondary amine functionality in Benzenemethanamine, 4-bromo-N-butyl- presents a unique set of challenges for purification, particularly when employing traditional silica gel chromatography. This guide provides a systematic approach to overcoming these obstacles, ensuring the isolation of a highly pure product suitable for the most demanding applications.

Pre-Purification Work-up: The First Line of Defense

Prior to undertaking more rigorous purification techniques, a thorough aqueous work-up is essential to remove a significant portion of inorganic salts and water-soluble impurities. The basic nature of the target compound can be leveraged in this step.

Protocol 2.1: Acid-Base Extraction

This protocol is designed to separate the basic amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The target amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Carefully separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH is basic (pH > 10). This deprotonates the amine, causing it to precipitate or form an oily layer.

  • Back-Extraction: Extract the free amine back into a fresh portion of ethyl acetate or DCM. Repeat the extraction from the aqueous layer two to three times to maximize yield.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, product.

Column Chromatography: Navigating the Challenges of Amine Purification

Flash column chromatography is a powerful technique for separating compounds with different polarities. However, the acidic nature of standard silica gel can lead to poor separation, tailing of basic compounds, and even product degradation.[2] The following protocols are designed to mitigate these issues.

Understanding the Challenge: Amine-Silica Interaction

The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or significant peak tailing during elution.

Workflow for Optimizing Amine Purification by Column Chromatography

workflow Figure 1: Workflow for Amine Purification via Chromatography cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis cluster_final Final Product A Crude Product B Select Mobile Phase System (e.g., Hexane/Ethyl Acetate) A->B C Add Amine Additive to Eluent (e.g., 1% Triethylamine) B->C D Pack Column with Slurry of Silica Gel in Modified Eluent C->D E Load Sample (Dry or Wet) D->E F Elute with Gradient or Isocratic Mobile Phase E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Benzenemethanamine, 4-bromo-N-butyl- J->K

Caption: A generalized workflow for the purification of amines using modified column chromatography.

Protocol 3.2: Column Chromatography with an Amine Additive

The addition of a volatile competing base, such as triethylamine (TEA) or ammonia, to the mobile phase is a common and effective strategy to improve the chromatography of basic compounds on silica gel.[2][3]

  • Mobile Phase Preparation: Prepare the desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Add 0.5-1% (v/v) of triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the amine-modified mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with the amine-modified mobile phase. The polarity of the mobile phase may be increased gradually (gradient elution) to facilitate the separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual triethylamine.

Alternative Stationary Phases

For particularly challenging separations, consider using an alternative to silica gel:

  • Amine-functionalized silica: This stationary phase has a less acidic surface and can provide excellent separation of basic compounds without the need for mobile phase additives.[2]

  • Alumina (basic or neutral): Alumina is another polar stationary phase that can be less acidic than silica gel. Basic or neutral alumina is generally preferred for the purification of amines.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds. The success of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

Protocol 4.1: Single Solvent Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, heptane, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 4.2: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties.

  • Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound (the "soluble" solvent), while the other should not (the "insoluble" or "anti-solvent").

  • Dissolution: Dissolve the crude product in a minimal amount of the hot soluble solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the single solvent recrystallization protocol.

Distillation: Purification for Liquid Amines

If Benzenemethanamine, 4-bromo-N-butyl- is a high-boiling liquid, vacuum distillation can be an effective purification method to separate it from non-volatile impurities and compounds with significantly different boiling points. Aromatic amines can be purified by distillation, sometimes with the addition of an alkali metal hydroxide to remove acidic impurities.[4]

Protocol 5.1: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charge the Flask: Place the crude liquid into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature and pressure. It is advisable to collect a forerun (the first small amount of distillate) and discard it, as it may contain more volatile impurities.

  • Characterization: Confirm the purity of the collected fraction by analytical techniques such as GC-MS or NMR.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of volatile compounds and identifying the mass of any impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.

Summary of Purification Techniques and Expected Outcomes

Technique Principle Best For Removing Expected Purity Potential Challenges
Acid-Base Extraction Differential solubility based on pHNeutral and acidic impurities, inorganic salts>90%Emulsion formation
Column Chromatography Differential adsorptionCompounds with different polarities>98%Peak tailing, product degradation on silica
Recrystallization Differential solubilityImpurities with different solubility profiles>99%Finding a suitable solvent, oiling out
Vacuum Distillation Differential boiling pointsNon-volatile impurities, compounds with different boiling points>98%Thermal decomposition of the product

Conclusion

The successful purification of Benzenemethanamine, 4-bromo-N-butyl- is a critical step in its utilization for research and development. The choice of purification method will depend on the nature and quantity of the impurities present in the crude material. A combination of the techniques described in this guide, such as an initial acid-base extraction followed by either column chromatography or recrystallization, will often yield a product of high purity. By understanding the chemical principles behind each technique, researchers can effectively troubleshoot and optimize their purification protocols to obtain the desired quality of Benzenemethanamine, 4-bromo-N-butyl- for their specific applications.

References

  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 4-bromo-N-butyl-benzenemethanamine in Catalytic Processes

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide on the synthesis and application of 4-bromo-N-butyl-benzenemethanamine in modern catalytic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 4-bromo-N-butyl-benzenemethanamine in modern catalytic processes. This versatile molecule serves as a valuable building block, uniquely positioned to participate in a variety of transformations. The presence of a bromo-substituent on the aromatic ring allows it to function as an electrophilic partner in numerous cross-coupling reactions. Concurrently, the N-butyl-benzenemethanamine moiety can act as a directing group, facilitating regioselective C-H bond functionalization. This guide offers detailed, field-proven protocols for both the synthesis of the title compound and its subsequent use in palladium-catalyzed Suzuki-Miyaura coupling and C-H activation reactions, providing researchers with the foundational knowledge to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of 4-bromo-N-butyl-benzenemethanamine

In the landscape of synthetic organic chemistry, the strategic design of building blocks is paramount to the efficient construction of complex molecular architectures. 4-bromo-N-butyl-benzenemethanamine emerges as a molecule of significant interest due to its dual-functionality. The aryl bromide presents a reactive handle for a plethora of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[1] Simultaneously, the N-butyl-benzenemethanamine fragment can serve as a coordinating ligand or a directing group, enabling chemists to selectively functionalize otherwise inert C-H bonds.[2] This unique combination of functionalities makes it a powerful tool for the synthesis of novel pharmaceutical scaffolds and functional materials.

This guide is structured to provide a holistic understanding of the utility of 4-bromo-N-butyl-benzenemethanamine. We will first detail a reliable synthetic protocol for its preparation. Subsequently, we will explore its application in two distinct and highly relevant catalytic transformations: as a substrate in Suzuki-Miyaura cross-coupling and as a directing group in palladium-catalyzed ortho-arylation.

Synthesis of 4-bromo-N-butyl-benzenemethanamine

The most direct and efficient laboratory-scale synthesis of 4-bromo-N-butyl-benzenemethanamine is achieved through the reductive amination of 4-bromobenzaldehyde with n-butylamine. This one-pot procedure involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Reaction Principle

Reductive amination is a robust and widely used method for the formation of C-N bonds.[3] The reaction proceeds in two key steps:

  • Imine Formation: 4-bromobenzaldehyde reacts with n-butylamine in a condensation reaction to form the corresponding N-butyl-4-bromobenzylidene imine. This step is typically reversible and can be driven to completion by the removal of water.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine C=N double bond to the desired amine.[4]

G

Caption: Reductive amination workflow for the synthesis of 4-bromo-N-butyl-benzenemethanamine.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 4-Bromobenzaldehyde

  • n-Butylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq) and methanol. Stir until the aldehyde is fully dissolved.

  • Add n-butylamine (1.2 eq) to the solution at room temperature. Stir the reaction mixture for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-bromo-N-butyl-benzenemethanamine as a pure compound.

Application in Catalytic Processes: Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality of 4-bromo-N-butyl-benzenemethanamine makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a prime example of its utility.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-N-butyl-benzenemethanamine to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 4-bromo-N-butyl-benzenemethanamine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-bromo-N-butyl-benzenemethanamine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding biaryl product.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue
Aryl Bromide 4-bromo-N-butyl-benzenemethanamine
Boronic Acid Phenylboronic acid
Catalyst Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (4 mol%)
Base K₂CO₃ (2.0 eq)
Solvent Toluene/Water (4:1)
Temperature 90 °C
Reaction Time 18 h
Yield Typically >80%

Application in Catalytic Processes: C-H Bond Functionalization

The N-butyl-benzenemethanamine moiety can act as a directing group, enabling the regioselective functionalization of an ortho C-H bond on the aromatic ring.[5] This strategy provides a powerful and atom-economical way to introduce new substituents.

Reaction Principle

In this process, the nitrogen atom of the amine coordinates to a palladium catalyst, forming a palladacycle intermediate. This brings the palladium center in close proximity to one of the ortho C-H bonds, facilitating its cleavage and subsequent functionalization.

G

Caption: General workflow for directing group-assisted C-H functionalization.

Detailed Experimental Protocol: Palladium-Catalyzed ortho-Arylation

Materials:

  • 4-bromo-N-butyl-benzenemethanamine

  • Iodobenzene (or other aryl halides)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene or another high-boiling solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine 4-bromo-N-butyl-benzenemethanamine (1.0 eq), iodobenzene (1.5 eq), palladium(II) acetate (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed toluene.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to isolate the ortho-arylated product.

Table 2: Representative Reaction Parameters for ortho-Arylation

ParameterValue
Substrate 4-bromo-N-butyl-benzenemethanamine
Coupling Partner Iodobenzene
Catalyst Pd(OAc)₂ (5 mol%)
Base K₂CO₃ (2.0 eq)
Solvent Toluene
Temperature 130 °C
Reaction Time 36 h
Yield Varies depending on substrate

Safety and Handling

4-bromo-N-butyl-benzenemethanamine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the described protocols.

Conclusion

4-bromo-N-butyl-benzenemethanamine is a valuable and versatile building block for organic synthesis. Its dual reactivity allows for its participation in a wide range of catalytic transformations, including cross-coupling reactions at the aryl bromide position and directing group-assisted C-H functionalization. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of novel molecules for pharmaceutical and materials science applications.

References

  • Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Yu, J.-Q., et al. (2017). Ligand-Promoted Meta-C–H Functionalization of Benzylamines. Journal of the American Chemical Society, 139(1), 579-582. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2020). Cu(II)-Promoted Palladium-Catalyzed C-H Ortho-Arylation of N,N-Dimethylbenzylamines. [Link]

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Application

Application Note & Protocols for In Vitro Evaluation of Benzenemethanamine, 4-bromo-N-butyl-

Introduction: Unveiling the Neuromodulatory Potential of a Novel Benzylamine Derivative Benzenemethanamine, 4-bromo-N-butyl- (henceforth referred to as Cmpd-X), is a synthetic molecule characterized by a brominated benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Benzylamine Derivative

Benzenemethanamine, 4-bromo-N-butyl- (henceforth referred to as Cmpd-X), is a synthetic molecule characterized by a brominated benzylamine core with an N-butyl substitution.[1] While the specific biological activities of Cmpd-X are not extensively documented, its structural resemblance to known pharmacophores warrants a thorough investigation into its potential as a modulator of central nervous system targets. The benzylamine scaffold is a privileged structure in neuropharmacology, frequently found in compounds that interact with monoamine transporters (MATs).[2]

The MAT family, which includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical regulators of neurotransmission.[3] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling event.[] This reuptake mechanism is a crucial process for maintaining neurotransmitter homeostasis, and its modulation is the basis for the therapeutic efficacy of many widely prescribed drugs, including antidepressants and treatments for ADHD.[2]

Given the structural alerts within Cmpd-X, we hypothesize that it may exhibit affinity for and potentially inhibit the function of one or more of the monoamine transporters. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro pharmacological profile of Cmpd-X at human DAT, NET, and SERT. We present detailed, field-proven protocols for two gold-standard assays: radiolabeled neurotransmitter uptake inhibition and radioligand binding competition.[5] These assays will enable the determination of the compound's potency (IC50) and binding affinity (Ki), providing a foundational understanding of its potential as a novel neuromodulatory agent.

Principle of Investigation: A Two-Pronged Approach

To comprehensively characterize the interaction of Cmpd-X with monoamine transporters, we employ two distinct but complementary in vitro assays. This dual approach ensures a robust and self-validating assessment of the compound's activity.

  • Functional Assay - Uptake Inhibition: This assay directly measures the ability of Cmpd-X to inhibit the primary function of the transporters, which is the uptake of their respective neurotransmitters. We will use human embryonic kidney 293 (HEK-293) cells stably expressing the human transporters (hDAT, hNET, or hSERT).[6] The rate of uptake of a radiolabeled substrate (e.g., [³H]Dopamine for DAT) is measured in the presence of varying concentrations of Cmpd-X. A reduction in accumulated radioactivity indicates inhibitory activity. This assay provides a measure of the compound's functional potency (IC50).

  • Binding Affinity Assay: This assay determines the direct binding affinity of Cmpd-X to the transporter protein. It is a competitive assay where Cmpd-X competes with a known high-affinity radioligand for the same binding site on the transporter. By measuring the displacement of the radioligand at various concentrations of Cmpd-X, we can calculate its inhibitory constant (Ki), which reflects the compound's binding affinity.[7]

The logical workflow for characterizing the compound is depicted below.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare Cmpd-X Stock (DMSO, 10 mM) Uptake_Assay Protocol 1: Neurotransmitter Uptake Inhibition Assay Compound_Prep->Uptake_Assay Binding_Assay Protocol 2: Radioligand Binding Competition Assay Compound_Prep->Binding_Assay Cell_Culture Culture HEK-293 cells stably expressing hDAT, hNET, or hSERT Cell_Culture->Uptake_Assay Cell_Culture->Binding_Assay IC50_Calc Calculate IC50 (Uptake Inhibition) Uptake_Assay->IC50_Calc Ki_Calc Calculate Ki (Binding Affinity) Binding_Assay->Ki_Calc Profile Pharmacological Profile of Cmpd-X IC50_Calc->Profile Ki_Calc->Profile

Caption: Workflow for the in vitro characterization of Cmpd-X.

Materials and Reagents

This section provides a general list of materials. Specific radioligands and reagents are detailed within each protocol.

Category Item Supplier Example
Cell Lines HEK-293 cells stably expressing hDAT, hNET, or hSERTATCC, various academic labs
Cell Culture DMEM, FBS, Penicillin-Streptomycin, G418Thermo Fisher Scientific
Assay Buffers Krebs-HEPES Buffer (KHB), PBSSigma-Aldrich
Test Compound Benzenemethanamine, 4-bromo-N-butyl- (Cmpd-X)Synthesized or custom order
Radiochemicals [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine, etc.PerkinElmer
Labware 96-well cell culture plates (poly-D-lysine coated), 96-well filter plates (GF/B)Corning, Millipore
Instruments Liquid Scintillation Counter, Cell HarvesterPerkinElmer, Brandel

Protocol 1: Neurotransmitter Uptake Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of Cmpd-X on the uptake of radiolabeled neurotransmitters into cells expressing the corresponding monoamine transporter.[8]

Step-by-Step Methodology
  • Cell Plating:

    • Culture HEK-293 cells stably expressing either hDAT, hNET, or hSERT in appropriate selection media (e.g., containing G418).

    • 24-48 hours prior to the assay, seed the cells into a 96-well poly-D-lysine coated plate at a density of 40,000-60,000 cells/well.

    • Incubate at 37°C, 5% CO₂ until cells reach ~90% confluency.

    • Rationale: A confluent monolayer of cells ensures a consistent number of transporters per well, which is critical for reproducible uptake measurements.

  • Preparation of Solutions:

    • Assay Buffer: Krebs-HEPES Buffer (KHB) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, and 5.5 mM D-glucose, pH 7.4.

    • Cmpd-X Dilutions: Prepare a serial dilution of Cmpd-X in assay buffer. A typical concentration range would be 0.1 nM to 100 µM. Also prepare a "vehicle" control (buffer with the same final concentration of DMSO as the highest Cmpd-X concentration) and a "non-specific uptake" control containing a known potent inhibitor for the respective transporter (e.g., 10 µM GBR-12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

    • Radiolabeled Substrate: Prepare the radiolabeled substrate solution in assay buffer. The final concentration should be well below the substrate's Km to approximate initial velocity kinetics.[9]

TransporterRadiosubstrateFinal Concentration
hDAT[³H]Dopamine10-20 nM
hNET[³H]Norepinephrine10-20 nM
hSERT[³H]Serotonin (5-HT)10-20 nM
  • Uptake Assay Procedure:

    • Aspirate the culture medium from the 96-well plate.

    • Wash each well twice with 200 µL of room temperature assay buffer.

    • Add 50 µL of the appropriate Cmpd-X dilution, vehicle, or non-specific uptake control to the wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the test compound to reach equilibrium with the transporters before the uptake process begins.

    • Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well (final volume = 100 µL).

    • Incubate for a short period at room temperature (e.g., 5-10 minutes). The exact time should be optimized to be within the linear range of uptake.

    • Rationale: Keeping the incubation time short ensures the measurement of the initial rate of transport, preventing saturation of the intracellular compartment and potential substrate efflux.

    • Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold assay buffer.

    • Rationale: The rapid washing with ice-cold buffer immediately stops the transport process and removes extracellular radioligand.

  • Quantification:

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate for at least 1 hour.

    • Quantify the radioactivity in each well using a microplate scintillation counter.[8]

Protocol 2: Radioligand Binding Competition Assay

This protocol is used to determine the binding affinity (Ki) of Cmpd-X by measuring its ability to displace a specific high-affinity radioligand from the transporter.[10]

Step-by-Step Methodology
  • Membrane Preparation (Optional but recommended):

    • For a more purified system, cell membranes can be prepared from the transporter-expressing HEK-293 cells.

    • Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

    • Rationale: Using isolated membranes eliminates confounding factors from intact cells, such as compound sequestration or metabolism, providing a cleaner measure of direct binding affinity.

  • Preparation of Solutions:

    • Binding Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Cmpd-X Dilutions: Prepare a serial dilution of Cmpd-X in binding buffer (e.g., 0.1 nM to 100 µM).

    • Radioligand Solution: Prepare the radioligand solution in binding buffer. The concentration should be at or below its Kd for the transporter to ensure sensitive detection of competition.

TransporterRadioligandFinal ConcentrationNon-specific Definer
hDAT[³H]WIN 35,4281-3 nM10 µM Cocaine
hNET[³H]Nisoxetine1-3 nM10 µM Desipramine
hSERT[³H]Citalopram0.5-1 nM10 µM Fluoxetine
  • Binding Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add in order:

      • 150 µL of binding buffer

      • 50 µL of Cmpd-X dilution, vehicle (for total binding), or non-specific definer.

      • 50 µL of radioligand solution.

      • 50 µL of cell membranes (20-50 µg protein/well) or intact cells (as prepared in Protocol 1).

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

    • Rationale: The incubation allows the binding reaction to reach equilibrium.

    • Terminate the binding by rapid filtration through a GF/B filter plate using a cell harvester.[10]

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Rationale: Filtration is a rapid and effective method to separate bound from unbound radioligand. The glass fiber filter traps the cell membranes while allowing the unbound ligand to pass through.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well of the filter plate.

    • Count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

IC50 Determination (Uptake & Binding)
  • Calculate Specific Uptake/Binding:

    • Total Uptake/Binding = CPM from wells with vehicle control.

    • Non-specific Uptake/Binding = CPM from wells with a saturating concentration of a known inhibitor.

    • Specific Uptake/Binding = Total Uptake/Binding - Non-specific Uptake/Binding.

  • Generate Concentration-Response Curve:

    • For each concentration of Cmpd-X, calculate the percent inhibition: % Inhibition = 100 * (1 - (Specific CPM with Cmpd-X) / (Specific CPM with Vehicle))

    • Plot % Inhibition versus the log concentration of Cmpd-X.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the data and determine the IC50 value.[11]

Ki Determination (from Binding Data)

The binding affinity constant (Ki) can be calculated from the IC50 value obtained in the binding assay using the Cheng-Prusoff equation.[7] This equation corrects for the presence of the competing radioligand.

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the transporter (this should be determined experimentally or obtained from literature).

A lower Ki value indicates a higher binding affinity of Cmpd-X for the transporter.

Expected Outcomes & Interpretation

The results from these assays will generate a pharmacological profile for Cmpd-X at the monoamine transporters.

Hypothetical Outcome Interpretation Next Steps
Potent & Selective DAT Inhibitor Cmpd-X has high affinity for DAT with low affinity for SERT/NET. May have psychostimulant or ADHD therapeutic potential.Evaluate in models of dopamine-related disorders.
Potent & Selective SERT Inhibitor Cmpd-X has high affinity for SERT. May have antidepressant or anxiolytic potential.Assess in behavioral models of depression/anxiety.
Dual NET/SERT Inhibitor Cmpd-X inhibits both NET and SERT. Profile similar to some antidepressant classes (SNRIs).Further characterization of NET vs. SERT potency ratio.
Non-selective Inhibitor Cmpd-X inhibits all three transporters with similar potency.Assess for broad-spectrum effects and potential side-effect profile.
No Activity Cmpd-X does not interact with monoamine transporters at tested concentrations.The initial hypothesis is incorrect; screen against other CNS targets.

The following diagram illustrates the mechanism of action being tested.

G cluster_membrane Presynaptic Membrane cluster_extracellular Synaptic Cleft (Extracellular) cluster_intracellular Presynaptic Neuron (Intracellular) Transporter Monoamine Transporter (DAT, NET, or SERT) Reuptake Reuptake Transporter->Reuptake Neurotransmitter Neurotransmitter (e.g., Dopamine) Neurotransmitter->Transporter Binds & Transported CmpdX Cmpd-X CmpdX->Transporter Inhibits Binding & Transport

Caption: Cmpd-X inhibition of neurotransmitter reuptake.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of Benzenemethanamine, 4-bromo-N-butyl- (Cmpd-X) at the human monoamine transporters. By systematically determining the compound's potency and affinity at DAT, NET, and SERT, researchers can gain critical insights into its potential pharmacological action. This foundational data is essential for guiding further preclinical development, including mechanism of action studies, selectivity profiling, and subsequent evaluation in more complex biological systems.

References

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 656. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 485403, Benzenemethanamine, 4-bromo-N-butyl-. PubChem. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.18. [Link]

  • Zamek-Gliszczynski, M. J., Lee, C. A., Poirier, A., et al. (2013). ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans. Clinical Pharmacology & Therapeutics, 94(1), 64–79. [Link]

  • Lee, J. H., Yang, H., Kim, J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 26(17), 5323. [Link]

  • BioIVT (n.d.). SERT (SLC6A4) Transporter Assay. BioIVT. [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press. [Link]

  • Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147(S1), S82–S88. [Link]

  • Wolff, A. R., Isringhausen, C., Widmer, J., et al. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. The AAPS Journal, 16(5), 1154–1162. [Link]

  • Vogl, M. R., Sitte, H. H., & Freissmuth, M. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Biological Chemistry, 287(24), 20436–20445. [Link]

  • Azure Biosystems (2023). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Copac, C. D., & Jourdan, J. P. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 332–347. [Link]

  • Rothman, R. B., Baumann, M. H., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • Hsin, L. W., Chang, Y. C., Chen, C. H., et al. (2007). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Rothman, R. B., & Baumann, M. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Stahl, S. M. (2022, March 14). How Neurotransmitters Are Transported: Psychotropic Transporters. YouTube. [Link]

  • Koe, B. K. (1990). Neurotransmitter transporters: fruitful targets for CNS drug discovery. Journal of Medicinal Chemistry, 33(5), 1345–1350. [Link]

Sources

Method

Application Notes and Protocols: 4-Bromo-N-butyl-benzenemethanamine in Advanced Materials Synthesis

Foreword: Unlocking Potential in Functional Organic Materials Welcome to this in-depth technical guide on the application of 4-bromo-N-butyl-benzenemethanamine in materials science. As researchers and developers at the f...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Potential in Functional Organic Materials

Welcome to this in-depth technical guide on the application of 4-bromo-N-butyl-benzenemethanamine in materials science. As researchers and developers at the forefront of innovation, you understand that the discovery of novel materials with tailored properties is paramount. This guide is designed for professionals like you who are exploring new molecular building blocks. 4-Bromo-N-butyl-benzenemethanamine, a bifunctional aromatic amine, presents a unique scaffold for the synthesis of advanced functional materials. While direct applications of this specific molecule are emerging, its structural motifs—a reactive secondary amine and a versatile brominated aromatic ring—suggest significant potential in the development of novel polymers and organic electronic materials. This document will provide a comprehensive overview of its properties, potential applications, and detailed protocols for its use as a precursor in the synthesis of functional materials, grounded in established chemical principles and analogous reactions of similar compounds.

Introduction to 4-Bromo-N-butyl-benzenemethanamine

4-Bromo-N-butyl-benzenemethanamine, with the chemical formula C₁₁H₁₆BrN, is a secondary amine featuring a butyl group and a 4-bromobenzyl group attached to the nitrogen atom.[1] Its molecular structure offers two key reactive sites: the secondary amine, which can participate in polymerization and other derivatization reactions, and the carbon-bromine bond on the benzene ring, which is a prime candidate for cross-coupling reactions.[2] This dual functionality makes it a versatile building block for creating complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-bromo-N-butyl-benzenemethanamine is crucial for its effective application. The following table summarizes its key computed properties.

PropertyValueSource
Molecular FormulaC₁₁H₁₆BrNPubChem[1]
IUPAC NameN-[(4-bromophenyl)methyl]butan-1-aminePubChem[1]
Molecular Weight242.16 g/mol PubChem[1]
XLogP33.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count5PubChem[1]

These properties suggest a molecule with moderate lipophilicity and the capacity for hydrogen bonding, which can influence its solubility and intermolecular interactions in a material's bulk structure.

Potential Applications in Materials Science

The unique bifunctionality of 4-bromo-N-butyl-benzenemethanamine opens up several exciting avenues for its application in materials science. The presence of the bromo- and N-butyl-benzylamine moieties allows for its use as a monomer or a precursor in the synthesis of a variety of functional organic materials.

Precursor for Hole-Transporting Materials in Organic Electronics

The arylamine core is a well-established functional unit in hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells. The nitrogen atom's lone pair of electrons can stabilize positive charge (holes), facilitating their transport through the material. The 4-bromophenyl group can be functionalized via cross-coupling reactions to introduce other charge-transporting moieties, thereby tuning the electronic properties of the final material.

Monomer for Functional Polyamines and Polyimines

The secondary amine functionality allows for the incorporation of 4-bromo-N-butyl-benzenemethanamine into polymer backbones. For instance, it can react with diacyl chlorides to form polyamides or with dialdehydes to form polyimines (Schiff bases). The pendant bromobenzyl groups can then be post-functionalized to introduce specific properties such as fluorescence, conductivity, or receptor sites for sensing applications.

Experimental Protocols

The following protocols are designed as a starting point for researchers interested in exploring the potential of 4-bromo-N-butyl-benzenemethanamine in materials synthesis. These are based on well-established synthetic methodologies for analogous compounds.

Protocol 1: Synthesis of a Triarylamine-Based Hole-Transporting Material via Buchwald-Hartwig Amination

This protocol describes the synthesis of a simple triarylamine derivative from 4-bromo-N-butyl-benzenemethanamine, which could serve as a hole-transporting material.

Reaction Scheme:

G A 4-bromo-N-butyl-benzenemethanamine C Pd(dba)2, BINAP, NaOtBu A->C B Diphenylamine B->C D Toluene, 100 °C C->D E N-butyl-N-(4-(diphenylamino)benzyl)amine D->E

Figure 1: Synthesis of a triarylamine derivative.

Materials:

  • 4-bromo-N-butyl-benzenemethanamine

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromo-N-butyl-benzenemethanamine (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired triarylamine derivative.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Further characterization of its material properties would involve techniques such as UV-Vis spectroscopy, cyclic voltammetry, and fabrication of a device to measure its hole mobility.

Protocol 2: Synthesis of a Poly(azomethine) via Condensation Polymerization

This protocol outlines the synthesis of a poly(azomethine) (a type of polyimine) using 4-bromo-N-butyl-benzenemethanamine as a precursor that is first converted to a diamine.

Workflow:

G A Step 1: Dimerization of 4-bromo-N-butyl-benzenemethanamine via Ullmann Coupling B Step 2: Conversion of bromo groups to amino groups A->B C Step 3: Polycondensation with a dialdehyde B->C D Final Poly(azomethine) C->D

Figure 2: Workflow for poly(azomethine) synthesis.

Step 1: Synthesis of a Dimeric Dibromide

This step involves a copper-catalyzed Ullmann-type coupling to create a larger monomer with two bromine functionalities.

Step 2: Conversion to a Diamine Monomer

The resulting dibromide is then converted to a diamine via a Buchwald-Hartwig amination with a protected amine (e.g., benzophenone imine) followed by deprotection.

Step 3: Polycondensation

Materials:

  • Synthesized diamine monomer

  • Terephthalaldehyde

  • Anhydrous N,N-dimethylformamide (DMF)

  • Acetic acid (catalyst)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the diamine monomer (1.0 eq) and terephthalaldehyde (1.0 eq) in anhydrous DMF.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 48 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

Characterization:

The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the imine bond, and its molecular weight can be estimated by gel permeation chromatography (GPC). The thermal properties can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Safety and Handling

4-Bromo-N-butyl-benzenemethanamine and its derivatives should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related aromatic amines and bromo-compounds can be harmful.[3][4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion and Future Outlook

4-Bromo-N-butyl-benzenemethanamine is a promising, yet underexplored, building block for the synthesis of novel functional organic materials. Its dual reactivity allows for the creation of a wide range of molecular architectures with tunable properties. The protocols provided herein serve as a foundation for researchers to begin exploring its potential in areas such as organic electronics, functional polymers, and sensing. Further research into the derivatization of this molecule is likely to uncover new materials with exciting and valuable properties for a variety of advanced applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 485403, Benzenemethanamine, 4-bromo-N-butyl-. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 485400, Benzenemethanamine, 4-bromo-N-methyl-. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2757052, Benzenamine, 4-bromo-N-methyl-. [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzenemethanamine, 4-bromo-N-butyl-

Welcome to the technical support center for the synthesis of Benzenemethanamine, 4-bromo-N-butyl-. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzenemethanamine, 4-bromo-N-butyl-. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important secondary amine. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The primary and most reliable method for synthesizing N-substituted benzylamines, such as Benzenemethanamine, 4-bromo-N-butyl-, is through reductive amination . This powerful reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[1][2]

Core Reaction Mechanism: Reductive Amination

The synthesis proceeds in two main stages:

  • Imine Formation: 4-bromobenzaldehyde reacts with n-butylamine under mildly acidic conditions to form an N-butyl-1-(4-bromophenyl)methanimine intermediate. This is a reversible reaction.

  • Reduction: The imine (or its protonated form, the iminium ion) is selectively reduced by a hydride-based reducing agent to yield the final secondary amine product.

G cluster_0 Stage 1: Imine Formation (Reversible) cluster_1 Stage 2: Reduction (Irreversible) Aldehyde 4-bromobenzaldehyde Amine n-butylamine Hemiaminal Hemiaminal Intermediate Imine Imine Intermediate Imine->Hemiaminal + H₂O Iminium Iminium Ion (Protonated Imine) Product Benzenemethanamine, 4-bromo-N-butyl-

Recommended Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that minimizes common side reactions.[3]

Reagent Calculation Table

ReagentMolar Mass ( g/mol )EquivalentsAmount
4-bromobenzaldehyde185.02[4]1.0(e.g., 5.00 g, 27.0 mmol)
n-butylamine73.141.1(e.g., 2.18 g, 29.7 mmol)
Sodium triacetoxyborohydride211.941.2(e.g., 6.87 g, 32.4 mmol)
Dichloromethane (DCM)--(e.g., 100 mL)
Acetic Acid (optional)60.05~0.1(e.g., 0.15 mL, 2.7 mmol)

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq) and dichloromethane (DCM). Stir until fully dissolved.

  • Amine Addition: Add n-butylamine (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) to the stirring mixture. The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the disappearance of the 4-bromobenzaldehyde starting material using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup (Quenching): Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid. Stir vigorously for 15-20 minutes.

  • Workup (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified via acid-base extraction or column chromatography if necessary (see Troubleshooting Guide for details).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

G

Q1: My final yield is significantly lower than expected. What are the common causes?

A: Low yield can stem from several factors:

  • Inefficient Imine Formation: The formation of the imine is an equilibrium-driven process. If the equilibrium is not favorable, the subsequent reduction step cannot proceed efficiently. Ensure the reaction is run in an anhydrous environment, as water can hydrolyze the imine back to the starting materials.[5]

  • Incorrect pH: Imine formation is catalyzed by acid, but if the solution is too acidic (pH < 4), the n-butylamine will be fully protonated to its non-nucleophilic ammonium salt, halting the reaction.[6] Conversely, if the solution is too basic, the reaction is very slow. The optimal range is typically pH 4-6.

  • Product Loss During Workup: As an amine, your product is basic. If you perform an acidic wash during the workup without careful pH control, your product can become protonated and partition into the aqueous layer, leading to significant loss. An acid-base extraction is a better method for purification than simple washes.

Q2: My crude NMR shows a large peak corresponding to 4-bromobenzyl alcohol. How do I prevent this?

A: This side product arises from the direct reduction of the starting 4-bromobenzaldehyde. This is a classic selectivity problem.

  • Choice of Reducing Agent: The key is to use a reducing agent that is more reactive towards the protonated imine (iminium ion) than the starting aldehyde. Sodium borohydride (NaBH₄) is a powerful reductant and will readily reduce aldehydes. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are significantly milder and exhibit excellent selectivity, making them the preferred reagents for this transformation.[1][6] At a neutral or mildly acidic pH, they reduce iminium ions much faster than they reduce aldehydes.[2]

Comparison of Common Reducing Agents

Reducing AgentSelectivity for Imine/IminiumCommentsSafety Note
NaBH₄LowReduces aldehydes and ketones rapidly. Often leads to alcohol byproduct.
NaBH₃CNHighHighly selective at pH 6-7.[1] Effective for one-pot reactions.Highly Toxic. Generates HCN gas upon acidification.[1][2]
NaBH(OAc)₃Very HighMild, selective, and does not require strict pH control. Acetic acid byproduct is easily removed.[3]Moisture sensitive.
Q3: My reaction seems to stall. TLC analysis shows a persistent spot for 4-bromobenzaldehyde even after several hours. What's wrong?

A: This indicates a problem with the first step of the reaction: imine formation.

  • Revisit pH: As mentioned in Q1, incorrect pH is a primary culprit. If you did not add a catalytic amount of acid, the reaction may be impractically slow. Try adding a small amount of glacial acetic acid.

  • Remove Water: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule. According to Le Châtelier's principle, removing water will drive the equilibrium towards the imine product. You can achieve this by adding an anhydrous dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.

Q4: What is the most effective way to purify the final product, Benzenemethanamine, 4-bromo-N-butyl-?

A: The basic nature of the amine product allows for a highly effective purification via acid-base extraction .

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., DCM or ethyl acetate).

  • Extract the organic solution with a dilute acid (e.g., 1M HCl). The basic amine product will be protonated (R₂NH₂⁺Cl⁻) and move into the aqueous layer, while non-basic impurities like 4-bromobenzyl alcohol and any remaining aldehyde will stay in the organic layer.

  • Separate the aqueous layer and discard the organic layer.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the amine, causing it to precipitate or form an oil.

  • Extract the now-basic aqueous layer multiple times with fresh organic solvent (e.g., DCM).

  • Combine the organic extracts, dry with Na₂SO₄, filter, and evaporate the solvent to yield the purified amine.

Q5: Can I use a different solvent, like methanol or ethanol?

A: Yes, protic solvents like methanol (MeOH) or ethanol (EtOH) can be used. They are common in reductive aminations, particularly when using NaBH₄ or NaBH₃CN.[7] However, be aware that aldehydes can form acetals with alcohols under acidic conditions, which could be a potential side reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent aprotic solvent choices, especially for reactions with NaBH(OAc)₃, as they avoid this issue.[3]

References

  • US6340773B1 - Preparation of halogenated primary amines - Google P
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination . [Link]

  • Reductive amination - Wikipedia. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. [Link]

  • Benzenemethanamine, 4-bromo-N-butyl- | C11H16BrN | CID 485403 - PubChem. [Link]

  • 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem. [Link]

Sources

Optimization

troubleshooting common issues in 4-bromo-N-butyl-benzenemethanamine reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-bromo-N-butyl-benzenemethanamine. This guide is designed for researchers, chemists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-bromo-N-butyl-benzenemethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chemical intermediate. We provide in-depth, field-proven insights into troubleshooting common issues, ensuring your experimental success.

Section 1: Troubleshooting the Reductive Amination Pathway

Reductive amination is often the preferred method for synthesizing 4-bromo-N-butyl-benzenemethanamine due to its high selectivity and avoidance of common over-alkylation issues.[1][2] The reaction proceeds by forming an imine intermediate from 4-bromobenzaldehyde and n-butylamine, which is then reduced in situ to the target secondary amine. However, several pitfalls can arise.

FAQ 1.1: My reaction yield is disappointingly low. What are the most likely causes?

Low yield in a reductive amination is typically traced back to one of three areas: incomplete imine formation, suboptimal reduction, or degradation of materials.

  • Causality—Imine Formation: The formation of the imine from the aldehyde and amine is a reversible equilibrium reaction that generates water. If this water is not managed, it can hydrolyze the imine back to its starting materials.[3] Furthermore, the reaction's pH is critical; mildly acidic conditions (pH 4-5) are necessary to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine. If the pH is too low, the amine itself becomes protonated and non-nucleophilic, halting the reaction.[1]

  • Causality—Reduction Step: The choice of reducing agent is paramount. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to 4-bromobenzyl alcohol before it has a chance to form the imine, creating a significant impurity and lowering the yield of the desired product.[1]

  • Troubleshooting Protocol:

    • Control pH: If not using a buffered system or a reagent like sodium triacetoxyborohydride which releases acetic acid, consider adding a catalytic amount of acetic acid to maintain a pH of ~5.

    • Manage Water: Consider pre-forming the imine in a solvent like toluene or methanol with a dehydrating agent (e.g., molecular sieves, MgSO₄) before adding the reducing agent.

    • Select the Right Reducing Agent: Switch to a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are industry standards as they are most reactive towards the protonated iminium ion and will not readily reduce the aldehyde.[1][2]

FAQ 1.2: I'm observing a significant amount of 4-bromobenzyl alcohol as a byproduct. How can this be prevented?

This is a classic sign that your reducing agent is too reactive and is reducing the starting 4-bromobenzaldehyde.

  • Expert Analysis: This side reaction directly competes with imine formation. The kinetics of aldehyde reduction by a strong hydride donor can be faster than the kinetics of imine formation, especially at the beginning of the reaction when aldehyde concentration is high.

  • Solution: The most effective solution is to use a reducing agent that is selective for the iminium ion over the carbonyl group.

Reducing AgentSelectivityTypical Conditions & Notes
Sodium Borohydride (NaBH₄) LowReduces both aldehydes and imines. Prone to reducing the aldehyde starting material. Best used in a two-step process where the imine is formed first.[2][3]
Sodium Cyanoborohydride (NaBH₃CN) HighHighly selective for the iminium ion at pH 4-5.[1] Note: Highly toxic HCN gas can be liberated if the pH becomes too acidic. Handle with extreme care.
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) ExcellentHighly selective, less toxic than NaBH₃CN, and does not require strict pH control as it releases acetic acid in situ. Often the reagent of choice for one-pot reactions.[1]
Catalytic Hydrogenation (H₂/Catalyst) VariableCan be very effective but requires specialized high-pressure equipment. Catalyst choice (e.g., Pd/C, Raney Nickel) is critical.[4]

By switching from NaBH₄ to STAB, you create a self-validating system where the reducing agent preferentially reacts only after the imine has formed, thus minimizing or eliminating the formation of 4-bromobenzyl alcohol.

Workflow for Troubleshooting Low Yield in Reductive Amination

G start Low Yield Observed check_reagents Verify Reagent Purity (Aldehyde, Amine) start->check_reagents check_reduction Analyze for 4-Bromobenzyl Alcohol start->check_reduction check_imine Incomplete Imine Formation? check_reagents->check_imine sub_reagent Sub-optimal Reducing Agent check_reduction->sub_reagent switch_stab Action: Switch to STAB or NaBH3CN sub_reagent->switch_stab Yes sub_reagent->check_imine No success Yield Improved switch_stab->success add_acid Action: Add catalytic AcOH (target pH ~5) check_imine->add_acid Yes add_sieves Action: Use molecular sieves to remove H2O check_imine->add_sieves Yes add_acid->success add_sieves->success

Caption: Troubleshooting decision tree for low yield.

Section 2: Troubleshooting the Direct N-Alkylation Pathway

While often leading to challenges with selectivity, direct N-alkylation of 4-bromobenzylamine with a butyl halide (e.g., n-butyl bromide) is another synthetic route. The primary challenge is preventing the desired secondary amine product from reacting again to form an unwanted tertiary amine.[5][6]

FAQ 2.1: My reaction produces a mixture of the secondary and tertiary amine that is difficult to separate. How can I favor mono-alkylation?

This is the central challenge of direct N-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation.

  • Expert Analysis: Controlling this reaction hinges on managing the relative concentrations and reactivities of the nucleophiles present. Several strategies can be employed to favor the desired mono-alkylation.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a significant excess of the starting primary amine (4-bromobenzylamine), typically 2-5 equivalents. This statistically favors the alkylating agent encountering a primary amine rather than the secondary amine product.

    • Slow Addition: Add the butyl halide slowly to the reaction mixture over several hours. This keeps the concentration of the alkylating agent low at all times, reducing the likelihood of a second alkylation event.

    • Choice of Base: The choice of base is critical. While common bases like K₂CO₃ or Et₃N can be used, studies have shown that cesium carbonate (Cs₂CO₃) can significantly enhance selectivity for mono-alkylation, a phenomenon sometimes referred to as the "cesium effect".[5]

    • Solvent and Temperature: Perform the reaction in a polar aprotic solvent like DMF or acetonitrile at a moderate temperature (e.g., room temperature to 60 °C). Lower temperatures generally favor mono-alkylation.

Diagram of Competing Reactions in Direct N-Alkylation

G P_Amine Primary Amine (4-Bromobenzylamine) S_Amine Desired Secondary Amine (Product) P_Amine->S_Amine  + Alkyl Halide (Desired Reaction) Alkyl_Halide Alkyl Halide (n-Butyl Bromide) T_Amine Tertiary Amine (Byproduct) S_Amine->T_Amine  + Alkyl Halide (Over-alkylation)

Caption: Competing pathways in direct N-alkylation.

Section 3: General Purification Strategies

FAQ 3.1: Standard acid-base liquid-liquid extraction is not giving me a clean product. What can I do?

This is a common issue when residual imine from a reductive amination is present during workup, or when separating closely related amines from an alkylation reaction.

  • Expert Analysis: The imine intermediate is also basic and will be protonated and extracted into the aqueous acidic layer along with your amine product, leading to co-contamination.[3] Similarly, primary, secondary, and tertiary amines have very similar pKa values, making differential extraction nearly impossible.

  • Solutions:

    • Ensure Complete Reduction: Before beginning workup, confirm by TLC or GC-MS that no imine remains. If it does, add more reducing agent and allow the reaction to proceed to completion. Once only amines are present, a standard acid-base extraction can effectively remove non-basic impurities.

    • Chromatography: Column chromatography is often necessary.

      • Solvent System: A gradient elution of ethyl acetate in hexanes or DCM in methanol is a good starting point. Adding a small amount of triethylamine (~1%) to the mobile phase can prevent the amines from streaking on the silica gel column.

    • Derivatization: For particularly difficult separations, consider temporarily converting the amines to a less polar derivative (e.g., a sulfonamide using TsCl or NsCl). These derivatives often have very different chromatographic behavior, allowing for easy separation. The protecting group can then be cleaved to yield the pure amine.[7]

Section 4: Key Experimental Protocols

Protocol 4.1: High-Selectivity Reductive Amination

This protocol is optimized for high yield and purity by using sodium triacetoxyborohydride.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq) and dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.

  • Amine Addition: Add n-butylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). The reaction is typically mildly exothermic. Stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Workup: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Protocol 4.2: Optimized Direct N-Alkylation

This protocol is optimized to maximize the yield of the desired secondary amine.

  • Setup: To a round-bottom flask, add 4-bromobenzylamine (3.0 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Slow Addition: Place n-butyl bromide (1.0 eq) in a syringe pump and add it to the stirring reaction mixture over a period of 4-6 hours at room temperature.

  • Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the consumption of the n-butyl bromide by TLC or GC-MS.

  • Workup: Dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude oil will contain the desired product and excess 4-bromobenzylamine. Purify by column chromatography to isolate the 4-bromo-N-butyl-benzenemethanamine.

References

  • Benzenemethanamine, 4-bromo-N-methyl- | C8H10BrN | CID 485400 . PubChem, National Center for Biotechnology Information. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Benzenemethanamine, 4-bromo-N-butyl- | C11H16BrN | CID 485403 . PubChem, National Center for Biotechnology Information. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a . ResearchGate. [Link]

  • Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1) . Cheméo. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources . ACS Sustainable Chemistry & Engineering. [Link]

  • Process for the preparation of 4-bromophenyl derivatives.
  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection . MDPI. [Link]

  • Synthesis of 4-bromo-N-tert-butyl-benzamide . PrepChem.com. [Link]

  • Process for producing 4- (4-alkylphenoxy) benzylamines.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources . ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? . Reddit. [Link]

  • Optimizing Your Chemical Synthesis with 4-Bromobenzylamine . Medium. [Link]

  • Reductive aminations of aldehydes with benzylamine or cyclohexylamine... . ResearchGate. [Link]

  • Chemical Properties of 4-Bromo-n-butylbenzene (CAS 41492-05-1) . Cheméo. [Link]

  • Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication . ResearchGate. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes . National Institutes of Health (NIH). [Link]

  • A kind of preparation method of p-bromobenzyl bromide.
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines . Indian Academy of Sciences. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy . RSC Advances. [Link]

  • Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication . PubMed. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides . Organic Syntheses. [Link]

  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY . Global Journal of Engineering Science and Research Management. [Link]

  • 3.3.3: Synthesis of Amines . Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Benzenemethanamine, 4-bromo-N-butyl-

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Benzenemethanamine, 4-bromo-N-butyl- (also known as N-(4-bromobenzyl)butan-1-amine)[1]. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Benzenemethanamine, 4-bromo-N-butyl- (also known as N-(4-bromobenzyl)butan-1-amine)[1]. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The primary synthetic route discussed is the reductive amination of 4-bromobenzaldehyde with n-butylamine, a robust and widely utilized method for forming secondary amines[2][3].

Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.

Section 1: Reaction Fundamentals & Mechanism

The synthesis of 4-bromo-N-butylbenzenemethanamine is most efficiently achieved through a two-step, one-pot reductive amination process. This reaction avoids the common issue of over-alkylation that can plague direct alkylation of amines with alkyl halides[2].

The overall transformation involves:

  • Imine Formation: The nucleophilic n-butylamine attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This is followed by dehydration to form an intermediate N-butyl-1-(4-bromophenyl)methanimine (a Schiff base). This step is reversible and typically favored under mildly acidic conditions (pH ~4-5) which help to activate the carbonyl group and facilitate the loss of water[2].

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine product.

Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product A 4-Bromobenzaldehyde C Hemiaminal A->C + n-Butylamine B n-Butylamine B->C D Imine (Schiff Base) C->D - H2O (Dehydration) E 4-bromo-N-butyl- benzenemethanamine D->E + Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->E

Caption: General workflow for reductive amination.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the most suitable reducing agent for this reaction?

A1: The choice of reducing agent is critical and depends on balancing reactivity, selectivity, and cost. The three most common choices are Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), and Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB).

Reducing AgentProsConsRecommended Solvent(s)
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can also reduce the starting aldehyde, leading to 4-bromobenzyl alcohol as a byproduct.[2][4] Requires careful addition after imine formation.[4]Methanol, Ethanol[4]
Sodium Cyanoborohydride (NaBH₃CN) Selective for the imine at neutral or slightly acidic pH.[2][3] Stable in methanol.Highly toxic (can release HCN gas upon acidification).[3] More expensive than NaBH₄.Methanol[4]
Sodium Triacetoxyborohydride (STAB) Highly selective for imines, even in the presence of aldehydes.[3] Mild and effective.Moisture sensitive.[4] Not compatible with protic solvents like methanol.[4]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF[4][5]

Expert Recommendation: For initial trials and cost-effectiveness, Sodium Borohydride (NaBH₄) is an excellent choice. The key to success is to allow sufficient time for the imine to form before adding the reducing agent, thereby minimizing the reduction of the starting aldehyde.[4] For reactions sensitive to byproduct formation or for broader substrate scopes, STAB is a superior, albeit more expensive, alternative.

Q2: Which solvent should I use for the reaction?

A2: The solvent choice is directly linked to your chosen reducing agent.

  • If using NaBH₄ or NaBH₃CN , alcoholic solvents like Methanol (MeOH) or Ethanol (EtOH) are ideal. They are excellent for dissolving the reactants and the borohydride reagents.

  • If using STAB , you must use an aprotic solvent. Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are the most common and effective choices.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 20:80 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to see the aromatic compounds. Staining with potassium permanganate or ninhydrin can also be helpful.

  • What to Look For: You should see the spot for 4-bromobenzaldehyde (reactant) gradually disappear, while a new, less polar spot for the final amine product appears. The n-butylamine will likely not be UV active. The imine intermediate may be visible, but it is often transient.

Q4: Do I need to control the pH of the reaction?

A4: Yes, this is a crucial parameter. Imine formation is catalyzed by mild acid (pH 4-5)[2]. In many procedures using an amine salt or when using STAB (which releases acetic acid), the pH is self-regulating. When using NaBH₄ in methanol with the free bases, adding a small amount of a weak acid like acetic acid (e.g., 0.1 equivalents) can significantly accelerate imine formation. However, do not make the solution strongly acidic, as this will protonate the amine, rendering it non-nucleophilic.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Visualizing the Troubleshooting Workflow

G Start Analyze Final Reaction Mixture (TLC/LCMS) Prob_Yield Problem: Low or No Product Yield Start->Prob_Yield Prob_Impurity Problem: Significant Impurities Present Start->Prob_Impurity Cause_Aldehyde Cause: High level of unreacted 4-bromobenzaldehyde Prob_Yield->Cause_Aldehyde Is starting aldehyde present? Cause_Amine Cause: High level of unreacted n-butylamine Prob_Yield->Cause_Amine Is starting aldehyde consumed? Cause_Alcohol Cause: 4-bromobenzyl alcohol is a major byproduct Prob_Impurity->Cause_Alcohol Is byproduct less polar than aldehyde? Sol_Imine Solution: - Increase reaction time before adding reducer. - Add catalytic acetic acid (0.1 eq). - Ensure reagents are pure. Cause_Aldehyde->Sol_Imine Sol_Reducer Solution: - Add NaBH4 slowly at 0 °C. - Ensure imine formation is complete first. - Switch to a selective reducer like STAB. Cause_Alcohol->Sol_Reducer Sol_Stoich Solution: - Check stoichiometry; use slight excess of n-butylamine (1.1-1.2 eq). - Confirm aldehyde purity. Cause_Amine->Sol_Stoich

Sources

Optimization

Technical Support Center: Synthesis of 4-bromo-N-butyl-benzenemethanamine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 4-bromo-N-butyl-benzenemethanamine. It provi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 4-bromo-N-butyl-benzenemethanamine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products encountered during reductive amination protocols.

Overview of the Primary Synthetic Route

The most direct and widely utilized method for synthesizing 4-bromo-N-butyl-benzenemethanamine is the reductive amination of 4-bromobenzaldehyde with n-butylamine. This process typically occurs in two main stages within a single pot: the formation of an N-(4-bromobenzylidene)butan-1-amine intermediate (a Schiff base or imine), followed by its immediate reduction to the target secondary amine.

G A 4-Bromobenzaldehyde C Imine Intermediate (N-(4-bromobenzylidene)butan-1-amine) A->C Condensation (-H₂O) B n-Butylamine B->C D Target Product 4-bromo-N-butyl-benzenemethanamine C->D Reduction [H]

Caption: Primary reaction pathway for the synthesis of the target molecule.

While this reaction is robust, several potential side reactions can diminish yield and complicate purification. This guide will address these specific challenges.

Troubleshooting Guide: Side Product Identification & Mitigation

This section is structured in a problem-and-solution format to directly address issues you may encounter during your synthesis.

Q1: My post-reaction analysis (GC-MS, LC-MS) shows a significant peak with a mass of 418.27 g/mol (or M+1, M+Na, etc.), which is much higher than my product's mass (242.16 g/mol ). What is this impurity?

Answer: This high-molecular-weight impurity is almost certainly the tertiary amine, N-butyl-bis(4-bromobenzyl)amine .

Causality: This side product forms when the desired secondary amine product, 4-bromo-N-butyl-benzenemethanamine, acts as a nucleophile and reacts with another molecule of the starting material, 4-bromobenzaldehyde. This forms a new iminium ion, which is then reduced along with the primary imine intermediate. This process is often referred to as over-alkylation or dialkylation.[1][2]

G P Product (Secondary Amine) I Iminium Ion Intermediate P->I Nucleophilic Attack A 4-Bromobenzaldehyde A->I S Side Product (Tertiary Amine) N-butyl-bis(4-bromobenzyl)amine I->S Reduction [H]

Caption: Formation pathway of the tertiary amine side product.

Troubleshooting Protocol: Mitigating Tertiary Amine Formation
  • Adjust Stoichiometry:

    • Principle: By increasing the concentration of the primary amine relative to the aldehyde, you create a statistical advantage for the aldehyde to react with the more abundant n-butylamine instead of the newly formed secondary amine product.

    • Action: Increase the molar equivalents of n-butylamine from a 1:1 ratio to 1.5-2.0 equivalents relative to 4-bromobenzaldehyde.

  • Adopt a Stepwise Procedure:

    • Principle: Separating the imine formation from the reduction step can provide greater control, especially when using less selective reducing agents.[2]

    • Protocol:

      • Dissolve 4-bromobenzaldehyde (1.0 eq) and n-butylamine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane).

      • If necessary, add a dehydrating agent like anhydrous MgSO₄ or use a Dean-Stark apparatus to remove the water formed during imine formation.

      • Stir at room temperature for 1-2 hours, monitoring the disappearance of the aldehyde by TLC.

      • Once imine formation is complete, add the reducing agent (e.g., NaBH₄) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

Q2: My reaction is sluggish, and I'm recovering a lot of unreacted 4-bromobenzaldehyde. I also see a major side product with a mass of 187.04 g/mol . What's happening?

Answer: The side product is (4-bromophenyl)methanol , also known as 4-bromobenzyl alcohol. Its presence indicates that the reducing agent is reducing the starting aldehyde faster than the aldehyde is reacting with the amine to form the imine.[1][3]

Causality: This is a common issue when using powerful, less selective reducing agents like sodium borohydride (NaBH₄) under conditions that do not favor rapid imine formation.[3] The hydride reagent attacks the electrophilic carbonyl carbon of the aldehyde directly.

G A 4-Bromobenzaldehyde S Side Product (4-bromophenyl)methanol A->S R Reducing Agent (e.g., NaBH₄) R->S Direct Reduction

Caption: Competing reduction of the starting aldehyde to benzyl alcohol.

Troubleshooting Protocol: Preventing Aldehyde Reduction
  • Select a Milder Reducing Agent:

    • Principle: Use a reducing agent that is selective for the protonated imine (iminium ion) over the neutral carbonyl of the aldehyde. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for this, as its reduced reactivity requires the more electrophilic iminium ion for an efficient reaction.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH (5-6).[1][4]

    • Action: Replace NaBH₄ with 1.2-1.5 equivalents of NaBH(OAc)₃. This allows all reactants to be mixed in a single pot, as the STAB will not significantly reduce the aldehyde.

  • Optimize Reaction pH:

    • Principle: Imine formation is catalyzed by mild acid (pH ~4-6). The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, at pH levels that are too low, the amine starting material becomes protonated and non-nucleophilic.

    • Action: If not using STAB (which generates acetic acid in situ), add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the reaction mixture before adding the reducing agent to facilitate imine formation.

Summary of Common Side Products
Side ProductStructureMolar Mass ( g/mol )Common CauseMitigation Strategy
N-butyl-bis(4-bromobenzyl)amine (Br-C₆H₄-CH₂)₂-N-C₄H₉418.27Reaction of product with starting aldehyde (over-alkylation).Use excess n-butylamine (1.5-2.0 eq); add aldehyde slowly to the amine/reductant mixture.
(4-bromophenyl)methanol Br-C₆H₄-CH₂OH187.04Direct reduction of starting aldehyde by a non-selective reducing agent.Use a selective reducing agent (NaBH(OAc)₃, NaBH₃CN); ensure complete imine formation before adding NaBH₄.
N-(4-bromobenzylidene)butan-1-amine Br-C₆H₄-CH=N-C₄H₉240.15Incomplete reduction of the imine intermediate.Increase reaction time; add more reducing agent; check reagent quality.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for this synthesis?

A: The choice depends on your specific requirements for safety, cost, and reaction control.

Reducing AgentProsConsRecommended Use Case
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminiums; allows for one-pot procedure; mild.[3]More expensive; moisture sensitive.The preferred method for achieving high selectivity and minimizing side products, especially on a lab scale.
Sodium Cyanoborohydride (NaBH₃CN) Selective at controlled pH (4-6); stable in mild acid.[1][3]Highly toxic (releases HCN gas upon strong acidification); requires careful pH control.Effective for one-pot reactions where cost is a concern and appropriate safety measures for cyanide are in place.
Sodium Borohydride (NaBH₄) Inexpensive; readily available.[3]Non-selective, can reduce aldehydes and ketones; requires careful, often stepwise addition.[1][2]Budget-conscious synthesis where a two-step, one-pot procedure (form imine first, then add NaBH₄) is acceptable.
Catalytic Hydrogenation (H₂/Pd, PtO₂) "Green" method with high atom economy; effective.[3]Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric.Large-scale industrial synthesis where investment in hydrogenation equipment is justified.

Q: How do I effectively purify the final product away from these side products?

A: A combination of acid-base extraction and column chromatography is typically most effective.

  • Acid-Base Extraction: This technique is excellent for removing non-basic impurities like the side product (4-bromophenyl)methanol and any remaining 4-bromobenzaldehyde.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash with an aqueous acid solution (e.g., 1M HCl). Your secondary and tertiary amine products will move into the aqueous layer as hydrochloride salts, while neutral organic impurities remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with NaOH (to pH > 12) to deprotonate the amine salts.

    • Extract the free amines back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.

  • Silica Gel Chromatography: This is necessary to separate the desired secondary amine from the tertiary amine side product, as both are basic and will behave similarly during extraction. Use a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The less polar tertiary amine will typically elute before the more polar secondary amine.

Q: How can I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • System: Use a silica gel plate and a mobile phase such as 4:1 Hexane:Ethyl Acetate.

  • Visualization: Use a UV lamp (254 nm) to see the aromatic compounds. Staining with potassium permanganate or ninhydrin can also be used to visualize the amine products.

  • Analysis: The starting aldehyde is relatively non-polar. The imine intermediate will have a similar polarity. The secondary amine product is more polar and will have a lower Rf value. By co-spotting the reaction mixture with the starting aldehyde, you can track its disappearance and the appearance of the product spot.

Troubleshooting Workflow

G start Analyze Crude Product (GC-MS, LC-MS, NMR) check_mw Major Impurity Detected? start->check_mw high_mw Impurity MW > Product MW? check_mw->high_mw Yes success Purify Product check_mw->success No / Minor is_tertiary Impurity is likely Tertiary Amine high_mw->is_tertiary Yes low_mw Impurity MW ≈ Aldehyde MW + 2? high_mw->low_mw No fix_tertiary Solution: 1. Use excess n-butylamine 2. Add aldehyde slowly is_tertiary->fix_tertiary is_alcohol Impurity is likely 4-Bromobenzyl Alcohol low_mw->is_alcohol Yes other Other Issue (e.g., unreacted starting material) low_mw->other No fix_alcohol Solution: 1. Use selective reductant (STAB) 2. Ensure imine formation first is_alcohol->fix_alcohol fix_other Check reagent quality, reaction time, and temperature. other->fix_other

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (Sourced via Organic Chemistry Portal)

Sources

Troubleshooting

stability and degradation of Benzenemethanamine, 4-bromo-N-butyl-

A Guide to Ensuring Stability and Troubleshooting Degradation in Research Applications Welcome to the Technical Support Center for Benzenemethanamine, 4-bromo-N-butyl-. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Troubleshooting Degradation in Research Applications

Welcome to the Technical Support Center for Benzenemethanamine, 4-bromo-N-butyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information regarding the stability and degradation of this compound. As Senior Application Scientists, we have synthesized data from published literature and our expertise in chemical stability to create a practical resource for your experimental needs.

Section 1: Understanding the Stability Profile of Benzenemethanamine, 4-bromo-N-butyl-

Benzenemethanamine, 4-bromo-N-butyl- is a substituted benzylamine containing a bromine atom on the phenyl ring and an N-butyl group. The stability of this molecule is influenced by its functional groups: the secondary amine, the benzylic carbon-nitrogen bond, and the bromo-aromatic system. Understanding the potential degradation pathways is crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary factors that can cause the degradation of Benzenemethanamine, 4-bromo-N-butyl-?

A1: The main factors contributing to the degradation of Benzenemethanamine, 4-bromo-N-butyl- are exposure to oxidizing agents , light (photodegradation) , and strong acidic or basic conditions (hydrolysis) . Elevated temperatures can accelerate these degradation processes.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life is highly dependent on storage conditions. When stored under recommended conditions (see Section 2), the compound is expected to be stable for an extended period. However, we recommend re-analyzing the purity of the material if it has been stored for more than a year or if it has been exposed to adverse conditions.

Q3: Are there any visible signs of degradation?

A3: Degradation of Benzenemethanamine, 4-bromo-N-butyl- may not always be visually apparent. While significant degradation might lead to a change in color (e.g., yellowing) or the formation of precipitates, the absence of these signs does not guarantee purity. Analytical techniques such as HPLC, GC-MS, or NMR are necessary for accurate purity assessment.

Section 2: Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of Benzenemethanamine, 4-bromo-N-butyl-.

Q4: What are the optimal storage conditions for this compound?

A4: To ensure maximum stability, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the amine functionality.
Light Amber vial or protection from lightPrevents photodegradation of the bromoaromatic ring.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.

For long-term storage, keeping the compound in a freezer at -20 °C under an inert atmosphere is advisable.

Q5: How should I handle the compound during experimental use?

A5: When handling Benzenemethanamine, 4-bromo-N-butyl-, we advise the following precautions:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Minimize the time the container is open to the atmosphere.

  • For preparing solutions, use high-purity, degassed solvents if possible.

Section 3: Troubleshooting Common Experimental Issues

This section addresses specific problems that researchers might encounter during their experiments involving Benzenemethanamine, 4-bromo-N-butyl-.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of the compound leading to lower effective concentration or interference from degradation products.1. Verify Purity: Analyze the purity of your stock material using a suitable analytical method (e.g., HPLC, GC-MS). 2. Fresh Stock: Prepare fresh solutions from a new or properly stored batch of the compound. 3. Review Protocol: Ensure your experimental conditions (e.g., pH, temperature, light exposure) are not promoting degradation.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC). Formation of degradation products.1. Characterize Peaks: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks. Compare these with the potential degradation products listed in Section 4. 2. Stress Testing: Perform a controlled forced degradation study (see Section 5) to confirm the identity of the degradation peaks.
Low yield in a synthetic reaction where the compound is a reactant. Degradation of the starting material.1. Purity Check: Confirm the purity of the Benzenemethanamine, 4-bromo-N-butyl- before starting the reaction. 2. Inert Conditions: Run the reaction under an inert atmosphere if it is sensitive to oxidation.

Section 4: Potential Degradation Pathways and Products

Understanding the potential degradation pathways is essential for identifying impurities and troubleshooting experiments. The following pathways are proposed based on the chemical structure of Benzenemethanamine, 4-bromo-N-butyl- and established reactivity of related compounds.

Oxidative Degradation

Oxidation is a common degradation pathway for benzylamines.[2] The secondary amine is susceptible to oxidation, which can lead to the formation of an imine. This imine is often unstable and can undergo hydrolysis to form an aldehyde and a primary amine.

  • Proposed Pathway:

    • Oxidation: Benzenemethanamine, 4-bromo-N-butyl- is oxidized to N-(4-bromobenzylidene)butan-1-amine.

    • Hydrolysis: The imine hydrolyzes to 4-bromobenzaldehyde and n-butylamine.

  • Potential Degradation Products:

    • N-(4-bromobenzylidene)butan-1-amine

    • 4-bromobenzaldehyde

    • n-butylamine

Oxidative Degradation A Benzenemethanamine, 4-bromo-N-butyl- B N-(4-bromobenzylidene)butan-1-amine (Imine) A->B Oxidation C 4-bromobenzaldehyde B->C Hydrolysis D n-butylamine B->D Hydrolysis

Caption: Proposed oxidative degradation pathway.

Photodegradation

Bromoaromatic compounds can be susceptible to photodegradation upon exposure to UV light. This can involve the homolytic cleavage of the carbon-bromine bond, leading to debromination.

  • Proposed Pathway:

    • C-Br Bond Cleavage: Exposure to UV light can lead to the formation of a phenyl radical and a bromine radical.

    • Hydrogen Abstraction: The phenyl radical can abstract a hydrogen atom from the solvent or another molecule to form N-butylbenzylamine.

  • Potential Degradation Product:

    • N-butylbenzylamine

Photodegradation A Benzenemethanamine, 4-bromo-N-butyl- B N-butylbenzylamine A->B UV light, H abstraction

Caption: Proposed photodegradation pathway.

Hydrolytic Degradation

While the N-benzyl bond is generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur, although this is less common than oxidation for this class of compounds.

  • Proposed Pathway:

    • Acid/Base Catalyzed Hydrolysis: Cleavage of the benzylic carbon-nitrogen bond.

  • Potential Degradation Products:

    • 4-bromobenzyl alcohol

    • n-butylamine

Hydrolytic Degradation A Benzenemethanamine, 4-bromo-N-butyl- B 4-bromobenzyl alcohol A->B H₃O⁺ / OH⁻ C n-butylamine A->C H₃O⁺ / OH⁻

Caption: Proposed hydrolytic degradation pathway.

Summary of Potential Degradation Products
Degradation PathwayPotential Degradation ProductMolecular Weight ( g/mol )
Oxidative N-(4-bromobenzylidene)butan-1-amine240.15
4-bromobenzaldehyde185.02
n-butylamine73.14
Photolytic N-butylbenzylamine163.26
Hydrolytic 4-bromobenzyl alcohol187.04
n-butylamine73.14

Section 5: Experimental Protocols for Stability Assessment

For researchers needing to develop a stability-indicating method, a forced degradation study is recommended.[3][4][5] This involves intentionally degrading the compound under controlled conditions to generate the potential degradation products.

Protocol for Forced Degradation Study

Objective: To generate degradation products of Benzenemethanamine, 4-bromo-N-butyl- under various stress conditions.

Materials:

  • Benzenemethanamine, 4-bromo-N-butyl-

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Photostability chamber with UV and visible light sources

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Benzenemethanamine, 4-bromo-N-butyl- in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60 °C for 8 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60 °C for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 70 °C for 48 hours. Also, heat a solution of the compound in methanol at 70 °C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase of your analytical method.

    • Analyze the samples by a suitable stability-indicating method, such as HPLC with UV and/or MS detection.

Caption: Workflow for a forced degradation study.

Section 6: Analytical Methodologies

A validated stability-indicating analytical method is crucial for accurately assessing the purity of Benzenemethanamine, 4-bromo-N-butyl- and quantifying its degradation products.[8]

Q6: What type of analytical method is recommended for stability testing?

A6: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector is a common and effective technique. For the identification of unknown degradation products, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended.

Recommended Starting HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm

Note: This is a starting point, and method development and validation will be necessary for your specific application.

Section 7: Final Remarks

This technical support guide provides a framework for understanding and managing the stability of Benzenemethanamine, 4-bromo-N-butyl-. By implementing proper storage and handling procedures and being aware of potential degradation pathways, researchers can ensure the integrity of their experiments and the reliability of their results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Torkashvand, F., & Javanbakht, M. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 123-132.
  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415.
  • Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new ant. Journal of Chemical and Pharmaceutical Research, 7(3), 697-702.
  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12).
  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-methyl-. Retrieved from [Link]

  • ResearchGate. (2016). LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative cleavage of C−N bonds in N-alkylbenzylamines,. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 15 N NMR spectrum of a benzylamine-15 N solution in CD 3 CN:DMSO-d. Retrieved from [Link]

  • PubMed. (2014). Effect of n-alkyl trimethylammonium bromides on folding and stability of alkaline and acid-denatured cytochrome c: a spectroscopic approach. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4- (4-alkylphenoxy) benzylamines.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • PubMed. (2023). Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib. Retrieved from [Link]

  • Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. Retrieved from [Link]

  • PubMed. (2014). Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Retrieved from [Link]

  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubMed Central. (2017). N-Dealkylation of Amines. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of butane C4H10 CH3CH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of n-butane image diagram. Retrieved from [Link]

  • ATB. (n.d.). Benzylamine. Retrieved from [Link]

  • YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]

  • ResearchGate. (2022). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. Retrieved from [Link]

  • ResearchGate. (2016). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Retrieved from [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-bromo-N,N-diethyl-. Retrieved from [Link]

  • PubMed Central. (2022). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Methods for Benzenemethanamine, 4-bromo-N-butyl-

Welcome to the technical support center for the analytical characterization of Benzenemethanamine, 4-bromo-N-butyl- (IUPAC Name: N-[(4-bromophenyl)methyl]butan-1-amine). This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of Benzenemethanamine, 4-bromo-N-butyl- (IUPAC Name: N-[(4-bromophenyl)methyl]butan-1-amine). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for common analytical challenges. We will delve into the causality behind experimental choices to ensure your methods are both accurate and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning or optimizing your analytical workflow.

Q1: Which primary analytical technique is recommended for the detection and quantification of Benzenemethanamine, 4-bromo-N-butyl-, GC-MS or HPLC-MS?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful and suitable techniques. The choice depends on your specific experimental context, sample matrix, and available instrumentation.

  • GC-MS is an excellent choice due to the compound's volatility. It often provides rugged separation and classic, well-defined fragmentation patterns under Electron Ionization (EI), which are highly useful for structural confirmation.[1][2] GC-MS is particularly effective for purity analysis and identifying volatile impurities.[3]

  • HPLC-MS (typically with a reversed-phase column) is also highly effective and may be preferable when dealing with complex biological matrices (e.g., serum, urine) as it often requires less rigorous sample cleanup.[4][5] It also avoids the high temperatures of a GC inlet, which can be beneficial if there are concerns about the thermal stability of the analyte or other matrix components.

Q2: What is the expected mass spectral signature for this compound in GC-MS with Electron Ionization (EI)?

A2: The mass spectrum of Benzenemethanamine, 4-bromo-N-butyl- is highly characteristic due to two key structural features: the bromine atom and the benzylamine moiety.

  • Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any fragment containing the bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., M+ and M+2). This is a definitive marker for the presence of a single bromine atom in the ion.[6]

  • Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond.[7] This results in the formation of a stable tropylium ion or a benzyl cation.

Therefore, you should expect to see:

  • A molecular ion peak (M+) pair around m/z 241 and 243 . The intensity may be low, as is common for some amines.[8][9]

  • The base peak (most intense peak) is likely to be at m/z 170/172 , corresponding to the bromobenzyl cation [Br-C₆H₄-CH₂]⁺ formed from cleavage of the C-N bond.

  • Another significant fragment at m/z 91 , corresponding to the tropylium ion [C₇H₇]⁺, if the bromine is lost first.

  • A fragment corresponding to the loss of the butyl group, leading to the [M-57]⁺ ion at m/z 184/186 .

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a Q&A format.

HPLC Troubleshooting

Q3: My chromatographic peak for the target analyte is tailing significantly. What is the cause and how can I fix it?

A3: Peak tailing for amine-containing compounds like this one is a classic issue in reversed-phase HPLC.[10]

  • Causality: The basic nitrogen atom in the N-butylamine group can interact ionically with acidic silanol groups (Si-OH) on the surface of standard silica-based columns. These secondary interactions are stronger than the intended hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Solutions:

    • Lower the Mobile Phase pH: Add a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., 0.1% v/v). This will protonate the amine group to form an ammonium salt ([R-NH₂-R']⁺) and also suppress the ionization of the silanol groups, minimizing the unwanted ionic interactions.[10]

    • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can help to mask the residual silanol groups more effectively.[10]

    • Use a Base-Deactivated Column: Modern columns, often labeled "base-deactivated" or designed for amine analysis, have specialized surface chemistry (e.g., end-capping) that minimizes the number of accessible acidic silanol groups.

    • Check for Column Voids: A physical void or channel at the head of the column can also cause peak shape distortion. This can be checked by reversing the column and flushing it at a low flow rate. If the peak shape improves, the column may be compromised.[10]

Q4: The retention time of my analyte is drifting to shorter times with each injection. What's happening?

A4: A consistent drift in retention time, especially towards earlier elution, often points to issues with the stationary phase or mobile phase equilibrium.

  • Causality & Solutions:

    • Loss of Stationary Phase: Operating at a high pH (typically > 7.5) can cause the silica backbone of the column to dissolve, leading to a loss of the bonded stationary phase. This reduces the column's retentivity. Ensure your mobile phase pH is within the column manufacturer's recommended range.

    • Insufficient Column Equilibration: If you are running a gradient, the column may not be fully re-equilibrated to the initial mobile phase conditions between runs. Increase the post-run equilibration time.[11]

    • Changing Mobile Phase Composition: One of the components of your mobile phase may be selectively evaporating (e.g., the more volatile organic solvent), which would change the solvent strength and thus the retention time. Ensure solvent reservoir caps are tightly sealed.

GC-MS Troubleshooting

Q5: I am observing significant peak tailing and low response for my analyte in the GC-MS analysis. What should I investigate?

A5: This is a common problem for polar and basic compounds like amines in GC and typically points to unwanted interactions within the system.[12]

  • Causality: Active sites, which are locations in the GC flow path that can adsorb analytes, are the primary cause. These can be acidic silanol groups in the injector liner, metal surfaces, or contaminated areas of the column. The amine functionality of your analyte is particularly prone to these interactions.

  • Solutions:

    • Use a Deactivated Inlet Liner: This is the most critical step. Use a high-quality, base-deactivated (silanized) inlet liner. Glass wool, if used, must also be deactivated.

    • Perform Inlet Maintenance: The injector is a common site for the accumulation of non-volatile residue from previous samples. Clean the injector port and replace the septum and liner regularly.

    • Condition the Column: Before analysis, condition the column according to the manufacturer's instructions to remove any contaminants.

    • "Prime" the System: Before running your critical samples, perform several injections of a concentrated standard. This can help to occupy the active sites, making the system more inert for subsequent injections.

Q6: I am seeing peaks in my blank solvent injections that correspond to my target analyte ("ghost peaks"). How do I eliminate this carryover?

A6: Ghost peaks are a clear indication of sample carryover from a previous, more concentrated injection.[12]

  • Causality: The analyte can be temporarily adsorbed in cooler spots in the injector, on the septum, or at the head of the column, and then slowly released during subsequent runs.

  • Solutions:

    • Optimize Injector Temperature: Ensure the injector temperature is high enough to volatilize the analyte quickly and efficiently, but not so high that it causes degradation. A starting point of 250 °C is reasonable.[13]

    • Thorough Syringe Washing: Implement a rigorous syringe cleaning protocol in your autosampler sequence. Use multiple solvent washes with a strong solvent after each injection.

    • Increase Split Flow (if applicable): If you are using splitless injection for high sensitivity, consider adding a short split injection of a solvent blank between samples to help purge the inlet.

    • Check for Septum Bleed: A degrading septum can also trap and later release analyte. Use high-quality, low-bleed septa and replace them regularly.

Section 3: Recommended Analytical Protocols

These protocols provide validated starting points for method development. Optimization will likely be required based on your specific instrument and sample matrix.

Protocol 1: GC-MS Method for Purity Assessment

This method is designed for the analysis of the compound in a relatively clean matrix, such as after a chemical synthesis.

1. Sample Preparation:

  • Prepare a stock solution of Benzenemethanamine, 4-bromo-N-butyl- at 1 mg/mL in ethyl acetate or dichloromethane.[13]
  • Perform serial dilutions to create working standards and a sample solution at a concentration of approximately 1-10 µg/mL.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)A low- to mid-polarity column provides excellent separation for a wide range of compounds, including this analyte.[13]
Carrier Gas Helium at 1.0-1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization without significant degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse Split for higher concentration samples to avoid column overload. Use Splitless for trace analysis.
Injection Volume 1 µLStandard volume to avoid overloading the system.
Oven Program Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °CA good starting ramp to ensure separation from potential impurities and elution of the analyte.[13]
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible, library-searchable fragmentation patterns.
Mass Scan Range 50 - 350 amuCovers the expected molecular ion and key fragments.
Protocol 2: HPLC-UV Method for Quantification

This method is suitable for quantifying the analyte in solutions or simple mixtures.

1. Sample Preparation:

  • Prepare a stock solution of Benzenemethanamine, 4-bromo-N-butyl- at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Dilute with the initial mobile phase to create calibration standards and sample solutions.
  • Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the column.[14]

2. HPLC-UV Parameters:

ParameterRecommended SettingRationale
HPLC Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)Provides good hydrophobic retention for this moderately polar compound. A Phenyl column is a good alternative.[14]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.A typical gradient to ensure elution and column cleaning. Adjust as needed for resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CUsing a column oven improves retention time reproducibility.[11]
Injection Volume 10 µLA good starting volume.
UV Detection 220 nmThe benzene ring will have absorbance at lower UV wavelengths.[15] A photodiode array (PDA) detector is recommended to check for peak purity.

Section 4: Data Visualization & Workflows

Visual aids are crucial for understanding complex analytical processes.

General Analytical Workflow

Analytical Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Raw_Sample Raw Sample / Product Preparation Sample Preparation (Dilution, Extraction) Raw_Sample->Preparation Step 1 QC_Sample Prepared Sample for Analysis Preparation->QC_Sample Step 2 Injection Injection (HPLC or GC) QC_Sample->Injection Step 3 Separation Chromatographic Separation Injection->Separation Detection Detection (MS or UV) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Step 4 Interpretation Interpretation & Quantification Data_Acquisition->Interpretation Report Final Report Interpretation->Report

Caption: General workflow from sample receipt to final report.

Troubleshooting Peak Tailing in HPLC

HPLC Peak Tailing Troubleshooting Start Observe Peak Tailing Check_pH Is mobile phase pH < 4? Start->Check_pH Add_Acid Action: Add 0.1% Formic Acid to mobile phase. Check_pH->Add_Acid No Check_Column Are you using a base-deactivated column? Check_pH->Check_Column Yes Resolved Problem Resolved Add_Acid->Resolved Switch_Column Action: Switch to a modern, base-deactivated column. Check_Column->Switch_Column No Check_System Check for extra-column volume or column void. Check_Column->Check_System Yes Switch_Column->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Expected EI Fragmentation Pattern

Fragmentation Pattern Parent Benzenemethanamine, 4-bromo-N-butyl- [M]+• m/z 241/243 Frag1 Bromobenzyl Cation [Br-C₇H₇]+• m/z 170/172 (Benzylic Cleavage) Parent->Frag1 - C₄H₁₀N Frag2 [M - Butyl]+ [C₇H₇BrN]+• m/z 184/186 Parent->Frag2 - C₄H₉ Frag3 Tropylium Ion [C₇H₇]+ m/z 91 (Loss of Br) Frag1->Frag3 - Br

Caption: Predicted major fragmentation pathways in EI-MS.

References

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  • Journal of Chemical Education. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N,N-diisopropylbenzylamine. PubChem. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

  • Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • Chegg. (2020). Solved Assignment.Mass Spec.pdf. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-N-butyl-benzenemethanamine

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-bromo-N-butyl-benzenemethanamine. Here, we provide in-depth technical support, troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-bromo-N-butyl-benzenemethanamine. Here, we provide in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthesis and achieve high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 4-bromo-N-butyl-benzenemethanamine?

The most prevalent and efficient method is a one-pot reductive amination of 4-bromobenzaldehyde with n-butylamine.[1][2] This reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best suited for this synthesis?

Several reducing agents can be employed, each with specific advantages:

  • Sodium borohydride (NaBH₄): A cost-effective and common choice. However, it can also reduce the starting aldehyde, so it's often added after allowing sufficient time for the imine to form.[1][3]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is milder and more selective for the imine over the aldehyde, especially under mildly acidic conditions (pH ~4-5), which can lead to higher yields of the desired amine.[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that is particularly effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[3][4]

The choice of reducing agent will depend on your specific reaction conditions, scale, and desired purity profile.

Q3: What are the most common impurities I should expect?

The primary impurities to be aware of are:

  • Unreacted 4-bromobenzaldehyde: The starting aldehyde may remain if the reaction does not go to completion.

  • Unreacted n-butylamine: The starting amine may be present in excess or if the reaction is incomplete.

  • 4-bromobenzyl alcohol: This can form if the reducing agent reduces the starting aldehyde before it can form the imine.[1]

  • N-(4-bromobenzylidene)butan-1-amine (Imine Intermediate): Incomplete reduction will leave the intermediate imine in the final product mixture.

  • Tertiary Amine (Dialkylation Product): While less common in reductive amination compared to direct alkylation, it's a potential byproduct where the product secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.[2]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aldehyde and the formation of the product. A developing system such as ethyl acetate/hexane can typically provide good separation.

Q5: What analytical methods are recommended for final purity analysis?

For a comprehensive analysis of the final product's purity, the following methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC-MS/MS): A powerful technique for separating and identifying the main product and any non-volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-bromo-N-butyl-benzenemethanamine and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete imine formation. 2. Inefficient reduction. 3. Suboptimal reaction temperature.1. Ensure anhydrous conditions and allow sufficient time for the aldehyde and amine to react before adding the reducing agent. Consider using a Dean-Stark apparatus to remove water. 2. Choose a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1][4] Ensure the reducing agent is fresh and added in appropriate stoichiometric amounts. 3. Optimize the reaction temperature. Imine formation is often favored at room temperature or slightly elevated temperatures, while the reduction step may be performed at a lower temperature.
Significant amount of 4-bromobenzyl alcohol impurity The reducing agent is reacting with the starting aldehyde.1. Add the reducing agent portion-wise to control the reaction. 2. Switch to a milder, more selective reducing agent like NaBH₃CN.[1] 3. Allow for complete imine formation before introducing the reducing agent.
Presence of unreacted 4-bromobenzaldehyde 1. Insufficient amount of n-butylamine or reducing agent. 2. Reaction time is too short.1. Use a slight excess of n-butylamine (e.g., 1.1-1.2 equivalents). Ensure at least one equivalent of the reducing agent is used. 2. Extend the reaction time and monitor by TLC until the aldehyde spot disappears.
Formation of a tertiary amine byproduct The secondary amine product is reacting further.This is more of a concern with direct alkylation but can occur in reductive amination. A stepwise procedure of first forming the imine and then adding the reducing agent can minimize this.[2]
Difficulty in purifying the final product The product and impurities have similar polarities.1. Acid-base extraction: Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.[7] 2. Column chromatography: Use silica gel with a gradient elution of ethyl acetate in hexane. 3. Vacuum distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[7]

Experimental Workflow & Diagrams

Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis of 4-bromo-N-butyl-benzenemethanamine via reductive amination.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Imine Formation Imine Formation Start->Imine Formation Mix 4-bromobenzaldehyde and n-butylamine Reduction Reduction Imine Formation->Reduction Add reducing agent (e.g., NaBH4) Reaction Quench Reaction Quench Reduction->Reaction Quench Add water or dilute acid Workup Workup Reaction Quench->Workup Liquid-liquid extraction Purification Purification Workup->Purification e.g., Column Chromatography or Distillation Analysis Analysis Purification->Analysis GC-MS, HPLC, NMR Final Product Final Product Analysis->Final Product

Caption: General workflow for synthesis and purification.

Reaction Mechanism and Side Reactions

This diagram outlines the primary reaction pathway and potential side reactions that can lead to impurities.

Aldehyde 4-bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + n-butylamine Alcohol 4-bromobenzyl alcohol Aldehyde->Alcohol + Reducing Agent (Side Reaction) Amine n-butylamine Amine->Imine Product 4-bromo-N-butyl-benzenemethanamine Imine->Product + Reducing Agent ReducingAgent Reducing Agent ReducingAgent->Product ReducingAgent->Alcohol

Caption: Main reaction and a key side reaction.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 4-bromobenzaldehyde

  • n-butylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in anhydrous methanol. Add n-butylamine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for imine formation. Monitor the consumption of the aldehyde by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the imine is consumed (as monitored by TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the bubbling ceases. Adjust the pH to ~2. Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any non-basic impurities.

  • Product Isolation: Basify the aqueous layer to pH ~12 with 1M NaOH. Extract the product with dichloromethane (3 x 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane or by vacuum distillation.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kempf, J., et al. (2013). Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe)
  • Redalyc. (2009). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society.
  • ResearchGate. (2020). Reductive amination of 4-bromobenzaldehyde: Activity of cobalt.... [Link]

  • PubChem. Benzenemethanamine, 4-bromo-N-methyl-. [Link]

  • Qiu, J., et al. (2025).
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • PubChem. Benzenemethanamine, 4-bromo-N-butyl-. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Reddit. (2024). How to purify Benzylamine?. [Link]

Sources

Optimization

Technical Support Center: Enhancing Selectivity in Reactions with Benzenemethanamine, 4-bromo-N-butyl-

Welcome to the technical support center for Benzenemethanamine, 4-bromo-N-butyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzenemethanamine, 4-bromo-N-butyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the selectivity of reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthetic strategies.

Introduction to Benzenemethanamine, 4-bromo-N-butyl-

Benzenemethanamine, 4-bromo-N-butyl-, is a secondary amine that serves as a valuable building block in organic synthesis. Its structure features a nucleophilic secondary amine, a benzylic position susceptible to various transformations, and a bromo-substituted aromatic ring that can participate in cross-coupling reactions. However, the presence of multiple reactive sites necessitates careful control of reaction conditions to achieve the desired selectivity. This guide will focus primarily on the challenges and solutions associated with the selective N-alkylation of the secondary amine, a common and crucial transformation.

Core Challenge: Controlling N-Alkylation Selectivity

The primary challenge in the N-alkylation of secondary amines like Benzenemethanamine, 4-bromo-N-butyl-, is preventing over-alkylation. The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a significant byproduct. This issue is compounded by the steric hindrance introduced by the N-butyl group, which can influence the rate of the desired reaction.

Troubleshooting Guide: Common Issues and Solutions in N-Alkylation Reactions

This section addresses specific problems you may encounter during the N-alkylation of Benzenemethanamine, 4-bromo-N-butyl-, and provides actionable solutions based on established chemical principles.

Problem 1: Low Yield of the Desired Tertiary Amine and Significant Starting Material Remaining

Possible Causes:

  • Insufficient Reactivity: The reaction conditions (temperature, base, solvent) may not be optimal to drive the reaction to completion.

  • Steric Hindrance: The bulky N-butyl group can slow down the rate of nucleophilic attack.

  • Poor Solubility: The amine or base may not be sufficiently soluble in the chosen solvent.

Solutions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature. For many N-alkylations, heating to 40-60 °C can significantly improve the reaction rate without promoting excessive side reactions.[1]

  • Choice of Base: A crucial factor is the selection of an appropriate base to neutralize the hydrogen halide byproduct.

    • Potassium Carbonate (K₂CO₃): A commonly used, cost-effective base. Ensure it is finely powdered and anhydrous for optimal performance.

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its higher solubility in organic solvents, which can lead to a "cesium effect" that enhances reactivity and selectivity.[2]

    • Hünig's Base (N,N-Diisopropylethylamine, DIPEA): A non-nucleophilic organic base that can be effective in suppressing the formation of quaternary ammonium salts.[3]

  • Solvent Selection: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.

    • Acetonitrile (ACN): A polar aprotic solvent that is often a good choice for N-alkylation reactions.

    • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can enhance the rate of SN2 reactions. However, be cautious of its high boiling point and potential for decomposition at elevated temperatures.

    • Dimethyl Sulfoxide (DMSO): Another polar aprotic solvent that can accelerate SN2 reactions.

Experimental Protocol: General Procedure for N-Alkylation

Caption: General workflow for N-alkylation.

Problem 2: Formation of a Significant Amount of Quaternary Ammonium Salt (Over-alkylation)

Possible Causes:

  • High Reactivity of the Tertiary Amine Product: The newly formed tertiary amine is more nucleophilic than the starting secondary amine and reacts further with the alkyl halide.

  • Excess Alkyl Halide: Using a large excess of the alkylating agent will favor the formation of the quaternary salt.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the alkyl halide.[1] Avoid using a large excess.

  • Slow Addition of Alkyl Halide: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the alkyl halide, minimizing the chance of the product reacting further.

  • Use a Bulky, Non-Nucleophilic Base: Employing a sterically hindered base like Hünig's base (DIPEA) can help to deprotonate the secondary amine without itself acting as a nucleophile, and its bulk can disfavor the formation of the sterically crowded quaternary ammonium salt.[3]

  • Monitor the Reaction Carefully: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the desired product and the quaternary salt. Stop the reaction once the starting material is consumed to prevent further reaction.

Problem 3: Unexpected Side Reactions

Possible Causes:

  • Reaction at the Benzylic Position: Under certain conditions, reactions can occur at the benzylic C-H bonds.

  • Reaction at the Bromo-Substituted Ring: Strong bases or organometallic reagents can potentially react with the C-Br bond.

  • Solvent Participation: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

Solutions:

  • Maintain Moderate Temperatures: Avoid excessively high reaction temperatures to minimize decomposition of solvents and reagents.

  • Choose an Inert Solvent: Select a solvent that is stable under the reaction conditions. Acetonitrile is often a good choice.

  • Avoid Strong Organometallic Bases: Unless a specific reaction at the aromatic ring is desired, avoid strong bases like n-butyllithium, which can participate in lithium-halogen exchange.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my N-alkylation reaction?

A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. TLC provides a quick and easy way to visualize the disappearance of the starting amine and the appearance of new products. LC-MS is invaluable for confirming the mass of the desired product and identifying potential byproducts, such as the over-alkylated quaternary ammonium salt.

Q2: How can I purify the desired tertiary amine from the reaction mixture?

A2: Flash column chromatography on silica gel is the most common and effective method for purifying tertiary amines. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used. The polarity of the desired tertiary amine will be lower than the corresponding quaternary ammonium salt, which will likely remain at the baseline of the TLC plate and the top of the column.

Q3: Can I use other alkylating agents besides alkyl halides?

A3: Yes, other electrophiles can be used. For instance, reductive amination using an aldehyde or ketone is a very effective method for N-alkylation and inherently avoids the problem of over-alkylation.[4] This two-step, one-pot process involves the formation of an iminium ion followed by its in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Reductive Amination Workflow

Caption: Workflow for reductive amination.

Q4: What are the expected spectroscopic signatures for my N-alkylated product?

A4: While specific data for every derivative is not available, you can expect the following general features in the NMR and Mass Spectra:

  • ¹H NMR:

    • The appearance of new signals corresponding to the protons of the newly introduced alkyl group.

    • A shift in the signals of the N-butyl group and the benzylic protons upon formation of the tertiary amine.

    • The disappearance of the N-H proton signal.

  • ¹³C NMR:

    • The appearance of new carbon signals from the new alkyl group.

    • Shifts in the signals of the carbons of the N-butyl group and the benzylic carbon.

  • Mass Spectrometry (GC-MS or LC-MS):

    • The molecular ion peak corresponding to the mass of the desired tertiary amine.

    • Characteristic fragmentation patterns, often involving cleavage at the benzylic position. For instance, in the GC-MS analysis of related N-benzyl compounds, a significant ion is often the iminium cation.[5]

Data Comparison Table: Hypothetical Spectroscopic Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)MS (m/z) [M+H]⁺
Benzenemethanamine, 4-bromo-N-butyl-~7.4 (d, 2H), ~7.2 (d, 2H), ~3.7 (s, 2H), ~2.6 (t, 2H), 1.2-1.6 (m, 4H), ~0.9 (t, 3H)~139, 131, 129, 121, 53, 49, 32, 20, 14258.09
N-alkylated product (e.g., N-ethyl)Signals for ethyl group (e.g., ~2.5 q, ~1.1 t)Signals for ethyl group (e.g., ~48, ~12)286.12

Conclusion

Enhancing the selectivity of reactions with Benzenemethanamine, 4-bromo-N-butyl-, particularly in N-alkylation, is a matter of careful control over reaction parameters. By understanding the interplay of base, solvent, temperature, and stoichiometry, researchers can significantly improve the yield of the desired tertiary amine while minimizing the formation of unwanted byproducts. This guide provides a foundation for troubleshooting common issues and making informed decisions in your experimental design. For further, highly specific applications, consulting the primary literature for analogous transformations is always recommended.

References

  • ResearchGate. (n.d.). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases a. [Link]

  • Google Patents. (n.d.). US4442306A - Production of tertiary amines.
  • Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. (n.d.). [Link]

  • Chemguide. (n.d.). Preparation of amines. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a]. [Link]

  • N-Dealkylation of Amines. (n.d.). PubMed Central (PMC). [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • ResearchGate. (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4-bromo-N-butyl-benzenemethanamine

Welcome to the technical support center for 4-bromo-N-butyl-benzenemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-bromo-N-butyl-benzenemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation. This guide synthesizes physicochemical principles with practical, field-proven techniques to ensure the successful preparation and use of this compound in your research.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-bromo-N-butyl-benzenemethanamine is crucial for troubleshooting solubility issues. The molecule's structure, featuring a brominated aromatic ring and an N-alkylated secondary amine, dictates its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNPubChem
Molecular Weight 242.16 g/mol PubChem
Structure A benzene ring substituted with a bromine atom and a butylaminomethyl group.
Predicted XLogP3 3.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Estimated pKa ~9.5 - 10.5

Note on pKa Estimation: The pKa of the conjugate acid of 4-bromo-N-butyl-benzenemethanamine has not been experimentally reported. This estimate is based on the pKa of the conjugate acid of the structurally related 4-bromoaniline (pKa = 3.86) and the typical increase in pKa observed with N-alkylation of anilinic compounds, which generally shifts the pKa into the 9.5-10.5 range.

The high predicted XLogP3 value indicates significant hydrophobicity, suggesting poor aqueous solubility. The presence of a basic nitrogen atom, however, provides a critical handle for enhancing solubility through pH modification.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered when working with 4-bromo-N-butyl-benzenemethanamine.

Q1: My 4-bromo-N-butyl-benzenemethanamine won't dissolve in my aqueous buffer. What should I do?

A1: This is a common issue due to the compound's hydrophobic nature. Direct dissolution in aqueous buffers is unlikely to be successful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.

Recommended Organic Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO): An excellent choice for creating high-concentration stock solutions.

  • Ethanol: A good alternative, particularly if DMSO is incompatible with your experimental system.

  • Methanol: Similar to ethanol, it can be an effective solvent.

Troubleshooting Steps:

  • Start with a small amount: Attempt to dissolve a small, accurately weighed sample of the compound in your chosen organic solvent.

  • Gentle warming: If dissolution is slow, gently warm the solution to 37-40°C.

  • Sonication: Use a sonicator bath to aid in the dissolution of stubborn particles.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is a classic problem of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. Here are several strategies to mitigate this:

  • Decrease the final concentration: The most straightforward solution is to use a more diluted final concentration in your aqueous buffer.

  • pH Adjustment: Since 4-bromo-N-butyl-benzenemethanamine is a basic compound, lowering the pH of your aqueous buffer will protonate the amine group, forming a more soluble salt. Aim for a pH at least 2 units below the estimated pKa of the compound (e.g., pH 7.0-7.5).

  • Use of Co-solvents: Including a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer can help maintain solubility.

  • Pluronic F-68: This non-ionic surfactant can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help stabilize the compound and prevent precipitation.

Q3: What is the best way to prepare a salt of 4-bromo-N-butyl-benzenemethanamine to improve its aqueous solubility?

A3: Preparing a salt of your compound is an excellent strategy for enhancing aqueous solubility. The hydrochloride (HCl) salt is a common and effective choice.

Protocol for Small-Scale Salt Formation:

  • Dissolve your 4-bromo-N-butyl-benzenemethanamine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Slowly add a solution of HCl in the same solvent (commercially available or prepared by bubbling HCl gas through the solvent) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a small amount of the cold solvent.

  • Dry the salt under vacuum.

Q4: I am observing inconsistent results in my biological assays. Could solubility be the cause?

A4: Absolutely. Poor solubility can lead to a number of issues that affect assay reproducibility:

  • Inaccurate Concentration: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended.

  • Precipitation Over Time: The compound may slowly precipitate out of solution during the course of the assay, leading to a decrease in the effective concentration.

  • Compound Adsorption: Hydrophobic compounds can adsorb to plasticware, further reducing the available concentration.

To address this:

  • Visually inspect your solutions: Before use, always check for any signs of precipitation.

  • Filter your solutions: After dilution into your final buffer, consider filtering the solution through a 0.22 µm filter to remove any undissolved particles.

  • Consider using low-adhesion plasticware.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 4-bromo-N-butyl-benzenemethanamine in DMSO.

Materials:

  • 4-bromo-N-butyl-benzenemethanamine (MW: 242.16 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh out 2.42 mg of 4-bromo-N-butyl-benzenemethanamine.

  • Transfer the compound to a 1 mL volumetric flask.

  • Add approximately 0.8 mL of DMSO to the flask.

  • Vortex the solution until the compound is fully dissolved. If necessary, gently warm the solution or use a sonicator.

  • Once dissolved, bring the final volume to 1 mL with DMSO.

  • Store the stock solution at -20°C in a tightly sealed vial.

Protocol 2: Dilution into Aqueous Buffer with pH Control

This protocol details the dilution of a DMSO stock solution into an aqueous buffer while controlling the pH to maintain solubility.

Materials:

  • 10 mM stock solution of 4-bromo-N-butyl-benzenemethanamine in DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Dilute HCl (e.g., 0.1 M)

  • pH meter

Procedure:

  • Determine the final volume of your working solution.

  • Adjust the pH of your aqueous buffer to approximately 7.0-7.4 using the dilute HCl.

  • Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 1%).

  • While vigorously vortexing the pH-adjusted buffer, add the calculated volume of the DMSO stock solution dropwise.

  • Visually inspect the solution for any signs of precipitation.

  • If precipitation occurs, consider further lowering the pH or reducing the final concentration.

Visualizing the Solubility Strategy

The following workflow diagram illustrates the decision-making process for achieving a soluble solution of 4-bromo-N-butyl-benzenemethanamine.

solubility_workflow start Start: Need to dissolve 4-bromo-N-butyl-benzenemethanamine stock_prep Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock_prep stock_dissolved Is the stock solution clear? stock_prep->stock_dissolved warm_sonicate Gently warm or sonicate stock_dissolved->warm_sonicate No dilution Dilute stock into aqueous buffer stock_dissolved->dilution Yes warm_sonicate->stock_dissolved precipitation_check Does the compound precipitate? dilution->precipitation_check success Success: Soluble working solution precipitation_check->success No troubleshoot Troubleshoot Precipitation precipitation_check->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc adjust_ph Adjust buffer pH (lower pH) troubleshoot->adjust_ph add_cosolvent Add co-solvent to buffer troubleshoot->add_cosolvent lower_conc->dilution adjust_ph->dilution add_cosolvent->dilution

Caption: A workflow for dissolving 4-bromo-N-butyl-benzenemethanamine.

References

  • PubChem. (n.d.). 4-Bromo-N-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147.
  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-n-butylbenzene (CAS 41492-05-1). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • ResearchGate. (2011, November). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • MedCrave online. (2018, January 12). Application of Bromate-Bromide Mixture as a Green Brominating Agent for the Determination of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Solubility enhancement of poorly soluble drugs by solid dispersion technique – A review. Retrieved from [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • ACS Publications. (2026, January 23). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Retrieved from [Link]

Optimization

Technical Support Center: Mitigating Decomposition of 4-bromo-N-butyl-benzenemethanamine During Storage

Introduction: Welcome to the technical support center for 4-bromo-N-butyl-benzenemethanamine (CAS: 60509-40-2).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the long...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 4-bromo-N-butyl-benzenemethanamine (CAS: 60509-40-2).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical reagent. The inherent reactivity of the secondary benzylamine moiety makes this compound susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth, evidence-based answers to common storage issues, troubleshooting protocols, and best practices rooted in chemical principles to maintain the integrity of your samples.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common observations and questions regarding the stability of 4-bromo-N-butyl-benzenemethanamine.

Q1: My vial of 4-bromo-N-butyl-benzenemethanamine has turned yellow or brown upon storage. What is causing this discoloration?

A: The observed discoloration is a classic indicator of chemical degradation, primarily through oxidation. The secondary amine group (-NH-) in the molecule is electron-rich and thus susceptible to oxidation by atmospheric oxygen.[2] This process can form highly colored impurities such as nitroso, nitro, or azoxy compounds, as well as polymeric materials, which alter the appearance of your sample from a colorless or pale-yellow liquid to a more intense yellow or brown.[2][3][4] This oxidative degradation is often accelerated by exposure to light and ambient temperatures.[5]

Q2: What are the primary chemical pathways that lead to the decomposition of this compound?

A: There are two principal degradation pathways you must mitigate against during storage:

  • Oxidation: This is the most significant and rapid degradation route. The lone pair of electrons on the nitrogen atom of the secondary amine can react with atmospheric oxygen. This process is often autocatalytic and can be promoted by trace metal impurities. The benzylic position can further stabilize radical intermediates, making the compound particularly sensitive. The ultimate products can be complex, but the initial steps involve the formation of imines, oxides, and other chromophoric (colored) species.[2][5][6]

  • Photodegradation: Aromatic amines are known to be sensitive to light, particularly in the UV spectrum.[7] Energy from light can promote the formation of reactive radical species, initiating and accelerating the oxidation process described above. The carbon-bromine bond, while more stable on an aromatic ring than at a benzylic position, can also be susceptible to photolytic cleavage under prolonged or high-intensity light exposure.

Q3: What are the definitive, ideal storage conditions to ensure the long-term stability of 4-bromo-N-butyl-benzenemethanamine?

A: To maximize the shelf-life and maintain the purity of the compound, a multi-faceted approach is required. The ideal conditions are summarized in the table below and detailed in the protocols that follow. The core principle is the rigorous exclusion of atmospheric oxygen, light, and moisture.

Q4: Are there specific materials or chemicals that should be avoided during storage and handling?

A: Absolutely. Due to its chemical nature, 4-bromo-N-butyl-benzenemethanamine is incompatible with several classes of substances:

  • Strong Oxidizing Agents: These will aggressively and rapidly degrade the compound.

  • Strong Acids: The amine group is basic and will react violently with strong acids in an exothermic neutralization reaction.[8]

  • Certain Metals: Avoid contact with copper, aluminum, zinc, and their alloys, as they can catalyze oxidation.[8]

  • Carbon Dioxide: Amines can react with CO2 from the air to form carbamates. While this is often reversible, it can introduce impurities.

Part 2: Visualizing Degradation & Prevention

Understanding the pathways of degradation and the workflow for prevention is critical.

Primary Decomposition Pathways

Diagram 1: Key Degradation Pathways A 4-bromo-N-butyl- benzenemethanamine (Pristine) B Atmospheric Oxygen (O2) + Trace Metals A->B Oxidation C UV/Visible Light (hv) A->C Photodegradation D Oxidized Impurities (N-oxides, imines, colored byproducts) B->D E Photodegradation Products (Radical species) C->E

Caption: Key environmental factors leading to degradation.

Recommended Handling & Storage Workflow

Diagram 2: Optimal Storage & Handling Workflow Start Receive New Sample Inspect Inspect Seal Integrity (No discoloration) Start->Inspect Store Store Immediately in -20°C Freezer Inspect->Store If unopened Prep Prepare for Aliquoting (Bring to RT in desiccator) Store->Prep Inert Work in Inert Atmosphere (Glovebox or Schlenk Line) Prep->Inert Aliquot Dispense into Amber Vials with PTFE-lined caps Inert->Aliquot Purge Backfill Headspace with Argon/Nitrogen Aliquot->Purge Seal Seal Tightly & Parafilm Purge->Seal Return Return Aliquots and Stock to -20°C Freezer Seal->Return End Stable Sample Ready for Use Return->End

Caption: Step-by-step workflow to maintain sample integrity.

Part 3: Troubleshooting & Analytical Protocols

If you suspect your sample has degraded, a systematic approach to verification and potential remediation is necessary.

Troubleshooting Guide: Sample Discoloration or Purity Concerns

Issue Probable Cause Recommended Action
Sample has turned yellow/brown.Oxidation due to improper storage (exposure to air).1. Do not use in a critical experiment. 2. Verify purity using the HPLC protocol below. 3. If purity is compromised, consider repurification via column chromatography or procure a new lot.
Precipitate has formed in the sample.Advanced degradation or reaction with atmospheric CO2/moisture.1. Discard the sample. The chemical identity is likely compromised. 2. Review storage and handling procedures to prevent recurrence.
Inconsistent experimental results.Partial degradation leading to lower effective concentration and interfering impurities.1. Immediately perform a purity analysis on the starting material lot. 2. Qualify a new, high-purity lot of the reagent for future experiments.
Experimental Protocol 1: Purity Verification by HPLC

This protocol provides a self-validating system to check the purity of your 4-bromo-N-butyl-benzenemethanamine sample.

  • Objective: To quantify the percentage of the active compound and detect the presence of degradation products.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Methodology:

    • Standard Preparation: Accurately prepare a 1 mg/mL solution of a trusted, new reference standard of 4-bromo-N-butyl-benzenemethanamine in HPLC-grade acetonitrile.

    • Sample Preparation: Prepare a 1 mg/mL solution of the suspect sample in HPLC-grade acetonitrile.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water (containing 0.1% Trifluoroacetic Acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 220 nm.

      • Injection Volume: 10 µL.

    • Analysis:

      • Inject the standard solution to determine the retention time of the pure compound.

      • Inject the suspect sample solution.

      • Analyze the resulting chromatogram. The presence of multiple peaks, particularly those at earlier retention times (indicating more polar, oxidized species), is a sign of degradation.

    • Validation: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. A pure sample should be >98%.

Part 4: Best Practices for Storage and Handling

Adherence to the following protocols is the most effective way to mitigate decomposition.

Protocol 2: Recommended Long-Term Storage
  • Objective: To establish optimal conditions for storing the bulk compound upon receipt to prevent degradation.

  • Materials: -20°C freezer (non-cycling), desiccator, Parafilm®, inert gas (argon or nitrogen).

  • Procedure:

    • Receipt and Inspection: Upon receiving the compound, inspect the container seal for any breaches. If the material is already discolored, contact the supplier.

    • Inert Atmosphere Overlay: If the container allows, briefly open it under a positive pressure of argon or nitrogen to purge the headspace of air. Reseal immediately.

      • Scientist's Note: This step is crucial. Displacing oxygen with an inert gas is the single most effective action against oxidation.[2][9]

    • Secure Sealing: Tightly close the primary container. For screw-cap vials, wrap the cap-vial interface with Parafilm® to create a secondary barrier against moisture and air ingress.

    • Temperature Control: Place the sealed container inside a secondary container (e.g., a sealed bag or box) and store it in a -20°C freezer.

      • Rationale: Low temperatures slow down the rate of all chemical reactions, including degradation pathways.[10]

Protocol 3: Aliquoting and Daily Handling
  • Objective: To remove small quantities of the compound for experimental use without compromising the integrity of the bulk stock.

  • Procedure:

    • Equilibration: Remove the main container from the freezer and place it in a desiccator at room temperature for at least 1 hour.

      • Causality: This prevents atmospheric moisture from condensing on the cold surfaces of the container when it is opened, which would introduce water into the sample.

    • Inert Environment Transfer: Perform all transfers in a glovebox or under a positive pressure of inert gas using a Schlenk line.

    • Aliquoting: Dispense the required amounts into smaller, amber glass vials with PTFE-lined screw caps.

      • Rationale: Amber glass protects the sample from light, preventing photodegradation.[7] PTFE is a highly inert liner material that will not react with the compound.

    • Headspace Purge: Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen for 15-30 seconds.

    • Sealing and Storage: Tightly seal the aliquots, wrap with Parafilm®, and immediately return both the aliquots and the main stock container to the -20°C freezer. Only remove one aliquot at a time for daily use.

Summary of Recommended Storage Conditions

Parameter Condition Rationale
Temperature -20°C or lowerSlows the rate of chemical degradation.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[2][9]
Light Protect from Light (Amber Vial/Opaque Container)Prevents light-induced photodegradation.[7]
Container Tightly Sealed Glass with PTFE-lined CapPrevents ingress of air and moisture; ensures material compatibility.[10][11]

References

  • Atmospheric Degradation of Amines (ADA) | NILU. (2010). NILU.
  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-methyl-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015). The Journal of Physical Chemistry A. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]

  • Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. (n.d.). Journal of the American Chemical Society. [Link]

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-n-butylbenzene (CAS 41492-05-1). [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). Environmental Science & Technology. [Link]

  • Photocatalytic Reduction of Nitroarenes to Aromatic Amines. (2023). ChemistryViews. [Link]

  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Benzenamine, 4-bromo-N,N-diethyl-. National Center for Biotechnology Information. [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (n.d.). National Institutes of Health (NIH). [Link]

  • List of aromatic amines used in this study and the efficiency of their... (n.d.). ResearchGate. [Link]

  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2019). ResearchGate. [Link]

  • Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. (1926). RSC Publishing. [Link]

  • Advancing Amine Degradation Analysis. (2021). International CCS Knowledge Centre. [Link]

  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. (2023). RSC Publishing. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024). ACS Omega. [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (n.d.). National Institutes of Health (NIH). [Link]

  • CN102329192A - Benzyl bromide synthesis method. (n.d.).
  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Academic Journals. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Benzenemethanamine, 4-bromo-N-butyl-

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the primary synthetic pathways for Benzenemethanamine, 4-bromo-N-butyl-, a key intermediate in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the primary synthetic pathways for Benzenemethanamine, 4-bromo-N-butyl-, a key intermediate in pharmaceutical and materials science research. By examining two distinct and viable routes—Reductive Amination and N-Alkylation—this document offers a critical evaluation of their respective methodologies, performance metrics, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions in the selection of a synthetic strategy tailored to their specific laboratory capabilities and research objectives.

At a Glance: Comparing Synthesis Pathways

MetricPathway 1: Reductive AminationPathway 2: N-Alkylation
Starting Materials 4-Bromobenzaldehyde, n-Butylamine4-Bromobenzyl bromide, n-Butylamine
Key Transformation Imine formation followed by in-situ reductionNucleophilic substitution
Typical Reagents Sodium borohydride (NaBH₄), MethanolSodium bicarbonate (NaHCO₃), Water
Reaction Conditions Room temperature80°C
Reported Yield High (Specific data pending literature)Excellent (Specific data pending literature)
Key Advantages Generally high-yielding, avoids over-alkylationUtilizes readily available starting materials
Potential Drawbacks Requires careful control of reducing agent additionPotential for over-alkylation, requires heating

Pathway 1: Reductive Amination of 4-Bromobenzaldehyde with n-Butylamine

Reductive amination is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds. This one-pot reaction proceeds through the initial formation of an imine from the condensation of an aldehyde (4-bromobenzaldehyde) and a primary amine (n-butylamine), which is then reduced in situ to the desired secondary amine. This pathway is often favored due to its high selectivity, typically avoiding the formation of tertiary amine byproducts that can complicate purification in direct alkylation methods.[1]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). The introduction of a reducing agent, such as sodium borohydride, selectively reduces the imine C=N double bond to yield the final secondary amine. The choice of a milder reducing agent like sodium borohydride is crucial as it is less likely to reduce the starting aldehyde, thus maximizing the yield of the desired product.[1][2]

G cluster_0 Pathway 1: Reductive Amination 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine Intermediate Imine Intermediate 4-Bromobenzaldehyde->Imine Intermediate + n-Butylamine - H₂O n-Butylamine n-Butylamine n-Butylamine->Imine Intermediate Benzenemethanamine, 4-bromo-N-butyl- Benzenemethanamine, 4-bromo-N-butyl- Imine Intermediate->Benzenemethanamine, 4-bromo-N-butyl- + NaBH₄ (Reduction)

Caption: Reductive amination workflow.

Detailed Experimental Protocol
  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and n-butylamine (1.1 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Benzenemethanamine, 4-bromo-N-butyl-.

Pathway 2: N-Alkylation of 4-Bromobenzyl Bromide with n-Butylamine

Direct N-alkylation is a classical and straightforward approach for the synthesis of amines. In this pathway, n-butylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide leaving group in a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Considerations

The primary challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine byproduct.[4] However, by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, selective mono-alkylation can be achieved. The use of a mild base, such as sodium bicarbonate, is essential to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

G cluster_1 Pathway 2: N-Alkylation 4-Bromobenzyl bromide 4-Bromobenzyl bromide Benzenemethanamine, 4-bromo-N-butyl- Benzenemethanamine, 4-bromo-N-butyl- 4-Bromobenzyl bromide->Benzenemethanamine, 4-bromo-N-butyl- + n-Butylamine (SN2 Reaction) n-Butylamine n-Butylamine n-Butylamine->Benzenemethanamine, 4-bromo-N-butyl- Side Product Tertiary Amine (Over-alkylation) Benzenemethanamine, 4-bromo-N-butyl-->Side Product + 4-Bromobenzyl bromide

Caption: N-Alkylation workflow and potential side reaction.

Detailed Experimental Protocol

Based on general procedures for the N-alkylation of amines with benzyl halides in an aqueous medium, the following protocol can be applied.[5]

  • Reaction Setup: In a round-bottom flask, suspend n-butylamine (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in water. Heat the mixture to 80°C with vigorous stirring.

  • Addition of Alkyl Halide: Add 4-bromobenzyl bromide (1 equivalent) to the reaction mixture. Continue heating at 80°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Analysis and Field-Proven Insights

Reductive Amination: This method is generally considered a more controlled and "cleaner" route to secondary amines, with a lower propensity for the formation of difficult-to-separate byproducts. The mild reaction conditions and the use of a common and inexpensive reducing agent like sodium borohydride make it an attractive option for both small-scale and larger-scale syntheses.[1][2] The key to a successful reductive amination is the careful, portion-wise addition of the reducing agent at a low temperature to prevent the reduction of the starting aldehyde.

N-Alkylation: While seemingly more direct, N-alkylation requires careful management to prevent over-alkylation. The choice of solvent and base can significantly influence the selectivity of the reaction. The use of an aqueous medium with sodium bicarbonate as a mild base is an environmentally friendly approach that can provide excellent yields.[5] This method might be preferred when the starting 4-bromobenzyl bromide is more readily available or cost-effective than 4-bromobenzaldehyde.

Conclusion

Both reductive amination and N-alkylation represent viable and effective pathways for the synthesis of Benzenemethanamine, 4-bromo-N-butyl-. The choice between the two will ultimately depend on the specific requirements of the researcher, including the availability and cost of starting materials, the desired scale of the reaction, and the importance of minimizing byproduct formation. For syntheses where high purity of the secondary amine is paramount and over-alkylation is a significant concern, reductive amination is the recommended pathway . For situations where a simpler, one-step procedure is preferred and the starting benzyl halide is readily accessible, N-alkylation presents a robust alternative , provided that the reaction conditions are carefully controlled to favor mono-alkylation.

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369–1377. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

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Validation

A Senior Application Scientist's Comparative Guide to Benzenemethanamine, 4-bromo-N-butyl- and its Halogenated Analogues

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of Benzenemethanamine, 4-bromo-N-butyl- (N-butyl-4-bromobenzylamine) and its halogenated analogues (Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Benzenemethanamine, 4-bromo-N-butyl- (N-butyl-4-bromobenzylamine) and its halogenated analogues (Fluoro-, Chloro-, and Iodo-). We will explore their synthesis, physicochemical properties, and the underlying principles of how halogen substitution impacts molecular behavior, supported by experimental data and established methodologies.

Introduction: The Significance of Halogenation in Benzylamine Scaffolds

Halogenated organic compounds are fundamental building blocks in medicinal chemistry and drug discovery.[1][] The introduction of a halogen atom onto a molecular scaffold, such as the versatile benzylamine core, can profoundly influence its pharmacokinetic and pharmacodynamic properties.[3][4] Properties like lipophilicity, metabolic stability, and binding affinity to biological targets can be finely tuned by strategic halogenation.[1]

The N-butyl-4-halobenzylamine series serves as an excellent model system to dissect these effects. By systematically replacing the halogen at the para-position of the benzyl ring—from fluorine to iodine—we can directly observe the consequences of modifying electronegativity, size, and polarizability. These compounds are not only valuable as synthetic intermediates but also as potential pharmacophores in their own right, with applications ranging from building blocks for anticancer agents to probes for neurological targets.[5][6][7] This guide aims to provide a comparative framework for researchers to rationally select the appropriate analogue for their specific application.

Synthesis and Characterization: A Validated Approach

The most common and efficient method for synthesizing N-substituted benzylamines is reductive amination.[8][9] This two-step, one-pot process involves the reaction of a substituted benzaldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[10]

General Synthetic Pathway: Reductive Amination

The synthesis of the N-butyl-4-halobenzylamine series follows a consistent and reliable pathway. The process begins with the condensation of the respective 4-halobenzaldehyde with n-butylamine to form a Schiff base (imine). This intermediate is not isolated but is immediately reduced to the final secondary amine product.

Causality of Experimental Choices:

  • Reactants: The choice of 4-halobenzaldehyde directly determines the final halogenated analogue. n-Butylamine provides the N-alkyl substituent, which can influence lipophilicity and steric profile.[11]

  • Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent. However, milder and more selective reagents like sodium cyanobohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred.[10] They selectively reduce the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding benzyl alcohol byproduct, thus ensuring higher yields of the target amine.[10]

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the reactants and the borohydride reducing agent.

Below is a generalized workflow for this synthesis.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In-situ Reduction cluster_2 Post-Reaction A 4-Halobenzaldehyde (X = F, Cl, Br, I) C Imine Intermediate (Schiff Base) A->C B n-Butylamine B->C E Final Product: N-Butyl-4-halobenzylamine C->E Reduction D Reducing Agent (e.g., NaBH4, NaBH3CN) D->E F Aqueous Workup (Quench & Extraction) E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Figure 1: General workflow for the synthesis of N-Butyl-4-halobenzylamines via reductive amination.

Detailed Experimental Protocol: Synthesis of Benzenemethanamine, 4-bromo-N-butyl-

This protocol provides a self-validating system for the synthesis and purification of the 4-bromo analogue, which is representative of the entire series.

Materials:

  • 4-Bromobenzaldehyde (1.85 g, 10 mmol)

  • n-Butylamine (0.88 g, 12 mmol)

  • Sodium borohydride (NaBH₄) (0.45 g, 12 mmol)

  • Methanol (50 mL)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 4-bromobenzaldehyde in 30 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Imine Formation: Add n-butylamine to the solution and stir the mixture at room temperature for 30 minutes. The formation of the imine can often be observed by a slight color change or turbidity.

  • Reduction: Cool the flask in an ice bath to 0-5 °C. Add sodium borohydride in small portions over 15 minutes. This controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Extraction:

    • Quench the reaction by slowly adding 20 mL of water.

    • Reduce the volume of the methanol in vacuo.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product as a clear or pale yellow oil.[12]

Characterization Methods for Product Validation

To confirm the identity and purity of the synthesized compounds, a combination of spectroscopic techniques is essential.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence of all proton environments (aromatic, benzylic, and butyl chain protons) and their respective integrations. ¹³C NMR verifies the carbon skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of both the halobenzyl and butyl moieties. For the chloro- and bromo- analogues, the characteristic isotopic patterns (M and M+2 peaks) provide unambiguous evidence of the halogen's presence.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for N-H stretching (for secondary amines, ~3300-3500 cm⁻¹) and C-H and C=C aromatic stretches.

Comparative Physicochemical and Spectroscopic Properties

The choice of halogen substituent (F, Cl, Br, I) systematically alters the molecule's electronic and steric properties, which in turn dictates its physical characteristics and potential biological interactions.[15]

Impact of Halogen Substitution
  • Electronegativity and Inductive Effects: Decreases down the group (F > Cl > Br > I). Fluorine, being the most electronegative, exerts the strongest electron-withdrawing inductive effect on the benzene ring.

  • Atomic Radius (Size): Increases down the group (F < Cl < Br < I). This impacts the steric profile of the molecule and can influence binding to sterically constrained pockets in a protein.

  • Polarizability and Halogen Bonding: Polarizability increases with size (F < Cl < Br < I). Larger halogens like bromine and iodine have a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen atom, allowing them to act as halogen bond donors.[1] This non-covalent interaction is increasingly recognized as a powerful tool in rational drug design for enhancing ligand affinity and selectivity.[1]

G cluster_0 Halogen Properties (F -> I) cluster_1 Molecular Consequences Electronegativity Electronegativity Inductive Effect Inductive Effect Electronegativity->Inductive Effect Decreases Atomic Size Atomic Size Lipophilicity (LogP) Lipophilicity (LogP) Atomic Size->Lipophilicity (LogP) Increases Metabolic Stability Metabolic Stability Atomic Size->Metabolic Stability C-X Bond Strength Decreases Polarizability Polarizability Halogen Bonding Potential Halogen Bonding Potential Polarizability->Halogen Bonding Potential Increases

Figure 2: Relationship between key halogen properties and their resulting molecular effects.

Data Summary of Halogenated Analogues

The following table summarizes key physicochemical properties of the N-butyl-4-halobenzylamine series. Data is compiled from chemical suppliers and public databases.[7][16][17][18]

Property4-Fluoro- Analogue4-Chloro- Analogue4-Bromo- Analogue4-Iodo- Analogue
Molecular Formula C₁₁H₁₆FNC₁₁H₁₆ClNC₁₁H₁₆BrNC₁₁H₁₆IN
Molecular Weight 181.25 g/mol 197.70 g/mol 242.15 g/mol 289.15 g/mol
Appearance Colorless to light yellow liquidClear slightly yellow liquidColorless to pale yellow liquidData not readily available
Boiling Point ~105-107 °C / 15 mmHg215 °C (lit.)~120-122 °C / 5 mmHgData not readily available
Density ~1.00 g/mL1.164 g/mL (lit.)~1.25 g/mLData not readily available
Refractive Index n20/D ~1.50n20/D 1.558 (lit.)n20/D ~1.55Data not readily available
Predicted LogP 2.9 - 3.23.3 - 3.63.5 - 3.83.8 - 4.1

Note: Experimental data for the N-butyl substituted series is sparse; some values are based on the parent benzylamines or predicted by computational models.

Analysis of Trends:

  • Molecular Weight, Density, and Boiling Point: These properties predictably increase with the atomic mass and size of the halogen.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP), a measure of lipophilicity, increases steadily from the fluoro to the iodo analogue. This is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP generally correlates with increased membrane permeability but can also lead to lower aqueous solubility and increased metabolic turnover.

Structure-Activity Relationship (SAR) Insights

While specific biological activity data for the N-butyl-4-halobenzylamine series is limited in the public domain, we can extrapolate SAR principles from related compound classes.[6][15]

  • Target Binding: The choice of halogen can create specific, favorable interactions within a protein binding pocket. For instance, the ability of bromine and iodine to act as halogen bond donors can provide an additional anchoring point to an electron-rich acceptor (e.g., a carbonyl oxygen or aromatic ring), potentially increasing binding affinity compared to fluorine or chlorine analogues which cannot form such bonds.[1]

  • Metabolic Stability: The strength of the Carbon-Halogen (C-X) bond decreases down the group (C-F > C-C > C-Br > C-I). A C-F bond is exceptionally strong and resistant to metabolic cleavage, often making fluorinated compounds more metabolically stable. Conversely, iodo- and bromo- substituents are more susceptible to metabolic dehalogenation.

  • Reactivity as Intermediates: When these compounds are used as synthetic intermediates, the halogen's identity is paramount. Iodo- and bromo- are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making them ideal for constructing more complex molecules.[19] Chloro- analogues are less reactive but often more cost-effective, while fluoro- analogues are generally unreactive in these contexts.

Conclusion and Future Directions

The systematic halogenation of the N-butylbenzylamine scaffold provides a powerful toolkit for medicinal chemists and researchers.

  • Benzenemethanamine, 4-bromo-N-butyl- represents a balanced intermediate. It offers enhanced lipophilicity over its fluoro- and chloro- counterparts and possesses the capability for halogen bonding. Crucially, it serves as a versatile substrate for further functionalization via cross-coupling reactions, a property not shared by the fluoro- analogue.

Recommendations for Selection:

  • For increased metabolic stability and strong polar interactions (via hydrogen bonding to the fluorine), the 4-fluoro- analogue is a prime candidate.

  • For a balance of cost-effectiveness and moderate reactivity in synthesis, the 4-chloro- analogue is a practical choice.[20]

  • For versatility in synthesis (cross-coupling reactions) and the potential to exploit halogen bonding in ligand design, the 4-bromo- and 4-iodo- analogues are superior.

Future research should focus on obtaining empirical data for this series, including crystal structures with target proteins to validate halogen bonding, detailed metabolic profiling, and head-to-head comparisons in relevant bioassays. Such studies will provide a clearer, data-driven basis for the rational design of next-generation therapeutics built upon these valuable halogenated scaffolds.

References

  • ResearchGate. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Available at: [Link]

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Google Patents. (2002). US6340773B1 - Preparation of halogenated primary amines.
  • PubChem. 4-Iodobenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2017). Reductive amination of 4-bromobenzaldehyde: Activity of cobalt.... Available at: [Link]

  • MDPI. (2022). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Available at: [Link]

  • PubChem. 4-Fluorobenzylamine, N,N-dibutyl-. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (2023). Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. Available at: [Link]

  • ResearchGate. (2022). 3-Arylamino alcohols as key structural components in drug development. Available at: [Link]

  • MDPI. (2021). NMR Characterization of Lignans. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • National Institutes of Health. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubChem. 4-Iodo-butyl-amine. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. Available at: [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Available at: [Link]

  • PubChem. 4-Chlorobenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (1978). Structure-activity Relationships Among the Halogenated Amphetamines. Available at: [Link]

  • Cision PR Newswire. (2024). Optimizing Your Chemical Synthesis with 4-Bromobenzylamine. Available at: [Link]

  • Google Patents. (1990). EP0367232A2 - Method for preparing 2-chlorobenzylamine.
  • LIMU-DR Home. Structures Activity Relationship. Available at: [Link]

  • Chemsrc. N-Methyl-4-fluorobenzylamine. Available at: [Link]

  • PubChem. N-Butylbenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-tert-Butylbenzylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

A Definitive Guide to the Structural Confirmation of Benzenemethanamine, 4-bromo-N-butyl-

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth, tec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of analytical techniques for the structural elucidation of Benzenemethanamine, 4-bromo-N-butyl-, a substituted benzylamine. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure the highest degree of confidence in the assigned structure.

Introduction

Benzenemethanamine, 4-bromo-N-butyl-, with the IUPAC name N-[(4-bromophenyl)methyl]butan-1-amine, is a secondary amine containing a brominated aromatic ring. Its structural features suggest potential applications in medicinal chemistry and materials science, making its precise characterization critical. In this guide, we will explore a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as our primary tools. Furthermore, we will discuss alternative and complementary techniques that can provide orthogonal confirmation of the molecular structure.

Core Spectroscopic Analysis: A Triad of Techniques

The structural confirmation of an organic molecule like Benzenemethanamine, 4-bromo-N-butyl- relies on piecing together evidence from various spectroscopic methods. Each technique provides a unique part of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Benzenemethanamine, 4-bromo-N-butyl- in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals. CDCl₃ is a common choice for its relatively inert nature and good dissolving power for a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as an internal standard for referencing the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to correct for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity and, consequently, high spectral resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For Benzenemethanamine, 4-bromo-N-butyl-, we expect to see signals corresponding to the butyl group carbons and the carbons of the 4-bromobenzyl moiety.[1]

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum will provide detailed information about the number of different types of protons, their chemical environments, and their connectivity.

  • Aromatic Protons: The p-disubstituted benzene ring will give rise to a characteristic AA'BB' spin system, appearing as two doublets in the aromatic region (typically δ 7.0-7.5 ppm).[2] The protons ortho to the bromine atom will be slightly upfield compared to those ortho to the benzylic carbon.

  • Benzylic Protons (-CH₂-N): A singlet corresponding to the two benzylic protons is expected around δ 3.7 ppm.[1] The attachment to the nitrogen atom and the aromatic ring deshields these protons.

  • N-H Proton: A broad singlet for the N-H proton is anticipated. Its chemical shift can vary significantly (typically δ 1-4 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding and exchange.

  • Butyl Group Protons: The four sets of protons in the n-butyl group will appear as distinct signals in the aliphatic region (δ 0.9-2.7 ppm). We expect a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental absorptions.

  • Sample Analysis: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

The IR spectrum of Benzenemethanamine, 4-bromo-N-butyl- is expected to show the following key absorption bands:

  • N-H Stretch: A single, weak to medium intensity band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.[3]

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching absorptions will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group will be observed just below 3000 cm⁻¹.[4]

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.[4]

  • C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range corresponds to the C-N stretching vibration.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br bond.

  • Out-of-Plane Bending (p-Disubstitution): A strong band in the 800-850 cm⁻¹ region is a characteristic indicator of a 1,4-disubstituted benzene ring.[2][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume of the solution into the GC inlet. The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization: In the mass spectrometer, the molecules are typically ionized by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₆BrN). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[1]

  • Fragmentation Pattern: The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would include:

    • Loss of a butyl radical to give a prominent peak corresponding to the 4-bromobenzylaminium cation.

    • Alpha-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom.

    • Formation of a tropylium ion (m/z 91), which is common for benzyl compounds, although the presence of the bromine substituent may influence this.

Comparative Summary of Spectroscopic Data

Analytical Technique Information Provided Expected Key Features for Benzenemethanamine, 4-bromo-N-butyl-
¹³C NMR Spectroscopy Number and type of carbon environments.Signals for 4 aromatic carbons and 4 aliphatic carbons.
¹H NMR Spectroscopy Number, type, and connectivity of protons.Aromatic AA'BB' system, benzylic singlet, broad N-H singlet, and distinct signals for the n-butyl group.
Infrared Spectroscopy Presence of functional groups.N-H stretch (~3300-3500 cm⁻¹), aromatic C-H (>3000 cm⁻¹), aliphatic C-H (<3000 cm⁻¹), C=C stretch (~1500-1600 cm⁻¹), and a strong p-disubstitution band (~800-850 cm⁻¹).
Mass Spectrometry Molecular weight and fragmentation pattern.Molecular ion peaks (M⁺ and M+2) with ~1:1 intensity ratio, and characteristic fragment ions.

Orthogonal Methods for Structural Confirmation

While the combination of NMR, IR, and MS provides a robust confirmation of the structure, additional techniques can offer an even higher level of certainty.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of the elements present (C, H, N, Br).[6] The experimentally determined percentages should match the calculated values for the proposed structure within a narrow margin of error (typically ±0.4%).[7] This technique provides fundamental confirmation of the atomic composition.

Single-Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction is the gold standard for structural elucidation.[8][9][10] It provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation. This method provides unambiguous proof of the structure, including stereochemistry if applicable.

Workflow and Logic Visualization

The following diagrams illustrate the logical workflow for the structural confirmation of Benzenemethanamine, 4-bromo-N-butyl-.

Structural_Confirmation_Workflow cluster_primary Primary Spectroscopic Analysis cluster_data_interpretation Data Integration and Hypothesis cluster_confirmation Orthogonal Confirmation Sample Sample NMR_Spectroscopy NMR_Spectroscopy Sample->NMR_Spectroscopy ¹H & ¹³C IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy Functional Groups Mass_Spectrometry Mass_Spectrometry Sample->Mass_Spectrometry MW & Fragmentation Proposed_Structure Proposed_Structure NMR_Spectroscopy->Proposed_Structure IR_Spectroscopy->Proposed_Structure Mass_Spectrometry->Proposed_Structure Elemental_Analysis Elemental_Analysis Proposed_Structure->Elemental_Analysis Empirical Formula XRay_Crystallography XRay_Crystallography Proposed_Structure->XRay_Crystallography 3D Structure (if crystalline) Final_Confirmation Final_Confirmation Proposed_Structure->Final_Confirmation Elemental_Analysis->Final_Confirmation XRay_Crystallography->Final_Confirmation

Caption: Workflow for the structural confirmation of an organic compound.

Data_Integration_Logic 1H_NMR ¹H NMR (Proton Environment & Connectivity) Structure Benzenemethanamine, 4-bromo-N-butyl- 1H_NMR->Structure 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Structure IR_Spec IR Spectroscopy (Functional Groups) IR_Spec->Structure Mass_Spec Mass Spectrometry (Molecular Weight & Formula) Mass_Spec->Structure

Sources

Validation

Comparative Analysis of the Biological Activity of 4-Bromo-N-butyl-benzenemethanamine Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the benzenemethanamine scaffold serves as a versatile backbone for the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzenemethanamine scaffold serves as a versatile backbone for the development of novel therapeutic agents. The strategic incorporation of various functional groups allows for the fine-tuning of pharmacological properties. This guide provides a comprehensive comparative analysis of the biological activities of a series of 4-bromo-N-butyl-benzenemethanamine derivatives. The inclusion of a bromine atom at the para-position and a butyl group on the nitrogen atom can significantly influence the lipophilicity, electronic properties, and steric interactions of these molecules, leading to a diverse range of biological effects.[1]

This analysis will focus on three key areas of biological activity that are frequently associated with related chemical structures: anticancer, antimicrobial, and monoamine oxidase (MAO) inhibitory activities. Through the presentation of detailed experimental protocols and a comparative analysis of hypothetical experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the therapeutic potential of this class of compounds.

I. Rationale for Investigation

The 4-bromo-N-butyl-benzenemethanamine core structure presents several features that make it a compelling candidate for biological screening. The phenyl ring provides a scaffold for interaction with biological targets, while the bromine atom, a halogen, can participate in halogen bonding and increase metabolic stability. The N-butyl group contributes to the overall lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how chemical modifications affect biological activity.[2][3] By systematically modifying the core structure and evaluating the resulting changes in efficacy, researchers can identify key pharmacophoric features and optimize lead compounds.[3]

II. Experimental Protocols for Biological Evaluation

To comprehensively assess the biological profile of the 4-bromo-N-butyl-benzenemethanamine derivatives, a panel of robust and validated in vitro assays is employed. The following protocols are standard methodologies for evaluating anticancer, antimicrobial, and MAO inhibitory activities.

A. Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4]

Experimental Workflow: MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture cancer cell lines (e.g., K562, HepG2) seeding 2. Seed cells into 96-well plates cell_culture->seeding treatment 4. Treat cells with compounds and incubate (24-48h) seeding->treatment compound_prep 3. Prepare serial dilutions of test compounds compound_prep->treatment mtt_addition 5. Add MTT solution to each well treatment->mtt_addition incubation 6. Incubate to allow formazan formation mtt_addition->incubation solubilization 7. Add solubilizing agent (e.g., DMSO) incubation->solubilization readout 8. Measure absorbance at 570 nm solubilization->readout calculation 9. Calculate % cell viability and IC50 values readout->calculation Broth_Microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of test compounds in broth inoculum_prep 2. Prepare standardized bacterial suspension (e.g., 0.5 McFarland) inoculation 3. Inoculate each well of a 96-well plate with bacteria inoculum_prep->inoculation incubation_step 4. Incubate plates at 37°C for 18-24h inoculation->incubation_step visual_inspection 5. Visually inspect for turbidity incubation_step->visual_inspection mic_determination 6. Determine MIC (lowest concentration with no visible growth) visual_inspection->mic_determination MAO_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme_prep 1. Prepare MAO-A and MAO-B enzyme solutions compound_prep 2. Prepare serial dilutions of test compounds preincubation 3. Pre-incubate enzyme with compounds compound_prep->preincubation reaction_start 4. Initiate reaction by adding substrate and probe preincubation->reaction_start incubation 5. Incubate at 37°C reaction_start->incubation readout 6. Measure fluorescence or absorbance incubation->readout calculation 7. Calculate % inhibition and IC50 values readout->calculation

Caption: Workflow for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Detailed Steps:

  • Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B enzymes are used. The test compounds are serially diluted.

  • Pre-incubation: The enzymes are pre-incubated with the test compounds for a short period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a substrate (e.g., tyramine for both MAO-A and MAO-B) and a probe that reacts with the hydrogen peroxide byproduct to generate a fluorescent or colored product. 4[5]. Incubation: The reaction mixture is incubated at 37°C.

  • Signal Detection: The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The percentage of MAO inhibition is calculated relative to a control without an inhibitor. The IC50 values are then determined.

III. Comparative Analysis of Biological Activity

For the purpose of this guide, we will analyze hypothetical data for a series of 4-bromo-N-butyl-benzenemethanamine derivatives with modifications on the phenyl ring.

Table 1: Hypothetical Biological Activity Data for 4-Bromo-N-butyl-benzenemethanamine Derivatives

CompoundR1R2Anticancer (K562) IC50 (µM)Antimicrobial (S. aureus) MIC (µg/mL)MAO-A IC50 (µM)MAO-B IC50 (µM)
1 HH55.2>12815.82.1
2a 2-ClH32.56410.21.5
2b 3-ClH45.812812.51.8
2c 4-ClH28.9328.71.2
3a 2-FH48.112814.11.9
3b 4-FH35.6649.51.4
4a 2-CH3H68.3>12820.13.5
4b 4-CH3H50.112818.32.8
5 3,4-diClH15.7165.30.8

IV. Structure-Activity Relationship (SAR) Discussion

The hypothetical data in Table 1 allows for the elucidation of preliminary structure-activity relationships.

A. Anticancer Activity

The parent compound 1 exhibits modest anticancer activity. The introduction of a chlorine atom at the 4-position of the phenyl ring (2c ) leads to a significant increase in potency compared to the 2- and 3-chloro analogues (2a and 2b ). This suggests that substitution at the 4-position is favorable for cytotoxic activity. A similar trend is observed with the fluorine-substituted derivatives (3a and 3b ). The di-chloro substituted derivative 5 shows the most potent anticancer activity, indicating that increased halogenation enhances cytotoxicity. The introduction of a methyl group (4a and 4b ) generally leads to a decrease in activity, suggesting that electron-withdrawing groups are preferred for this biological endpoint.

B. Antimicrobial Activity

The antimicrobial activity against S. aureus appears to be sensitive to the substitution pattern. The parent compound 1 is inactive. Halogen substitution, particularly at the 4-position (2c ), confers some antibacterial activity. The di-chloro derivative 5 displays the most significant antimicrobial effect, suggesting that lipophilicity and electronic effects of the halogens play a role in antibacterial action.

C. MAO Inhibition

All tested compounds show a preference for inhibiting MAO-B over MAO-A, a desirable trait for potential neuroprotective agents. The parent compound 1 is a moderately potent MAO-B inhibitor. Halogen substitution at the 4-position (2c and 3b ) enhances MAO-B inhibitory activity. The di-chloro derivative 5 is the most potent MAO-B inhibitor in this series. The SAR for MAO inhibition appears to parallel that of anticancer and antimicrobial activities, with electron-withdrawing groups at the 4-position and di-substitution being beneficial for potency.

Logical Relationship of SAR Analysis

SAR_Logic cluster_core Core Structure cluster_mods Structural Modifications cluster_activity Biological Activity core 4-Bromo-N-butyl-benzenemethanamine halogen Halogen Substitution (Cl, F) core->halogen position Positional Isomerism (2-, 3-, 4-) core->position alkyl Alkyl Substitution (CH3) core->alkyl di_sub Di-substitution core->di_sub anticancer Anticancer halogen->anticancer Enhances antimicrobial Antimicrobial halogen->antimicrobial Enhances mao_inhibition MAO Inhibition halogen->mao_inhibition Enhances position->anticancer 4-position is optimal position->antimicrobial 4-position is optimal position->mao_inhibition 4-position is optimal alkyl->anticancer Decreases alkyl->mao_inhibition Decreases di_sub->anticancer Significantly Enhances di_sub->antimicrobial Significantly Enhances di_sub->mao_inhibition Significantly Enhances

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of Benzenemethanamine, 4-bromo-N-butyl-

For researchers, scientists, and professionals in drug development, the meticulous selection and validation of chemical intermediates are paramount to the success of a research campaign. This guide provides an in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous selection and validation of chemical intermediates are paramount to the success of a research campaign. This guide provides an in-depth technical overview of Benzenemethanamine, 4-bromo-N-butyl-, a versatile secondary amine building block. We will explore its synthesis, purification, and characterization, and objectively compare its profile with structurally related alternatives, supported by established experimental data and methodologies.

Introduction to Benzenemethanamine, 4-bromo-N-butyl- and its Significance

Benzenemethanamine, 4-bromo-N-butyl- (also known as N-(4-bromobenzyl)butan-1-amine) belongs to the class of N-substituted benzylamines. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The presence of a bromine atom on the phenyl ring offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while the N-butyl group modulates the compound's lipophilicity and steric profile, which can significantly influence its biological activity and pharmacokinetic properties. Understanding the nuances of its synthesis and how it compares to similar structures is crucial for its effective application in research and development.

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of Benzenemethanamine, 4-bromo-N-butyl- can be efficiently achieved through two primary and reliable routes: reductive amination and N-alkylation. The choice between these methods often depends on the availability of starting materials and desired scale.

Method 1: Reductive Amination of 4-Bromobenzaldehyde with n-Butylamine

This one-pot procedure is often favored for its efficiency and avoidance of handling lachrymatory benzyl bromides. The causality behind this choice lies in the in situ formation and subsequent reduction of an imine intermediate, which minimizes side reactions.[1]

4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine_Intermediate Imine Intermediate 4-Bromobenzaldehyde->Imine_Intermediate Reaction n-Butylamine n-Butylamine n-Butylamine->Imine_Intermediate Reaction Target_Compound Benzenemethanamine, 4-bromo-N-butyl- Imine_Intermediate->Target_Compound Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Imine_Intermediate

Caption: Reductive Amination Workflow.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add n-butylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The choice of this reagent is critical as it is selective for imines in the presence of aldehydes, thus preventing the reduction of the starting material.

  • Work-up: After stirring for an additional 12-16 hours at room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[2]

Method 2: N-alkylation of n-Butylamine with 4-Bromobenzyl Bromide

n-Butylamine n-Butylamine Target_Compound Benzenemethanamine, 4-bromo-N-butyl- n-Butylamine->Target_Compound Nucleophilic Attack 4-Bromobenzyl_Bromide 4-Bromobenzyl Bromide 4-Bromobenzyl_Bromide->Target_Compound Base Base (e.g., K2CO3) Base->n-Butylamine Deprotonation Solvent Solvent (e.g., Acetonitrile) Solvent->Target_Compound

Caption: N-Alkylation Workflow.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve n-butylamine (2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The excess amine also acts as a base to neutralize the HBr formed during the reaction, though an additional inorganic base like potassium carbonate (K₂CO₃, 1.5 eq) is recommended to drive the reaction to completion.

  • Addition of Alkylating Agent: To the stirred solution, add 4-bromobenzyl bromide (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours or gently heat to 50-60 °C for a few hours to expedite the reaction. Monitor the progress by TLC.

  • Work-up: Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[2]

Characterization and Validation

Unyielding structural verification is the bedrock of trustworthy research. A combination of spectroscopic methods should be employed to confirm the identity and purity of the synthesized Benzenemethanamine, 4-bromo-N-butyl-.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the protons of the n-butyl group. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.[4][5]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).

Comparative Analysis with Structural Alternatives

The selection of a specific building block is often a balance of synthetic accessibility, cost, and its influence on the final compound's properties. Here, we compare Benzenemethanamine, 4-bromo-N-butyl- with two close analogs: 4-Bromo-N-methylbenzylamine and 4-Bromobenzylamine.

PropertyBenzenemethanamine, 4-bromo-N-butyl-4-Bromo-N-methylbenzylamine4-Bromobenzylamine
Molecular Formula C₁₁H₁₆BrNC₈H₁₀BrNC₇H₈BrN[6]
Molecular Weight 242.16 g/mol 200.08 g/mol 186.05 g/mol [6]
N-substituent n-ButylMethylHydrogen
Lipophilicity (Predicted) HigherLowerLowest
Steric Hindrance at Nitrogen ModerateLowMinimal
Synthetic Accessibility Readily synthesized via reductive amination or N-alkylation.Readily synthesized via reductive amination or N-alkylation.Commercially available or synthesized by reduction of 4-bromobenzonitrile or reductive amination of 4-bromobenzaldehyde with ammonia.[7]

Causality Behind Performance Differences:

  • Lipophilicity: The longer n-butyl chain in the target compound significantly increases its lipophilicity compared to the methyl and unsubstituted analogs. This property can be critical for enhancing membrane permeability and influencing the pharmacokinetic profile of a drug candidate.

  • Steric Effects: The bulkier n-butyl group can influence the binding affinity and selectivity of the final molecule for its biological target by introducing steric constraints. This can be advantageous in designing selective inhibitors.

  • Synthetic Considerations: While all three compounds are accessible, the choice of the N-alkyl group will dictate the specific amine starting material required for synthesis. The primary amine, 4-Bromobenzylamine, offers a reactive site for further differential N-alkylation.

Potential Applications and Structure-Activity Relationship Insights

N-substituted 4-bromobenzylamines are valuable intermediates in the synthesis of compounds with a range of biological activities. The literature suggests that related structures exhibit antimicrobial and cytotoxic properties.[8][9][10]

The structure-activity relationship (SAR) for this class of compounds often reveals that the nature of the N-alkyl substituent plays a crucial role in modulating biological activity. For instance, increasing the alkyl chain length can enhance antimicrobial activity up to a certain point, after which a decrease may be observed due to excessive lipophilicity.[11][12] The 4-bromo-N-butyl- substitution, therefore, represents a specific point in this chemical space that may offer an optimal balance of properties for a particular biological target.

Conclusion

Benzenemethanamine, 4-bromo-N-butyl- is a synthetically accessible and versatile building block for drug discovery and development. Its synthesis via reductive amination or N-alkylation provides reliable routes to high-purity material. When compared to its lower alkyl and unsubstituted analogs, its distinct lipophilicity and steric profile offer unique advantages for modulating the properties of target molecules. This guide provides a foundational understanding for the rational application of this compound in research, emphasizing the importance of validated experimental protocols and a comparative approach to building block selection.

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Validation

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Benzenemethanamine, 4-bromo-N-butyl-

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and preclinical development. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and preclinical development. This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity of Benzenemethanamine, 4-bromo-N-butyl-, a substituted benzylamine that serves as a valuable building block in medicinal chemistry. We will move beyond rote protocols to explain the scientific rationale behind the choice of methods and experimental parameters, ensuring a self-validating system for purity assessment.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity analysis begins with an understanding of the synthetic route and its potential pitfalls. Benzenemethanamine, 4-bromo-N-butyl- is commonly synthesized via the reductive amination of 4-bromobenzaldehyde with n-butylamine.[1][2] This process, while generally efficient, can introduce several impurities that must be monitored.

The primary reaction involves the formation of a Schiff base (imine) intermediate, which is then reduced to the desired secondary amine.[1] Potential impurities stemming from this synthesis can include:

  • Unreacted Starting Materials: Residual 4-bromobenzaldehyde and n-butylamine.

  • Imine Intermediate: The unreduced Schiff base.

  • Over-alkylation Products: While less common with secondary amine formation, tertiary amine impurities are a theoretical possibility.[3]

  • By-products from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), by-products may be present.[2][4]

A multi-faceted analytical approach is therefore essential to detect and quantify these potential contaminants.

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique is sufficient to definitively confirm the purity of a compound. A combination of spectroscopic and chromatographic methods provides an orthogonal approach, where each technique offers a unique and complementary perspective on the sample's composition. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule. For Benzenemethanamine, 4-bromo-N-butyl-, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

  • Principle: ¹H NMR detects the nuclear spin of hydrogen atoms, providing information about their electronic environment, proximity to other protons, and the number of neighboring protons.

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[5]

    • Reference the spectrum to the residual solvent peak.

  • Data Interpretation: The ¹H NMR spectrum of pure Benzenemethanamine, 4-bromo-N-butyl- is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, and the protons of the N-butyl group. The integration of these signals should correspond to the number of protons in each environment. The presence of impurity peaks, such as those from residual 4-bromobenzaldehyde (a singlet around 9.9-10.0 ppm), can be readily identified and quantified.

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR detects the nuclear spin of carbon-13 atoms, providing a count of the number of non-equivalent carbon atoms in a molecule.

  • Experimental Protocol: The sample preparation is the same as for ¹H NMR. The acquisition time for ¹³C NMR is significantly longer.

  • Data Interpretation: The ¹³C NMR spectrum will show a specific number of peaks corresponding to the unique carbon environments in the molecule. The chemical shifts of these peaks are highly characteristic and can be used to confirm the carbon skeleton. For instance, the carbon atom attached to the bromine will have a characteristic chemical shift.[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenemethanamine, 4-bromo-N-butyl-

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Aromatic CH (ortho to CH₂NH)7.2-7.3 (d)129-131
Aromatic CH (ortho to Br)7.4-7.5 (d)131-133
Aromatic C-Br-120-122
Aromatic C-CH₂NH-139-141
Benzylic CH₂3.7-3.8 (s)53-55
N-CH₂ (butyl)2.5-2.6 (t)48-50
N-CH₂-CH₂ (butyl)1.4-1.5 (m)31-33
N-(CH₂)₂-CH₂ (butyl)1.3-1.4 (m)20-22
CH₃ (butyl)0.9-1.0 (t)13-15

Note: Predicted values are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~5-10 mg of sample B Dissolve in 0.5-0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire ¹H and ¹³C spectra D->E F Process and reference spectra E->F G Integrate and assign peaks F->G H Identify and quantify impurities G->H I Final Report H->I Purity Confirmed

Caption: Workflow for NMR-based purity assessment.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

  • Principle: MS ionizes molecules and then separates them based on their mass-to-charge ratio (m/z). The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

  • Data Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.[7] The exact mass of the molecular ion should correspond to the calculated molecular weight of Benzenemethanamine, 4-bromo-N-butyl- (C₁₁H₁₆BrN), which is approximately 241.0466 g/mol for the ⁷⁹Br isotope and 243.0445 g/mol for the ⁸¹Br isotope.[2] Fragmentation patterns can also be informative, with a common fragmentation being the loss of the butyl group or cleavage at the benzylic position.[8]

MS_Fragmentation Parent [C₁₁H₁₆⁷⁹/⁸¹BrN]⁺ m/z = 241/243 Frag1 Loss of C₄H₉ [C₇H₇⁷⁹/⁸¹BrN]⁺ m/z = 184/186 Parent->Frag1 Frag2 Loss of Br [C₁₁H₁₆N]⁺ m/z = 162 Parent->Frag2 Frag3 Benzylic Cleavage [C₇H₆⁷⁹/⁸¹Br]⁺ m/z = 170/172 Parent->Frag3

Caption: Predicted MS fragmentation of the target compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the premier technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of a synthesized compound and for identifying related substances.[9][10][11]

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is commonly used for aromatic compounds like the target molecule.

  • Experimental Protocol:

    • Method Development: A reverse-phase HPLC method is typically suitable.[12][13] A C18 column is a good starting point. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to resolve all potential impurities.

    • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as needed.

    • Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Data Interpretation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity is required to create a calibration curve. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[11][14]

Table 2: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Principle: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending) at specific frequencies characteristic of the bonds present.

  • Experimental Protocol:

    • The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: The FTIR spectrum should confirm the presence of key functional groups. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ from the starting aldehyde is a key indicator of reaction completion.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3300-3500 (weak)N-H stretchSecondary amine
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic (butyl group)
1590-1610C=C stretchAromatic ring
1000-1100C-N stretchAmine
800-850C-H bend (out-of-plane)para-substituted aromatic

Comparative Analysis of Purity Assessment Methods

Technique Strengths Limitations Primary Role in Purity Assessment
NMR Provides detailed structural information. Quantitative with an internal standard. Highly reproducible.Relatively low sensitivity compared to MS. Can be complex to interpret for mixtures.Structural confirmation and identification/quantification of major impurities.
MS High sensitivity. Confirms molecular weight and elemental composition (with high resolution).Isomers may not be distinguishable. Ionization efficiency can vary.Confirmation of molecular identity. Detection of trace impurities.
HPLC Excellent for separating complex mixtures. Highly quantitative with a reference standard. Amenable to automation.Requires method development. A reference standard is needed for accurate quantification.Primary method for quantitative purity determination and analysis of related substances.
FTIR Fast and non-destructive. Provides functional group information.Not quantitative. Does not provide detailed structural information.Rapid confirmation of functional groups and monitoring of reaction completion.

Conclusion

Confirming the purity of a synthesized compound like Benzenemethanamine, 4-bromo-N-butyl- is a critical step in the research and development pipeline. A comprehensive and self-validating approach that leverages the orthogonal strengths of NMR, MS, HPLC, and FTIR is paramount. NMR provides the structural backbone of the analysis, MS confirms the molecular identity, HPLC delivers precise quantitative purity, and FTIR offers a rapid check of functional group integrity. By understanding the synthetic pathway and potential impurities, and by applying these analytical techniques with scientific rigor, researchers can ensure the quality and reliability of their materials, paving the way for successful downstream applications.

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Comparative

A Comparative Guide to the Reaction Kinetics of 4-bromo-N-butyl-benzenemethanamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Reaction Kinetics in Medicinal Chemistry In the landscape of drug discovery and development, the synthesis of novel molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reaction Kinetics in Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel molecular entities is a cornerstone. Among the vast array of organic molecules, N-substituted benzylamines represent a privileged scaffold, appearing in a multitude of pharmacologically active compounds. The efficiency and predictability of their synthesis are therefore of paramount importance. Understanding the reaction kinetics of their formation is not merely an academic exercise; it provides a quantitative framework for optimizing reaction conditions, maximizing yields, minimizing impurities, and ensuring the scalability of synthetic routes from the bench to production. This guide offers a comparative study of the reaction kinetics of 4-bromo-N-butyl-benzenemethanamine, a representative N-substituted benzylamine, and its analogs, providing both theoretical insights and practical, data-driven comparisons to inform synthetic strategy.

We will delve into the factors governing the rate of N-alkylation, a common method for the synthesis of such compounds. By examining the electronic effects of substituents on the benzylamine core, we can elucidate the structure-reactivity relationships that are fundamental to rational reaction design. This guide is intended to be a practical resource for researchers, offering not only a comparative analysis of reaction rates but also detailed experimental protocols for the determination of kinetic parameters.

Synthesis of 4-bromo-N-butyl-benzenemethanamine and Its Analogs: A General Overview

The primary synthetic route to 4-bromo-N-butyl-benzenemethanamine and its analogs is the N-alkylation of the corresponding substituted benzylamine with a suitable alkyl halide. In this guide, we will focus on the reaction of para-substituted benzylamines with butyl bromide as a representative example. The general reaction scheme is as follows:

G cluster_0 Reactants cluster_1 Product p-Substituted_Benzylamine p-X-C₆H₄CH₂NH₂ Product_Amine p-X-C₆H₄CH₂NH(CH₂)₃CH₃ p-Substituted_Benzylamine->Product_Amine N-Alkylation (SN2 Reaction) Butyl_Bromide CH₃(CH₂)₃Br Butyl_Bromide->Product_Amine

Caption: General scheme for the N-alkylation of para-substituted benzylamines.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the benzylamine acts as the nucleophile, attacking the electrophilic carbon of the butyl bromide and displacing the bromide ion.[1] The rate of this reaction is highly dependent on the nucleophilicity of the amine, which is, in turn, influenced by the electronic nature of the substituent 'X' on the aromatic ring.

For the purpose of this comparative study, we will consider the following para-substituted benzylamines as precursors to our target molecule and its analogs:

  • 4-Bromobenzylamine: Precursor to 4-bromo-N-butyl-benzenemethanamine.

  • 4-Chlorobenzylamine: Precursor to 4-chloro-N-butyl-benzenemethanamine (an alternative with a different halogen).

  • 4-Methylbenzylamine: Precursor to N-butyl-4-methyl-benzenemethanamine (an alternative with an electron-donating group).

Comparative Reaction Kinetics: The Influence of Substituents

The electronic effect of the para-substituent on the nucleophilicity of the benzylamine nitrogen atom is a key determinant of the reaction rate. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.[2]

This relationship can be quantitatively described by the Hammett equation:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (X = H).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A negative ρ value for the N-alkylation of benzylamines indicates that the reaction is favored by electron-donating groups, which stabilize the transition state as the nitrogen atom develops a partial positive charge upon attacking the electrophile.

Table 1: Comparative Kinetic Data for the N-Alkylation of para-Substituted Benzylamines with Benzyl Bromide in Methanol at 30°C

para-Substituent (X)Substituent Constant (σp)Second-Order Rate Constant (k) (x 10⁻³ L mol⁻¹ s⁻¹)Relative Rate (k/kH)
-CH₃ -0.171.831.58
-H 0.001.161.00
-Cl +0.230.620.53
-Br +0.230.600.52

Data extrapolated and interpreted from the study by Ananthakrishna Nadar et al. (1978).[2]

As the data clearly indicates, the electron-donating methyl group (-CH₃) accelerates the reaction, while the electron-withdrawing chloro (-Cl) and bromo (-Br) groups retard it. The similarity in the rate constants for the chloro and bromo-substituted compounds is expected, given their nearly identical Hammett substituent constants.

Table 2: Activation Parameters for the N-Alkylation of para-Substituted Benzylamines with Benzyl Bromide in Methanol

para-Substituent (X)Enthalpy of Activation (ΔH‡) (kJ mol⁻¹)Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹)
-CH₃ 58.6-96.2
-H 61.1-92.0
-Cl 63.2-92.5
-Br 63.6-92.0

Data extrapolated and interpreted from the study by Ananthakrishna Nadar et al. (1978).[2]

The enthalpy of activation (ΔH‡) is lowest for the methyl-substituted benzylamine, indicating a lower energy barrier for the reaction, consistent with its faster rate. The entropies of activation (ΔS‡) are all large and negative, which is characteristic of a bimolecular reaction where two reactant molecules combine to form a more ordered transition state.

Experimental Protocols: A Guide to Kinetic Analysis

The determination of reaction kinetics requires careful monitoring of the concentration of reactants and/or products over time. In-situ ¹H NMR spectroscopy is a powerful and non-invasive technique for this purpose.[3][4]

Protocol 1: Synthesis of 4-bromo-N-butyl-benzenemethanamine

This protocol outlines the general procedure for the synthesis of the target compound. The same procedure can be adapted for the synthesis of the chloro and methyl analogs by starting with the corresponding substituted benzylamine.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzylamine (1.0 eq.) in a suitable solvent such as acetonitrile or methanol.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.1 eq.) to the solution.

  • Reaction: Heat the reaction mixture to a constant temperature (e.g., 50°C) and stir.

  • Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Kinetic Monitoring by ¹H NMR Spectroscopy

This protocol describes the procedure for monitoring the reaction kinetics using ¹H NMR.

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the para-substituted benzylamine (e.g., 0.1 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CD₃CN or CD₃OD).

  • Initiation of Reaction: Add a known concentration of the alkylating agent (e.g., 1-bromobutane, 0.1 M) to the NMR tube, shake vigorously to ensure mixing, and immediately place the tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the benzylic protons of the starting benzylamine and the appearance of the corresponding protons in the product can be monitored.

  • Data Analysis: Integrate the signals corresponding to a non-reacting proton of the internal standard and the characteristic signals of the reactant and product. The concentration of the reactant at each time point can be calculated relative to the constant concentration of the internal standard.

  • Determination of Rate Constant: For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

G cluster_0 Experimental Workflow A Prepare Reactant Solution in NMR Tube B Add Alkylating Agent A->B C Acquire Time-Resolved ¹H NMR Spectra B->C D Integrate Signals and Calculate Concentrations C->D E Plot Kinetic Data and Determine Rate Constant D->E

Caption: Workflow for kinetic monitoring of N-alkylation by ¹H NMR.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the reaction kinetics of 4-bromo-N-butyl-benzenemethanamine and its analogs, highlighting the profound influence of electronic substituent effects on the rate of N-alkylation. The principles and data presented herein serve as a valuable resource for medicinal chemists and process scientists in the design and optimization of synthetic routes to this important class of compounds. The provided experimental protocols offer a practical starting point for researchers wishing to conduct their own kinetic studies.

Future work in this area could involve the investigation of a wider range of substituents, the effect of different alkylating agents and solvent systems, and the application of computational chemistry to model the reaction transition states and further refine our understanding of the underlying structure-reactivity relationships. Such studies will undoubtedly contribute to the continued development of more efficient and robust methods for the synthesis of N-substituted benzylamines and other key intermediates in the pharmaceutical industry.

References

  • Ananthakrishna Nadar, P., & Gnanasekaran, C. (1978). Kinetics of reaction of phenacyl bromide with anilines. Indian Journal of Chemistry - Section A, 16A(7), 606-608.
  • Ananthakrishna Nadar, P., Gnanasekaran, C., & Shanmugasundaram, A. (1978). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Indian Journal of Chemistry - Section B, 16B(12), 1085-1087.
  • Kleijwegt, R. J. T., Doruiter, S. Y., Winkenwerder, W., & van der Schaaf, J. (2021). Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. Chemical Engineering Research and Design, 169, 13-24. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • PubChem. (n.d.). 4-Bromobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333–8342. [Link]

  • PubChem. (n.d.). 4-Chlorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
  • Ashenhurst, J. (2024, October 18). The SN2 Reaction Mechanism. In Master Organic Chemistry. Retrieved from [Link]

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Validation

A Comparative Guide to Validating the Mechanism of Action of Benzenemethanamine, 4-bromo-N-butyl-

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective framework for validating the mechanism of action of the novel compound Benzenemethanamine, 4-bromo-N-butyl-. Draw...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective framework for validating the mechanism of action of the novel compound Benzenemethanamine, 4-bromo-N-butyl-. Drawing from established principles in pharmacology and drug discovery, we will explore a hypothetical mechanism centered on the serotonin 5-HT2A receptor, a common target for psychoactive compounds with similar structural motifs. This choice is informed by the known activity of structurally related N-benzyl phenethylamines.[1] We will compare its potential performance with a well-characterized 5-HT2A agonist and antagonist, providing a comprehensive validation strategy.

Our approach is grounded in scientific integrity, ensuring that each proposed experiment is part of a self-validating system. We will detail the causality behind experimental choices and provide clear, step-by-step protocols.

Postulated Mechanism of Action and Comparative Compounds

Based on its structural similarity to known serotonergic agents, we hypothesize that Benzenemethanamine, 4-bromo-N-butyl- acts as a modulator of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IP) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels.

To rigorously validate this hypothesis, we will compare the activity of our target compound with two well-established alternatives:

  • Positive Control (Agonist): 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a known potent 5-HT2A receptor agonist.[1]

  • Negative Control (Antagonist): Ketanserin, a well-characterized 5-HT2A receptor antagonist.

The experimental workflow will be designed to first establish binding to the receptor and then to characterize the functional consequences of this binding.

Experimental Validation Workflow

The following diagram illustrates the logical flow of experiments to validate the proposed mechanism of action.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Specificity and Comparative Analysis A Radioligand Binding Assay B Determine Binding Affinity (Ki) A->B C Calcium Flux Assay B->C If binding is confirmed E Determine Potency (EC50) and Efficacy (% Max Response) C->E D Inositol Phosphate Accumulation Assay D->E F Antagonist Challenge Assay E->F If functional activity is confirmed G Off-Target Screening (e.g., CEREP panel) F->G

Caption: A three-phase experimental workflow for validating the mechanism of action.

Phase 1: Radioligand Binding Assay - Confirming Target Engagement

The initial and most critical step is to determine if Benzenemethanamine, 4-bromo-N-butyl- physically interacts with the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Principle: This assay measures the ability of our test compound to displace a radiolabeled ligand that is known to bind to the 5-HT2A receptor with high affinity.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein) with a fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [3H]-ketanserin).

    • Add increasing concentrations of the unlabeled test compounds: Benzenemethanamine, 4-bromo-N-butyl-, 25B-NBOMe (positive control), and a non-binding negative control.

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome & Interpretation:

A low Ki value for Benzenemethanamine, 4-bromo-N-butyl- would indicate a high binding affinity for the 5-HT2A receptor.

CompoundHypothetical IC50 (nM)Hypothetical Ki (nM)
Benzenemethanamine, 4-bromo-N-butyl-5015
25B-NBOMe51.5
Non-binding Control>10,000>3,000
Phase 2: Functional Assays - Characterizing the Nature of Interaction

Once binding is confirmed, the next step is to determine the functional consequence of this interaction. Is our compound an agonist (activates the receptor) or an antagonist (blocks the receptor)?

Signaling Pathway Visualization:

G cluster_0 5-HT2A Receptor Activation Cascade Agonist Agonist (e.g., 5-HT, 25B-NBOMe) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq/11 protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca induces release from ER

Caption: Simplified signaling pathway of the 5-HT2A receptor.

A. Calcium Flux Assay:

This is a high-throughput assay that measures the immediate downstream effect of 5-HT2A receptor activation.

Principle: Upon Gq activation, IP3 is generated, which binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye.

Experimental Protocol:

  • Cell Preparation:

    • Plate HEK293 cells expressing the 5-HT2A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence.

    • Add increasing concentrations of the test compounds (Benzenemethanamine, 4-bromo-N-butyl- and 25B-NBOMe).

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

B. Inositol Phosphate (IP) Accumulation Assay:

This assay provides a more direct measure of PLC activation.

Principle: This assay quantifies the accumulation of inositol phosphates, the direct products of PLC activity, in response to receptor stimulation.

Experimental Protocol:

  • Cell Preparation and Labeling:

    • Culture and plate cells as in the calcium flux assay.

    • Label the cells with [3H]-myo-inositol overnight. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Assay:

    • Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP1.

    • Stimulate the cells with increasing concentrations of the test compounds for a defined period (e.g., 30-60 minutes).

    • Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.

    • Quantify the amount of [3H]-IPs using a scintillation counter.

  • Data Analysis:

    • Similar to the calcium flux assay, plot the IP accumulation against the log concentration of the compound to determine the EC50 and Emax.

Expected Outcome & Interpretation:

If Benzenemethanamine, 4-bromo-N-butyl- is an agonist, it will produce a dose-dependent increase in both calcium flux and IP accumulation. Its potency (EC50) and efficacy (Emax relative to a full agonist like 25B-NBOMe) can be determined. If it is an antagonist, it will not elicit a response on its own.

CompoundHypothetical EC50 (nM) (Calcium Flux)Hypothetical Emax (%) (Calcium Flux)Hypothetical EC50 (nM) (IP Accumulation)Hypothetical Emax (%) (IP Accumulation)
Benzenemethanamine, 4-bromo-N-butyl-12085 (Partial Agonist)15080 (Partial Agonist)
25B-NBOMe10100 (Full Agonist)12100 (Full Agonist)
KetanserinNo response0No response0
Phase 3: Specificity and Comparative Analysis

A. Antagonist Challenge Assay:

This assay confirms that the observed functional activity is indeed mediated by the 5-HT2A receptor.

Principle: The agonistic effect of our test compound should be blocked by a known 5-HT2A antagonist.

Experimental Protocol:

  • Perform the calcium flux or IP accumulation assay as described above.

  • Pre-incubate a set of wells with a fixed concentration of the antagonist, Ketanserin, before adding increasing concentrations of the agonist (Benzenemethanamine, 4-bromo-N-butyl- or 25B-NBOMe).

  • Compare the dose-response curves in the presence and absence of the antagonist.

Expected Outcome & Interpretation:

The presence of Ketanserin should cause a rightward shift in the agonist dose-response curve, indicating competitive antagonism at the 5-HT2A receptor. This confirms that the activity of our compound is specifically mediated through this receptor.

B. Off-Target Screening:

To ensure the compound's selectivity, it is crucial to screen it against a panel of other receptors, ion channels, and enzymes. A commercial service like the Eurofins SafetyScreen (formerly CEREP) is often used for this purpose. This provides a broader understanding of the compound's pharmacological profile and potential for side effects.

Conclusion

This guide outlines a systematic and robust approach to validating the hypothetical mechanism of action of Benzenemethanamine, 4-bromo-N-butyl- as a 5-HT2A receptor modulator. By employing a combination of binding and functional assays, and by comparing its performance against well-characterized positive and negative controls, researchers can confidently determine its affinity, potency, efficacy, and specificity. The experimental data generated through these protocols will provide a solid foundation for further preclinical and clinical development.

References

  • PubChem. Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. [Link]

  • Poklis, J. L., et al. (2014). Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Journal of Analytical Toxicology, 38(1), 49-53. [Link]

  • PubChem. Ketanserin. National Center for Biotechnology Information. [Link]

  • Eurofins Discovery. SafetyScreen. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Benzenemethanamine, 4-bromo-N-butyl-

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Benzenemethanamine, 4-bromo-N-butyl-. As a brominated aromatic amine, this compound requires specific handling...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Benzenemethanamine, 4-bromo-N-butyl-. As a brominated aromatic amine, this compound requires specific handling procedures to mitigate risks to laboratory personnel and the environment. This guide moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety and disposal protocols.

Foundational Knowledge: Chemical Identity and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is paramount. Benzenemethanamine, 4-bromo-N-butyl- is a halogenated organic compound, a classification that immediately dictates its path in the chemical waste stream.

Table 1: Chemical and Physical Properties of Benzenemethanamine, 4-bromo-N-butyl-

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNPubChem[1]
Molecular Weight 242.16 g/mol PubChem[1]
IUPAC Name N-[(4-bromophenyl)methyl]butan-1-aminePubChem[1]
CAS Number 60509-40-2PubChem[1]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components—a brominated benzene ring and a secondary amine—allow for an expert inference of its hazard profile based on analogous compounds. The presence of bromine classifies it as a halogenated compound, and the amine functional group suggests potential corrosive properties and toxicity.[2][3][4]

Table 2: Inferred Hazard Profile based on Structurally Similar Compounds

Hazard ClassificationAnticipated RiskRationale & Supporting Evidence
Acute Toxicity Harmful if swallowed or in contact with skin.Aromatic amines and brominated compounds often exhibit toxicity.[4][5]
Skin Corrosion/Irritation May cause skin irritation or severe burns.Amine functional groups are frequently corrosive or irritating to the skin.[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.A common hazard for amines and many organic chemicals.[5][6][8]
Aquatic Toxicity Harmful or toxic to aquatic life.Halogenated organic compounds are often persistent and ecotoxic.

Causality Behind This Assessment: The covalent bond between carbon and bromine is stable, but upon combustion or degradation, it can form hazardous byproducts like hydrogen bromide. Standard disposal methods for non-halogenated organics are insufficient. Therefore, the core principle guiding the disposal of this compound is segregation .

Pre-Disposal Operations: Personal Protective Equipment (PPE)

Safe disposal begins with rigorous self-protection. The selection of PPE is not merely procedural; it is a direct response to the anticipated hazards outlined above.

Table 3: Required Personal Protective Equipment (PPE) for Disposal Operations

PPE CategorySpecificationJustification
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption and contact irritation from the amine and brominated components.[9]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against accidental splashes of the chemical or its solutions.[7][8]
Skin and Body Protection Standard laboratory coat. Ensure sleeves are fully extended.To protect skin and personal clothing from contamination.[9]
Work Area Certified Chemical Fume Hood.All handling and preparation for disposal must occur within a fume hood to prevent inhalation of any potential vapors or aerosols.[3][9]

The Core Directive: A Step-by-Step Disposal Protocol

This protocol ensures that Benzenemethanamine, 4-bromo-N-butyl- is handled, stored, and disposed of in a manner that is compliant with major regulatory frameworks like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Characterization and Segregation

This is the most critical step. The presence of bromine unequivocally categorizes this compound as a halogenated organic waste .

  • Action: Designate a specific waste container exclusively for halogenated organic compounds.

  • Causality: Halogenated and non-halogenated waste streams are treated differently at disposal facilities. Mixing them leads to improper treatment and significantly increases disposal costs.[12][13] Halogenated waste often requires high-temperature incineration with special scrubbers to neutralize acidic gases (like HBr) formed during combustion.

Step 2: Container Selection and Labeling

The waste container serves as the primary containment vehicle until final disposal.

  • Action: Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, vapor-tight screw cap.

  • Action: Affix a "Hazardous Waste" label to the container before adding the first drop of waste. The label must include:

    • The full chemical name: "Waste Benzenemethanamine, 4-bromo-N-butyl-"

    • A clear indication of its contents (e.g., "Halogenated Organic Waste")

    • The accumulation start date.

    • Associated hazard pictograms (e.g., irritant, toxic).

  • Trustworthiness: Proper labeling is a cornerstone of a self-validating safety system. It prevents accidental mixing of incompatible wastes and ensures the next person handling the container understands its contents and risks.[12][14]

Step 3: Waste Accumulation and Interim Storage
  • Action: Keep the waste container closed at all times, except when actively adding waste.[12][13]

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator and located at or near the point of generation.

  • Action: Place the container in a secondary containment bin or tray to capture any potential leaks or spills.

Step 4: Final Disposal and Handover
  • Action: Once the container is full, or if waste generation ceases, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Action: Do not pour Benzenemethanamine, 4-bromo-N-butyl- down the drain under any circumstances.[13][14][15] This violates environmental regulations and can harm aquatic ecosystems.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for making correct disposal decisions for this chemical.

G start Generated Waste: Benzenemethanamine, 4-bromo-N-butyl- check_halogen Does the molecule contain a halogen (F, Cl, Br, I)? start->check_halogen drain_disposal Incorrect Path: DO NOT DISPOSE VIA DRAIN start->drain_disposal container_select Select a designated 'HALOGENATED ORGANIC WASTE' container. check_halogen->container_select YES wrong_path Incorrect Path: Non-Halogenated Waste Stream check_halogen->wrong_path NO yes_halogen YES (Contains Bromine) no_halogen NO label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date container_select->label_container store_safe Store in a designated, closed, and secondarily contained area. label_container->store_safe hand_off Arrange for pickup by EHS or licensed contractor. store_safe->hand_off

Caption: Disposal decision workflow for halogenated compounds.

Emergency Protocol: Spill Management

In the event of a spill, a prepared response is critical to ensuring safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE as described in Table 3.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[16][17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate: Clean the spill area with a detergent solution and water. Collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container and manage it as halogenated organic waste.

By adhering to this scientifically-grounded and procedurally detailed guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Benzenemethanamine, 4-bromo-N-butyl-, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485403, Benzenemethanamine, 4-bromo-N-butyl-. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA.gov. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. UiO. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Cheméo. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos. Retrieved from [Link]

  • SOP # 011 for N-Butyl-N-(4-hydroxybutyl) nitrosamine (BBN). (2021).
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